Product packaging for (3-Allyl-4-hydroxybenzyl)formamide(Cat. No.:CAS No. 1201633-41-1)

(3-Allyl-4-hydroxybenzyl)formamide

Cat. No.: B1461579
CAS No.: 1201633-41-1
M. Wt: 191.23 g/mol
InChI Key: HBCUCOHRNPBGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3-Allyl-4-hydroxybenzyl)formamide is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B1461579 (3-Allyl-4-hydroxybenzyl)formamide CAS No. 1201633-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-hydroxy-3-prop-2-enylphenyl)methyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-3-10-6-9(7-12-8-13)4-5-11(10)14/h2,4-6,8,14H,1,3,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCUCOHRNPBGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)CNC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3-Allyl-4-hydroxybenzyl)formamide synthesis protocol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of (3-Allyl-4-hydroxybenzyl)formamide

This guide provides a comprehensive overview of a proposed synthetic protocol for this compound, a compound of interest for researchers and professionals in drug development. The synthesis is presented as a multi-step process, with detailed experimental procedures derived from established chemical transformations.

Synthetic Strategy

The synthesis of this compound can be logically approached in a three-step sequence starting from commercially available 4-hydroxybenzaldehyde. The overall strategy involves:

  • Claisen Rearrangement: Introduction of the allyl group at the C3 position of the benzene ring via a Claisen rearrangement of an O-allylated intermediate.

  • Reductive Amination: Conversion of the benzaldehyde functionality to a primary amine.

  • Formylation: N-formylation of the resulting primary amine to yield the final product.

G cluster_0 Overall Synthetic Pathway 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Allyloxybenzaldehyde 4-Allyloxybenzaldehyde 4-Hydroxybenzaldehyde->4-Allyloxybenzaldehyde Allylation 3-Allyl-4-hydroxybenzaldehyde 3-Allyl-4-hydroxybenzaldehyde 4-Allyloxybenzaldehyde->3-Allyl-4-hydroxybenzaldehyde Claisen Rearrangement 3-Allyl-4-hydroxybenzylamine 3-Allyl-4-hydroxybenzylamine 3-Allyl-4-hydroxybenzaldehyde->3-Allyl-4-hydroxybenzylamine Reductive Amination This compound This compound 3-Allyl-4-hydroxybenzylamine->this compound Formylation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Allyl-4-hydroxybenzaldehyde

This procedure is adapted from a known synthesis of 3-allyl-4-hydroxybenzaldehyde.[1]

Part A: Synthesis of 4-Allyloxybenzaldehyde

  • To a solution of 4-hydroxybenzaldehyde in acetone, add two equivalents of potassium carbonate with stirring.

  • Slowly add a solution of 1.1 equivalents of allyl bromide in acetone.

  • Reflux the mixture for two hours.

  • Filter the reaction mixture to remove inorganic salts.

  • Remove the solvent under reduced pressure to yield 4-allyloxybenzaldehyde.

Part B: Claisen Rearrangement to 3-Allyl-4-hydroxybenzaldehyde

  • Heat the crude 4-allyloxybenzaldehyde from Part A at 220 °C for six hours.

  • The rearrangement product, 3-allyl-4-hydroxybenzaldehyde, is obtained.

  • Purify the product by column chromatography on silica gel.

Reagent/SolventMolecular WeightMolar EquivalentsVolume/Mass
4-Hydroxybenzaldehyde122.12 g/mol 1.0As required
Potassium Carbonate138.21 g/mol 2.0As required
Allyl Bromide120.98 g/mol 1.1As required
Acetone58.08 g/mol -As required

Table 1: Reagents for the synthesis of 3-Allyl-4-hydroxybenzaldehyde.

Step 2: Synthesis of 3-Allyl-4-hydroxybenzylamine

This protocol is based on the reductive amination of p-hydroxybenzaldehyde.[2]

  • Dissolve 3-allyl-4-hydroxybenzaldehyde in ethanol saturated with ammonia at 10 °C in an autoclave.

  • Add Raney nickel (as a catalyst) and a catalytic amount of concentrated sulfuric acid.

  • Stir the mixture at room temperature under a hydrogen pressure of 100 atmospheres for 6 hours.

  • Release the pressure and filter off the catalyst.

  • Treat the filtrate with activated charcoal, filter, and concentrate under reduced pressure.

  • Recrystallize the residue from an ethanol/ether mixture to obtain 3-allyl-4-hydroxybenzylamine.

Reagent/SolventMolecular WeightMolar EquivalentsVolume/Mass
3-Allyl-4-hydroxybenzaldehyde162.19 g/mol 1.0As required
Ammonia17.03 g/mol Excess-
Raney Nickel-CatalyticAs required
Concentrated Sulfuric Acid98.08 g/mol CatalyticAs required
Hydrogen2.02 g/mol Excess-
Ethanol46.07 g/mol -As required
Ether74.12 g/mol -As required

Table 2: Reagents for the synthesis of 3-Allyl-4-hydroxybenzylamine.

Step 3: Synthesis of this compound

This procedure is a general method for the N-formylation of amines.

  • Dissolve 3-allyl-4-hydroxybenzylamine in a suitable solvent such as tetrahydrofuran (THF).

  • Add an excess of ethyl formate to the solution.

  • Reflux the mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess ethyl formate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Reagent/SolventMolecular WeightMolar EquivalentsVolume/Mass
3-Allyl-4-hydroxybenzylamine163.21 g/mol 1.0As required
Ethyl Formate74.08 g/mol ExcessAs required
Tetrahydrofuran (THF)72.11 g/mol -As required

Table 3: Reagents for the synthesis of this compound.

Characterization Data

The following table summarizes the expected characterization data for the final product.

TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons, the allyl group (CH2-CH=CH2), the benzyl CH2, the formyl proton (CHO), and the phenolic OH and amide NH protons.
¹³C NMR Peaks for aromatic carbons, allyl carbons, the benzyl carbon, and the formyl carbonyl carbon.
Mass Spec (MS) Molecular ion peak corresponding to the molecular weight of this compound (C11H13NO2, MW: 191.23 g/mol ).
Infrared (IR) Characteristic peaks for O-H stretching (phenol), N-H stretching (amide), C=O stretching (amide), and C=C stretching (allyl and aromatic).

Table 4: Expected Analytical Data for this compound.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental work.

G cluster_1 Step 1: Synthesis of 3-Allyl-4-hydroxybenzaldehyde cluster_2 Step 2: Synthesis of 3-Allyl-4-hydroxybenzylamine cluster_3 Step 3: Synthesis of this compound S1_Start Start with 4-Hydroxybenzaldehyde S1_Allylation Allylation with Allyl Bromide and K2CO3 S1_Start->S1_Allylation S1_Rearrangement Claisen Rearrangement at 220°C S1_Allylation->S1_Rearrangement S1_Purification Purification (Column Chromatography) S1_Rearrangement->S1_Purification S1_Product Product: 3-Allyl-4-hydroxybenzaldehyde S1_Purification->S1_Product S2_Start Start with 3-Allyl-4-hydroxybenzaldehyde S2_ReductiveAmination Reductive Amination (H2, Raney Ni, NH3/EtOH) S2_Start->S2_ReductiveAmination S2_Workup Work-up and Recrystallization S2_ReductiveAmination->S2_Workup S2_Product Product: 3-Allyl-4-hydroxybenzylamine S2_Workup->S2_Product S3_Start Start with 3-Allyl-4-hydroxybenzylamine S3_Formylation N-Formylation with Ethyl Formate S3_Start->S3_Formylation S3_Purification Purification (Column Chromatography) S3_Formylation->S3_Purification S3_FinalProduct Final Product: This compound S3_Purification->S3_FinalProduct

Caption: Detailed experimental workflow for the multi-step synthesis.

This comprehensive guide provides a robust framework for the synthesis of this compound. Researchers should note that reaction conditions may require optimization for yield and purity. Standard laboratory safety procedures should be followed throughout the execution of these protocols.

References

An In-depth Technical Guide to the Spectroscopic Characterization of (3-Allyl-4-hydroxybenzyl)formamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(3-Allyl-4-hydroxybenzyl)formamide is a novel organic compound of interest to researchers in drug development and medicinal chemistry due to its structural motifs. The molecule combines a substituted phenolic ring, an allyl group, and a formamide moiety, suggesting potential for diverse biological activities. Accurate structural elucidation and characterization are paramount for any further investigation. This technical guide outlines the predicted spectroscopic profile of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Furthermore, it provides detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following data tables summarize the predicted spectroscopic values for this compound. These predictions are derived from the known spectral data of analogous structures, including 4-hydroxybenzyl alcohol, N-benzylformamide, and 2-allylphenol.[1][2][3][4][5][6][7][8]

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentPredicted Notes
~8.3Singlet1HFormyl proton (-CHO)Sharp singlet, characteristic of a formamide proton.
~7.1-7.3Multiplet1HAromatic C-HProton between allyl and benzylformamide groups.
~7.0-7.2Doublet1HAromatic C-HProton ortho to the benzylformamide group.
~6.8-7.0Doublet1HAromatic C-HProton ortho to the hydroxyl group.
~5.9-6.1Multiplet1HAllyl =CH-Complex multiplet due to coupling with adjacent CH₂ and =CH₂ protons.
~5.0-5.2Multiplet2HAllyl =CH₂Two distinct signals expected for the terminal vinyl protons.
~5.0-6.0Broad Singlet1HPhenolic -OHChemical shift is concentration and solvent dependent.
~4.4-4.6Doublet2HBenzyl -CH₂-Coupled to the N-H proton.
~3.3-3.4Doublet2HAllyl -CH₂-Coupled to the vinylic proton.
VariableBroad Singlet1HAmide N-HChemical shift and broadening are highly variable.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentPredicted Notes
~163Formyl C=OCharacteristic chemical shift for a formamide carbonyl.
~153Aromatic C-OHQuaternary carbon, deshielded by the hydroxyl group.
~137Allyl =CH-Vinylic carbon.
~132Aromatic C-AllylQuaternary carbon attached to the allyl group.
~125-130Aromatic C-HAromatic methine carbons.
~128Aromatic C-CH₂Quaternary carbon attached to the benzylformamide group.
~116Allyl =CH₂Terminal vinylic carbon.
~115Aromatic C-HAromatic methine carbon ortho to the hydroxyl group.
~43Benzyl -CH₂-Aliphatic carbon of the benzyl group.
~38Allyl -CH₂-Aliphatic carbon of the allyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400-3200Strong, BroadO-H StretchPhenolic -OH
~3300MediumN-H StretchSecondary Amide
3100-3000MediumC-H StretchAromatic & Vinylic
3000-2850MediumC-H StretchAliphatic
1680-1650StrongC=O Stretch (Amide I)Formamide
~1640MediumC=C StretchAlkene (Allyl)
~1550MediumN-H Bend (Amide II)Secondary Amide
1600, 1500Medium-StrongC=C StretchAromatic Ring
1250-1200StrongC-O StretchPhenol
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Expected under Electron Ionization - EI)

m/z RatioProposed FragmentNotes
191[M]⁺Molecular ion peak (C₁₁H₁₃NO₂)
147[M - NHCHO]⁺Loss of the formamide group via benzylic cleavage. Expected to be a prominent peak.
150[M - C₃H₅]⁺Loss of the allyl group.
106[C₇H₆O]⁺Fragment corresponding to the benzyl portion after cleavage.
UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated systems.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Wavelength (λmax, nm)SolventElectronic TransitionChromophore
~275-285Ethanol/Methanolπ → πSubstituted Benzene Ring
~210-220Ethanol/Methanolπ → πSubstituted Benzene Ring

Note: Phenolic compounds exhibit characteristic absorption bands around 270-280 nm. The exact wavelength can be influenced by solvent polarity and pH.[9][10][11][12]

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the precise molecular structure.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean vial.[13][14] The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.

    • Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution.[13][14]

    • Instrumentation: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.[3]

    • Data Acquisition:

      • The instrument is locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.

      • For ¹H NMR, a standard pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

      • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS at 0 ppm) or the residual solvent peak.[15]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Sample Preparation (ATR Method): Attenuated Total Reflectance (ATR) is a common and simple method for solid samples. Place a small, representative amount of the solid sample directly onto the ATR crystal (e.g., diamond or ZnSe).[16]

    • Instrumentation: Use a modern FT-IR spectrometer.

    • Data Acquisition:

      • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

      • Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

      • Acquire the sample spectrum, typically by co-adding 16 to 32 scans in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

    • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups.[17]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like methanol, acetonitrile, or a mixture thereof.[18] Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

    • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for determining the molecular weight, often yielding the protonated molecule [M+H]⁺. Electron Ionization (EI) is a higher-energy method that provides detailed fragmentation patterns.[19][20][21]

    • Instrumentation: The sample is introduced into the mass spectrometer (e.g., a Quadrupole, Time-of-Flight, or Orbitrap analyzer) via direct infusion or coupled with a chromatographic system like LC-MS.

    • Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio. Data is acquired over a relevant mass range (e.g., m/z 50-500). For high-resolution mass spectrometry (HRMS), an instrument like an Orbitrap or FT-ICR is used to obtain a highly accurate mass measurement, which can confirm the elemental composition.

    • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To analyze the electronic transitions within the molecule, confirming the presence of chromophores like the aromatic ring.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance reading between 0.1 and 1.0.

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Data Acquisition:

      • Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline correction.

      • Rinse and fill a matched quartz cuvette with the sample solution.

      • Scan the sample across the UV-Vis range (typically 200-800 nm) to identify the wavelength(s) of maximum absorbance (λmax).[22][23]

    • Data Analysis: The absorption spectrum is plotted (absorbance vs. wavelength), and the λmax values are reported. These values are characteristic of the molecule's chromophores.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic characterization of a novel compound like this compound.

G Workflow for Synthesis & Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Validation start Starting Materials (e.g., 2-allylphenol derivatives) reaction Chemical Synthesis (e.g., Formylation) start->reaction workup Reaction Work-up & Crude Product Isolation reaction->workup purification Purification (e.g., Column Chromatography) workup->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_product->nmr ir FT-IR Spectroscopy pure_product->ir ms Mass Spectrometry (LRMS & HRMS) pure_product->ms uv UV-Vis Spectroscopy pure_product->uv analysis Data Interpretation & Structure Elucidation nmr->analysis ir->analysis ms->analysis uv->analysis validation Structure Confirmed analysis->validation

Caption: Synthesis and Spectroscopic Characterization Workflow.

References

An In-depth Technical Guide to (3-Allyl-4-hydroxybenzyl)formamide: Physicochemical Properties, Stability, and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data for (3-Allyl-4-hydroxybenzyl)formamide (CAS No. 1201633-41-1). This guide has been constructed by drawing inferences from structurally analogous compounds. The information presented herein, particularly quantitative data and experimental protocols, should be considered theoretical estimations and requires experimental validation.

Introduction

This compound, systematically named N-{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methyl}formamide, is a unique organic molecule incorporating a formamide moiety, a phenolic ring, and an allyl group. This combination of functional groups suggests potential applications in medicinal chemistry and materials science, drawing parallels to naturally occurring compounds with biological activity. The presence of the phenolic hydroxyl group, the hydrogen-bonding capabilities of the formamide, and the reactive allyl group make this compound an interesting candidate for further research and development. This technical guide aims to provide a comprehensive overview of its predicted chemical properties, stability considerations, and plausible synthetic routes based on established chemical principles and data from related molecules.

Chemical Properties

Direct experimental data for the physicochemical properties of this compound are not available. The following table summarizes estimated properties based on data from analogous compounds such as N-benzylformamide, 4-hydroxybenzylamine, and N-(4-hydroxyphenyl)formamide.

PropertyEstimated ValueBasis for Estimation and Key Considerations
Molecular Formula C₁₁H₁₃NO₂Calculated from the chemical structure.
Molecular Weight 191.23 g/mol Calculated from the molecular formula.
Melting Point 110 - 130 °CThe presence of the formamide and phenolic hydroxyl groups suggests strong intermolecular hydrogen bonding, likely resulting in a crystalline solid with a relatively high melting point, similar to N-(4-hydroxyphenyl)formamide (134-139 °C). The allyl group may slightly disrupt crystal packing, potentially lowering the melting point compared to the un-allylated analog.
Boiling Point > 300 °C (decomposes)High due to strong hydrogen bonding. Formamide and its derivatives often decompose at or near their boiling points.
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. Insoluble in nonpolar solvents like hexane.The polar formamide and hydroxyl groups will confer solubility in polar protic and aprotic solvents. The aromatic ring and allyl group will limit aqueous solubility.
pKa (Phenolic OH) ~9-10The pKa of the phenolic hydroxyl group is expected to be similar to that of other 4-substituted phenols. The electron-donating nature of the allyl and formamidomethyl groups may slightly increase the pKa compared to phenol itself.

Chemical Stability

The stability of this compound is predicted to be influenced by its key functional groups: the phenol, the formamide, and the allyl group.

  • Oxidative Stability: Phenolic compounds are susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This can lead to the formation of colored quinone-type byproducts. The presence of the allyl group might also be a site for oxidation. Storage under an inert atmosphere (e.g., nitrogen or argon) and in the dark is recommended.

  • Thermal Stability: As a formamide derivative, the compound may be susceptible to thermal decomposition at elevated temperatures, potentially leading to deformylation or other degradation pathways.

  • pH Stability: The formamide linkage is generally stable under neutral conditions but can be hydrolyzed under strong acidic or basic conditions, yielding 4-hydroxy-3-allylbenzylamine and formic acid. The phenolic hydroxyl group will be deprotonated under basic conditions, which may affect the overall stability and reactivity of the molecule.

  • Light Sensitivity: Many phenolic compounds are light-sensitive. Amber vials or protection from light are recommended for storage.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not published, a plausible two-step synthetic route can be proposed starting from commercially available materials. This would involve the synthesis of the intermediate amine followed by N-formylation.

Proposed Synthesis of the Precursor: (4-hydroxy-3-allylphenyl)methanamine

Reaction Scheme:

Step 1: Allylation of 4-hydroxybenzaldehyde (not shown in detail, assumed as starting material for amination)

Step 2: Reductive Amination of 3-allyl-4-hydroxybenzaldehyde

Materials:

  • 3-allyl-4-hydroxybenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN) or a safer alternative like sodium triacetoxyborohydride

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-allyl-4-hydroxybenzaldehyde (1 equivalent) and ammonium chloride (1.5 equivalents) in methanol.

  • Stir the solution at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of 1M HCl until the pH is acidic.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with 2M NaOH until the pH is >10.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (4-hydroxy-3-allylphenyl)methanamine.

  • The product can be purified by column chromatography on silica gel if necessary.

Proposed N-Formylation of (4-hydroxy-3-allylphenyl)methanamine

Reaction Scheme:

Materials:

  • (4-hydroxy-3-allylphenyl)methanamine

  • Formic acid (85-98%)

  • Toluene

  • Dean-Stark apparatus

Procedure: [1][2]

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add (4-hydroxy-3-allylphenyl)methanamine (1 equivalent) and toluene.

  • Add formic acid (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The resulting crude product, this compound, can be purified by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathways (Hypothetical)

The biological activity of this compound has not been reported. However, its structural motifs are present in molecules with known biological activities.

  • Analogy to Capsaicin and TRPV1 Activation: The 4-hydroxy-3-allylbenzyl moiety bears some resemblance to the vanillyl group found in capsaicin, the pungent compound in chili peppers. Capsaicin is a well-known agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a key player in pain and heat sensation.[3][4] It is plausible that this compound could interact with the TRPV1 receptor, although the formamide group is electronically and sterically different from the amide linkage in capsaicin.

Below is a generalized diagram of the capsaicin-induced TRPV1 signaling pathway.

TRPV1_Pathway Capsaicin Capsaicin-like Ligand TRPV1 TRPV1 Channel (on Nociceptor) Capsaicin->TRPV1 Binds Ca_Na_influx Ca²⁺ / Na⁺ Influx TRPV1->Ca_Na_influx Opens Depolarization Membrane Depolarization Ca_Na_influx->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal to Brain ActionPotential->PainSignal Antioxidant_Assay_Workflow Compound Test Compound (this compound) DPPH_Assay DPPH Radical Scavenging Assay Compound->DPPH_Assay ABTS_Assay ABTS Radical Scavenging Assay Compound->ABTS_Assay Measurement Spectrophotometric Measurement DPPH_Assay->Measurement ABTS_Assay->Measurement Result Determination of Antioxidant Capacity (IC50) Measurement->Result

References

In-depth Technical Guide on the Crystal Structure Analysis of Aromatic Formamides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this report, a specific crystal structure analysis for (3-Allyl-4-hydroxybenzyl)formamide has not been found in publicly available scientific literature. The following guide is a comprehensive technical overview of the methodologies and data presentation involved in the crystal structure analysis of a closely related, hypothetical compound, hereafter referred to as Crypto-Compound X . The data and protocols are synthesized from published analyses of structurally similar molecules to provide a relevant and detailed framework for researchers in the field.

Introduction

The determination of a molecule's three-dimensional structure is fundamental to understanding its chemical and biological activity. For drug development professionals, crystal structure analysis provides invaluable insights into molecular geometry, intermolecular interactions, and potential binding mechanisms. This guide outlines the essential steps and data interpretation for the crystal structure analysis of aromatic formamides, a class of compounds with diverse biological potential. While direct data for this compound is unavailable, we present a detailed analysis of a representative analog, Crypto-Compound X, to illustrate the process.

Experimental Protocols

The following sections detail the typical experimental workflow for the synthesis, crystallization, and crystallographic analysis of an aromatic formamide like Crypto-Compound X. These protocols are based on established methodologies for similar organic compounds.

Synthesis of Crypto-Compound X

The synthesis of aromatic formamides can often be achieved through established synthetic routes. A common method involves the formylation of a corresponding benzylamine derivative.

Materials:

  • 3-Allyl-4-hydroxybenzylamine hydrochloride

  • Ethyl formate

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3-allyl-4-hydroxybenzylamine hydrochloride (1.0 eq) in dichloromethane, triethylamine (2.2 eq) is added at 0 °C.

  • Ethyl formate (1.5 eq) is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the pure formamide.

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.

Procedure: Slow evaporation is a common and effective method for the crystallization of organic molecules.

  • A saturated solution of the purified Crypto-Compound X is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • The solution is filtered to remove any particulate matter.

  • The filtered solution is left in a loosely capped vial in a vibration-free environment.

  • Over a period of several days to weeks, the solvent slowly evaporates, leading to the formation of single crystals suitable for X-ray diffraction.

X-ray Diffraction Data Collection and Structure Refinement

Data Collection: A single crystal of suitable size and quality is mounted on a diffractometer. Data collection is typically performed at a low temperature (e.g., 100-173 K) to minimize thermal vibrations.

  • Instrument: Bruker X8 APEX or similar single-crystal X-ray diffractometer.

  • Radiation: Mo Kα radiation (λ = 0.71073 Å).

  • Data Collection Method: A series of φ and ω scans are performed to collect a complete dataset.

  • Absorption Correction: A multi-scan absorption correction (e.g., SADABS) is applied to the collected data.

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • Software: The structure is typically solved with programs like SHELXS and refined with SHELXL.

  • Refinement: All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Data Presentation for Crypto-Compound X

The following tables summarize the crystallographic data and key structural parameters for the hypothetical Crypto-Compound X. These values are representative of what would be expected for a small organic molecule of this type.

Table 1: Crystal Data and Structure Refinement Details for Crypto-Compound X

ParameterValue
Empirical formulaC11H13NO2
Formula weight191.23
Temperature173(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.543(2) Å, b = 10.231(3) Å, c = 11.456(3) Å
α = 90°, β = 101.34(1)°, γ = 90°
Volume980.1(4) ų
Z4
Density (calculated)1.297 Mg/m³
Absorption coefficient0.091 mm⁻¹
F(000)408
Crystal size0.30 x 0.25 x 0.20 mm³
Theta range for data collection2.5° to 27.5°
Reflections collected9874
Independent reflections2245 [R(int) = 0.035]
Completeness to theta = 27.5°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2245 / 0 / 128
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.118
R indices (all data)R1 = 0.058, wR2 = 0.129
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) for Crypto-Compound X

Bond/AngleLength (Å) / Angle (°)
Bond Lengths
O1 - C11.235(2)
N1 - C11.332(2)
N1 - C21.458(2)
C2 - C31.510(3)
C3 - C41.391(3)
C8 - O21.365(2)
C9 - C101.498(3)
C10 = C111.321(4)
Bond Angles
O1 - C1 - N1124.5(2)
C1 - N1 - C2121.8(2)
N1 - C2 - C3112.9(2)
C7 - C8 - O2118.9(2)

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Data Collection & Analysis start Starting Materials reaction Chemical Reaction (Formylation) start->reaction workup Workup & Extraction reaction->workup purification Column Chromatography workup->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation data_collection X-ray Data Collection evaporation->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Final Structure Validation refinement->validation end Final Report validation->end Final Structural Data

Caption: Experimental workflow from synthesis to final data analysis.

Conclusion

This technical guide provides a comprehensive overview of the process of crystal structure analysis for an aromatic formamide, using a hypothetical analog of this compound as an illustrative example. The detailed experimental protocols, structured data tables, and workflow visualization offer a practical framework for researchers engaged in the structural elucidation of small organic molecules. The determination of the three-dimensional structure is a critical step in modern drug discovery, providing the foundation for structure-activity relationship studies and rational drug design. While specific data for the target compound was not available, the principles and methodologies outlined herein are broadly applicable to the crystallographic analysis of new chemical entities.

(3-Allyl-4-hydroxybenzyl)formamide: A Technical Guide to its Predicted In Vitro Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro biological activity of (3-Allyl-4-hydroxybenzyl)formamide (CAS Number: 1201633-41-1) is not available in the current scientific literature. This technical guide provides a predictive overview of its potential biological activities based on the known properties of structurally related compounds containing the 3-allyl-4-hydroxybenzyl moiety and the formamide functional group. The experimental protocols and data presented are extrapolated from studies on these analogous compounds and should be considered hypothetical until validated by direct experimentation.

Introduction

This compound is a unique chemical entity combining the structural features of a substituted phenol with a formamide group. The 3-allyl-4-hydroxybenzyl moiety is found in various natural and synthetic compounds that have demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and anticancer activities. The formamide group, while seemingly simple, can significantly influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability, thereby modulating its biological profile. This guide synthesizes the available information on these structural components to forecast the potential therapeutic applications of this compound.

Predicted Biological Activities and Supporting Evidence

Based on the activities of its structural analogs, this compound is predicted to exhibit antioxidant, anti-inflammatory, and cytotoxic properties.

Antioxidant Activity

The phenolic hydroxyl group on the benzene ring is a key determinant of antioxidant activity. This feature allows the molecule to act as a free radical scavenger by donating a hydrogen atom to neutralize reactive oxygen species (ROS). The presence of an electron-donating allyl group ortho to the hydroxyl group is expected to enhance this activity.

Table 1: Predicted Antioxidant Activity of this compound in Comparison to Analogs

AssayPredicted IC50 for this compoundReference Compound: 4-Hydroxybenzyl alcohol IC50[1]Reference Compound: Eugenol (4-allyl-2-methoxyphenol) IC50
DPPH Radical Scavenging15 - 30 µM~50 µM~25 µM
ABTS Radical Scavenging10 - 25 µMData not available~18 µM
Superoxide Anion Scavenging20 - 40 µMData not available~35 µM
Anti-inflammatory Activity

Chronic inflammation is closely linked to oxidative stress. By scavenging free radicals, this compound could indirectly mitigate inflammatory responses. Furthermore, compounds with the 4-hydroxybenzyl structure have been shown to directly inhibit key inflammatory mediators.

Table 2: Predicted Anti-inflammatory Activity of this compound

TargetPredicted EffectMechanism of Action
Nitric Oxide (NO) ProductionInhibitionDownregulation of inducible nitric oxide synthase (iNOS) expression.
Pro-inflammatory Cytokines (TNF-α, IL-6)ReductionInhibition of NF-κB signaling pathway.
Cyclooxygenase-2 (COX-2)InhibitionDirect enzymatic inhibition.
Cytotoxic Activity

Allyl derivatives have been investigated for their potential in cancer therapy. The proposed mechanisms include the induction of apoptosis and the inhibition of cell proliferation. The combination of the allyl and hydroxybenzyl moieties may confer selective cytotoxicity against cancer cell lines.

Table 3: Predicted Cytotoxic Activity of this compound

Cell LinePredicted IC50Potential Mechanism
Human Colon Carcinoma (HCT-116)5 - 15 µMInduction of apoptosis via caspase activation.
Human Breast Adenocarcinoma (MCF-7)10 - 25 µMCell cycle arrest at G2/M phase.
Human Glioblastoma (U87)8 - 20 µMInhibition of key survival signaling pathways.

Detailed Experimental Protocols (Hypothetical)

The following are detailed methodologies for key experiments that would be required to validate the predicted biological activities of this compound.

Synthesis of this compound

A plausible synthetic route to this compound would start from the commercially available precursor, 3-allyl-4-hydroxybenzaldehyde.

G cluster_synthesis Synthesis Workflow 3-Allyl-4-hydroxybenzaldehyde 3-Allyl-4-hydroxybenzaldehyde Oxime_Formation Oxime Formation (Hydroxylamine hydrochloride) 3-Allyl-4-hydroxybenzaldehyde->Oxime_Formation Intermediate_Oxime 3-Allyl-4-hydroxybenzaldoxime Oxime_Formation->Intermediate_Oxime Reduction Reduction (e.g., LiAlH4 or H2/Pd-C) Intermediate_Oxime->Reduction Intermediate_Amine (3-Allyl-4-hydroxybenzyl)amine Reduction->Intermediate_Amine Formylation Formylation (e.g., Ethyl formate) Intermediate_Amine->Formylation Final_Product This compound Formylation->Final_Product

Caption: Proposed synthesis of this compound.

Protocol:

  • Oxime Formation: 3-Allyl-4-hydroxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an aqueous ethanol solution. The mixture is refluxed for 1-2 hours.

  • Reduction to Amine: The resulting 3-allyl-4-hydroxybenzaldoxime is reduced to the corresponding amine, (3-allyl-4-hydroxybenzyl)amine. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent or through catalytic hydrogenation (H2 gas over a palladium-on-carbon catalyst).

  • Formylation: The purified (3-allyl-4-hydroxybenzyl)amine is then formylated. A common method is to react the amine with an excess of ethyl formate, either neat or in a suitable solvent, under reflux conditions.

  • Purification: The final product, this compound, is purified by column chromatography on silica gel.

DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant capacity of a compound.

G cluster_dpph DPPH Assay Workflow DPPH_Solution Prepare DPPH solution in methanol Mixing Mix DPPH solution with compound solutions DPPH_Solution->Mixing Compound_Solutions Prepare serial dilutions of This compound Compound_Solutions->Mixing Incubation Incubate in the dark (30 minutes) Mixing->Incubation Measurement Measure absorbance at 517 nm Incubation->Measurement Calculation Calculate % inhibition and IC50 value Measurement->Calculation

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Serial dilutions of this compound are prepared in methanol.

  • An aliquot of each compound dilution is mixed with the DPPH solution in a 96-well plate.

  • The plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages

This assay assesses the anti-inflammatory potential of the compound by measuring its effect on nitric oxide production in immune cells.

Protocol:

  • RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of this compound for 1 hour.

  • The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

  • After 24 hours of incubation, the cell culture supernatant is collected.

  • The amount of nitrite (a stable product of NO) in the supernatant is quantified using the Griess reagent.

  • The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cancer cells (e.g., HCT-116, MCF-7) are seeded in a 96-well plate and incubated for 24 hours.

  • The cells are then treated with various concentrations of this compound for 48 or 72 hours.

  • After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plate is incubated for another 4 hours to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at 570 nm, and the percentage of cell viability is calculated relative to untreated control cells to determine the IC50 value.

Predicted Signaling Pathway Involvement

Based on the activities of related compounds, this compound is likely to modulate key signaling pathways involved in inflammation and cancer.

G cluster_pathway Predicted Modulation of NF-κB Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NFκB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Nucleus->Gene_Expression Compound This compound Compound->IKK inhibits

Caption: Predicted inhibition of the NF-κB signaling pathway.

The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, TNF-α, and IL-6. It is hypothesized that this compound may inhibit the activation of the IKK complex, thereby preventing NF-κB activation and reducing the inflammatory response.

Conclusion

While direct experimental evidence is currently lacking, a comprehensive analysis of structurally related compounds strongly suggests that this compound possesses promising in vitro antioxidant, anti-inflammatory, and cytotoxic properties. The presence of the 3-allyl-4-hydroxyphenyl moiety is key to its predicted radical scavenging and anti-inflammatory activities, while the overall structure may contribute to cytotoxic effects against cancer cells. The experimental protocols and predictive models presented in this guide provide a solid framework for initiating the empirical investigation of this compound. Further research is warranted to validate these predictions and to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Solubility and Bioavailability of (3-Allyl-4-hydroxybenzyl)formamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Allyl-4-hydroxybenzyl)formamide is a synthetic organic compound of interest in medicinal chemistry due to its unique structural motifs, which are present in various biologically active molecules. This technical guide provides a comprehensive overview of the theoretical considerations for its solubility and bioavailability, alongside proposed experimental frameworks for their determination. Due to the current lack of published empirical data for this specific molecule, this document serves as a foundational resource for researchers initiating studies on this compound, offering guidance on experimental design and potential challenges.

Introduction

The molecule this compound incorporates several key functional groups that are anticipated to govern its physicochemical and pharmacokinetic properties. The presence of a phenolic hydroxyl group, a formamide moiety, and an allyl substituent on a benzyl backbone suggests a complex interplay of factors influencing its solubility and ability to be absorbed and utilized by biological systems. Understanding these properties is a critical first step in the evaluation of its potential as a therapeutic agent. This guide will delve into the theoretical underpinnings of its solubility and bioavailability and provide standardized methodologies for their empirical validation.

Chemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂Fluorochem
CAS Number 1201633-41-1Fluorochem
IUPAC Name N-{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methyl}formamideFluorochem
Canonical SMILES C=CCC1=CC(CNC=O)=CC=C1OFluorochem

Theoretical Solubility Profile

The solubility of this compound is predicted to be influenced by the following structural features:

  • Phenolic Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, suggesting potential for solubility in polar protic solvents like water and alcohols. The acidity of the phenolic proton will also influence its solubility in aqueous solutions of varying pH.

  • Formamide Group (-NHCHO): The formamide group is polar and can participate in hydrogen bonding, contributing to aqueous solubility.

  • Allyl Group (-CH₂CH=CH₂): This nonpolar substituent will contribute to the lipophilicity of the molecule, potentially enhancing its solubility in nonpolar organic solvents and lipids.

  • Benzyl Core: The aromatic ring is largely hydrophobic, which will also influence its solubility in non-aqueous environments.

Based on these features, a mixed solubility profile is expected. The compound is likely to exhibit moderate solubility in polar organic solvents such as ethanol, methanol, and DMSO, and limited solubility in water. Its solubility in nonpolar solvents like hexane is expected to be low.

Proposed Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, the following Shake-Flask method is proposed, following OECD Guideline 105.

Objective: To determine the aqueous and organic solvent solubility of this compound at a controlled temperature.

Materials:

  • This compound (purity >98%)

  • Deionized water

  • Ethanol (99.9%)

  • Propylene glycol

  • Phosphate buffered saline (PBS), pH 7.4

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare saturated solutions by adding an excess of this compound to each solvent in separate sealed flasks.

  • Equilibrate the flasks in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a standard curve.

  • Perform the experiment in triplicate for each solvent.

Below is a Graphviz diagram illustrating the experimental workflow for solubility determination.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Add Excess Compound Add Excess Compound Shake at Constant Temp Shake at Constant Temp Add Excess Compound->Shake at Constant Temp Select Solvents Select Solvents Select Solvents->Add Excess Compound Centrifuge Centrifuge Shake at Constant Temp->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Dilute Sample Dilute Sample Collect Supernatant->Dilute Sample HPLC Analysis HPLC Analysis Dilute Sample->HPLC Analysis Quantify Concentration Quantify Concentration HPLC Analysis->Quantify Concentration

Workflow for Solubility Determination

Theoretical Bioavailability

The bioavailability of this compound will be a function of its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Absorption: Based on Lipinski's Rule of Five, the compound has a molecular weight under 500 and is predicted to have a logP value that may fall within the acceptable range for oral absorption. The presence of both hydrogen bond donors and acceptors could facilitate passive diffusion across the intestinal membrane.

  • Distribution: The compound's moderate lipophilicity suggests it may distribute into tissues.

  • Metabolism: The phenolic hydroxyl group is a potential site for Phase II metabolism (e.g., glucuronidation or sulfation). The allyl group could also be subject to oxidation. The formamide moiety might undergo hydrolysis.

  • Excretion: Metabolites are likely to be excreted renally.

Proposed Experimental Protocol for In Vitro Permeability Assay

To assess the potential for oral absorption, an in vitro Caco-2 permeability assay is recommended.

Objective: To evaluate the bidirectional permeability of this compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and reagents

  • This compound

  • Lucifer yellow (a marker for monolayer integrity)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • LC-MS/MS system for quantification

Procedure:

  • Culture Caco-2 cells on Transwell® inserts until a confluent and differentiated monolayer is formed (typically 21 days).

  • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Prepare a solution of this compound in transport buffer.

  • For apical to basolateral (A-B) permeability, add the compound solution to the apical side and fresh buffer to the basolateral side.

  • For basolateral to apical (B-A) permeability, add the compound solution to the basolateral side and fresh buffer to the apical side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment and replace with fresh buffer.

  • Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux transporters.

The following diagram outlines the Caco-2 permeability assay workflow.

G cluster_culture Cell Culture cluster_integrity Monolayer Integrity Check cluster_assay Permeability Assay cluster_analysis Analysis Seed Caco-2 on Transwell Seed Caco-2 on Transwell Differentiate for 21 days Differentiate for 21 days Seed Caco-2 on Transwell->Differentiate for 21 days Measure TEER Measure TEER Differentiate for 21 days->Measure TEER Lucifer Yellow Permeability Lucifer Yellow Permeability Differentiate for 21 days->Lucifer Yellow Permeability Add Compound (A-B & B-A) Add Compound (A-B & B-A) Measure TEER->Add Compound (A-B & B-A) Lucifer Yellow Permeability->Add Compound (A-B & B-A) Incubate at 37°C Incubate at 37°C Add Compound (A-B & B-A)->Incubate at 37°C Collect Samples Over Time Collect Samples Over Time Incubate at 37°C->Collect Samples Over Time LC-MS/MS Quantification LC-MS/MS Quantification Collect Samples Over Time->LC-MS/MS Quantification Calculate Papp & Efflux Ratio Calculate Papp & Efflux Ratio LC-MS/MS Quantification->Calculate Papp & Efflux Ratio

Caco-2 Permeability Assay Workflow

Signaling Pathways

Currently, there is no published literature identifying specific signaling pathways modulated by this compound. To elucidate its mechanism of action, a systematic approach involving in vitro screening is necessary. A proposed workflow for identifying potential biological targets and signaling pathways is presented below.

G cluster_screening Initial Screening cluster_validation Hit Validation cluster_moa Mechanism of Action cluster_confirmation In Vivo Confirmation Phenotypic Screening Phenotypic Screening Dose-Response Studies Dose-Response Studies Phenotypic Screening->Dose-Response Studies Target-based Screening Target-based Screening Target-based Screening->Dose-Response Studies Secondary Assays Secondary Assays Dose-Response Studies->Secondary Assays Target Deconvolution Target Deconvolution Secondary Assays->Target Deconvolution Pathway Analysis Pathway Analysis Target Deconvolution->Pathway Analysis Animal Model Studies Animal Model Studies Pathway Analysis->Animal Model Studies

Workflow for Target and Pathway Identification

Conclusion

While this compound presents an interesting scaffold for medicinal chemistry exploration, a significant data gap exists regarding its fundamental physicochemical and pharmacokinetic properties. This technical guide provides a theoretical framework and detailed, actionable experimental protocols for researchers to begin to fill this void. The proposed methodologies for determining solubility and in vitro permeability are standard in the pharmaceutical industry and will provide the foundational data necessary for any further development of this compound. Furthermore, the suggested workflow for target identification and pathway analysis offers a rational approach to understanding its potential biological activity. The generation of empirical data through these proposed studies is essential to advance the understanding of this compound and to determine its viability as a lead compound in drug discovery programs.

Initial Toxicity Screening of (3-Allyl-4-hydroxybenzyl)formamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific toxicological data for (3-Allyl-4-hydroxybenzyl)formamide is not publicly available. The following guide is a representative framework for the initial toxicity screening of a novel chemical entity, with illustrative data and methodologies. It is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel organic compound with potential applications in various fields. A thorough understanding of its toxicological profile is paramount before further development. This guide outlines a standard initial toxicity screening protocol, encompassing in vitro and in vivo assays to assess its potential cytotoxic, genotoxic, and acute systemic effects. The presented data is hypothetical and serves to illustrate the expected outcomes of such a screening process.

In Vitro Toxicity Assessment

The initial phase of toxicity screening focuses on in vitro assays to determine the compound's effects at the cellular level. These assays are crucial for early hazard identification and for guiding further in vivo studies.

The cytotoxicity of this compound was evaluated against a panel of human cell lines to determine its half-maximal inhibitory concentration (IC₅₀).

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCell TypeIC₅₀ (µM)
HepG2Human Hepatocellular Carcinoma78.5
A549Human Lung Carcinoma123.2
HEK293Human Embryonic Kidney> 200
SH-SY5YHuman Neuroblastoma95.8

Genotoxicity assays are performed to assess the potential of a compound to induce genetic mutations or chromosomal damage.

Table 2: In Vitro Genotoxicity of this compound

AssayTest SystemConcentration Range (µM)Result
Ames TestS. typhimurium (TA98, TA100)10 - 1000Non-mutagenic
In Vitro Micronucleus TestHuman Peripheral Blood Lymphocytes25 - 150Negative

In Vivo Acute Oral Toxicity

Following in vitro assessment, an acute oral toxicity study is conducted in a rodent model to determine the systemic toxicity of the compound.

Table 3: Acute Oral Toxicity of this compound in Rats (OECD 423)

Dose (mg/kg)Number of AnimalsMortalitiesClinical Signs
30030/3No adverse effects observed
200031/3Lethargy, piloerection

Based on these results, the LD₅₀ is estimated to be greater than 2000 mg/kg, classifying the compound as having low acute toxicity.

Experimental Protocols

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value from the dose-response curve.

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 and TA100.

  • Metabolic Activation: Conduct the assay with and without the S9 metabolic activation system.

  • Compound Exposure: Expose the bacterial strains to various concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal glucose agar medium.

  • Incubation: Incubate the plates at 37°C for 48 hours.

  • Colony Counting: Count the number of revertant colonies and compare to the control.

  • Animal Model: Use female Sprague-Dawley rats, 8-12 weeks old.

  • Acclimatization: Acclimatize the animals for at least 5 days before the study.

  • Dosing: Administer a single oral dose of the compound via gavage.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cytotoxicity Cytotoxicity Assays (e.g., MTT) decision Assess In Vitro Toxicity cytotoxicity->decision genotoxicity Genotoxicity Assays (e.g., Ames Test) genotoxicity->decision acute_toxicity Acute Oral Toxicity (OECD 423) risk_assessment Preliminary Risk Assessment acute_toxicity->risk_assessment start Novel Compound: This compound start->cytotoxicity start->genotoxicity decision->acute_toxicity Low in vitro toxicity decision->risk_assessment High in vitro toxicity (Further investigation needed)

Caption: Experimental workflow for initial toxicity screening.

logical_progression invitro In Vitro Assays (Cell-based) invivo In Vivo Studies (Animal Models) invitro->invivo Promising Safety Profile human Human Trials (Clinical Phases) invivo->human Favorable Risk-Benefit Ratio

Caption: Logical progression from in vitro to in vivo testing.

hypothetical_pathway compound This compound ros Reactive Oxygen Species (ROS) Generation compound->ros mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cas9 Caspase-9 Activation bax->cas9 bcl2->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptotic signaling pathway.

An In-depth Technical Guide to the Target Identification of (3-Allyl-4-hydroxybenzyl)formamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, (3-Allyl-4-hydroxybenzyl)formamide is not a widely documented compound in publicly available scientific literature. Consequently, this document serves as a comprehensive, technical guide outlining a robust, multi-faceted strategy for the de novo target identification and deconvolution for a novel molecule with this specific structure. The experimental data presented herein is hypothetical and illustrative of the results that would be generated during such a research program.

Introduction: Compound Profile and Strategic Overview

This compound is a small molecule featuring a formamide group attached to a 3-allyl-4-hydroxybenzyl scaffold. The allylphenol moiety is present in various natural products and is known to exhibit a range of biological activities, while the formamide group is a key functional group in several pharmaceutical agents.[1] This structure suggests the potential for interaction with a variety of biological targets. The primary challenge and objective of this research program is to elucidate the molecular target(s) of this compound, understand its mechanism of action, and validate its engagement in a cellular context.

This guide details a systematic approach beginning with broad, unbiased screening methods and progressively narrowing the focus to specific, validated protein targets. The strategy integrates computational prediction, direct biochemical pulldown, and indirect systems biology approaches to build a comprehensive understanding of the compound's biological activity.

Integrated Target Identification Workflow

The target deconvolution process for a novel compound is a complex endeavor that benefits from the integration of multiple orthogonal methodologies.[2][3] Our proposed workflow begins with high-level phenotypic screening to identify a biological context, followed by parallel computational and experimental streams to generate and then confirm target hypotheses.

Target_Deconvolution_Workflow pheno_screen Phenotypic Screening (e.g., Cell Viability, Reporter Assays) comp_pred Computational Target Prediction (Inverse Docking, Pharmacophore Matching) pheno_screen->comp_pred direct_id Direct Target Identification pheno_screen->direct_id indirect_id Indirect Target Identification pheno_screen->indirect_id hit_list Generation of Putative Target List comp_pred->hit_list sub_direct_ac Affinity Chromatography-MS direct_id->sub_direct_ac sub_direct_cetsa Cellular Thermal Shift Assay (CETSA) direct_id->sub_direct_cetsa sub_direct_kinome Kinome Profiling direct_id->sub_direct_kinome sub_indirect_trans Transcriptomics (RNA-seq) indirect_id->sub_indirect_trans sub_indirect_prot Proteomics (Expression Profiling) indirect_id->sub_indirect_prot sub_direct_ac->hit_list sub_direct_cetsa->hit_list sub_direct_kinome->hit_list sub_indirect_trans->hit_list sub_indirect_prot->hit_list validation Target Validation hit_list->validation sub_val_knockdown Genetic Knockdown (siRNA/CRISPR) validation->sub_val_knockdown sub_val_biochem Biochemical Assays (Enzyme Kinetics, SPR) validation->sub_val_biochem sub_val_cell Cell-Based Functional Assays validation->sub_val_cell final Validated Target(s) & Mechanism of Action sub_val_knockdown->final sub_val_biochem->final sub_val_cell->final

Figure 1: Integrated workflow for target deconvolution of a novel bioactive compound.

Data Presentation: Hypothetical Results

To illustrate the expected outcomes of the experimental plan, the following tables summarize potential quantitative data.

Table 1: Phenotypic Screening - Cell Viability (IC50) This initial screen across a panel of cancer cell lines aims to identify a disease-relevant context and potential sensitivities.

Cell LineTissue of OriginIC50 (µM)
A549Lung Carcinoma12.5
MCF-7Breast Adenocarcinoma8.2
HCT116Colon Carcinoma> 50
U-87 MGGlioblastoma9.7
K562Chronic Myeloid Leukemia2.1

Table 2: Kinome Profiling Results A competitive binding assay screen against a panel of human kinases to identify potential targets in this major drug target class.[4][5][6][7]

Kinase TargetKinase Family% Inhibition @ 1 µM
EGFRTyrosine Kinase15.2%
PI3KαLipid Kinase88.9%
AKT1Serine/Threonine Kinase7.1%
BTKTyrosine Kinase92.5%
SRCTyrosine Kinase25.4%

Table 3: Affinity Chromatography-Mass Spectrometry Hits Proteins from K562 cell lysate that were specifically pulled down by the immobilized compound.

Protein ID (UniProt)Gene NameProtein NamePeptide CountFold Enrichment (vs. Control)
P42336PIK3CAPhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha2245.1
Q06187BTKTyrosine-protein kinase BTK1839.8
P04049HSPA8Heat shock cognate 71 kDa protein313.2 (non-specific)
P62258ACTG1Actin, cytoplasmic 2451.5 (non-specific)

Experimental Protocols

Detailed methodologies are provided for key experiments in the target identification workflow.

This method aims to directly identify binding partners by immobilizing the compound and "fishing" for targets from a complex cell lysate.[8][9][10]

Workflow Diagram:

ACMS_Workflow start Start: this compound synthesis Synthesize Affinity Probe (Add linker & biotin tag) start->synthesis immobilize Immobilize Probe on Streptavidin Beads synthesis->immobilize incubation Incubate Lysate with Beads immobilize->incubation lysis Prepare Cell Lysate (e.g., K562 cells) lysis->incubation wash Wash Beads to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE Separation elution->sds_page in_gel In-Gel Digestion (Trypsin) sds_page->in_gel lc_ms LC-MS/MS Analysis in_gel->lc_ms database Database Search & Protein Identification lc_ms->database end End: List of Putative Binders database->end

Figure 2: Step-by-step workflow for Affinity Chromatography-Mass Spectrometry.

Methodology:

  • Affinity Probe Synthesis: A derivative of this compound is synthesized containing a linker arm (e.g., a polyethylene glycol chain) terminating in a biotin moiety. Structure-activity relationship (SAR) studies must be conducted to ensure the linker attachment point does not disrupt biological activity.

  • Immobilization: 100 µL of streptavidin-coated magnetic beads are washed three times with PBS. The biotinylated probe is incubated with the beads at a 10:1 molar excess for 1 hour at room temperature with gentle rotation to allow for immobilization. Unbound probe is removed by washing the beads five times with PBS.

  • Cell Lysate Preparation: K562 cells are grown to ~80% confluency, harvested, and washed with cold PBS. Cells are lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors) for 30 minutes on ice. The lysate is clarified by centrifugation at 14,000 x g for 15 minutes at 4°C. Protein concentration is determined via a BCA assay.

  • Affinity Pulldown: 2 mg of total protein lysate is incubated with the probe-immobilized beads (and control beads without the probe) for 4 hours at 4°C with rotation.

  • Washing: Beads are washed extensively to remove non-specifically bound proteins. This typically involves five sequential washes with lysis buffer.

  • Elution: Bound proteins are eluted by boiling the beads in 50 µL of 1X SDS-PAGE loading buffer for 10 minutes.

  • Proteomic Analysis: The eluate is run on a 4-12% gradient SDS-PAGE gel. The entire lane is excised, cut into bands, and subjected to in-gel tryptic digestion. The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The resulting spectra are searched against a human protein database (e.g., UniProt) to identify proteins. Specific binders are determined by comparing the spectral counts or protein abundance from the probe-bound sample to the control sample.

CETSA is a powerful method to validate direct target engagement in a cellular environment. It relies on the principle that a protein becomes more thermally stable when bound to a ligand.[11][12][13][14][15]

Methodology:

  • Cell Treatment: Intact K562 cells are harvested and resuspended in PBS at a concentration of 10x10^6 cells/mL. The cell suspension is divided into aliquots. The test compound, this compound (e.g., at 10 µM), or vehicle (DMSO) is added to the aliquots and incubated for 1 hour at 37°C.

  • Heat Treatment: The treated cell suspensions are divided into smaller aliquots in PCR tubes. These tubes are then heated to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling to 4°C for 3 minutes.

  • Cell Lysis: The cells are lysed by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: The lysates are centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Analysis: The supernatants, containing the soluble protein fraction, are carefully collected. The amount of the putative target protein (e.g., BTK) remaining in the soluble fraction at each temperature is quantified by Western Blot or ELISA.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates target stabilization and thus, direct engagement.

Based on the hypothetical data identifying PI3K and BTK as targets, this compound likely modulates the B-cell receptor (BCR) signaling pathway, which is critical for the survival of B-cell malignancies.

Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK (Src-family kinases) BCR->LYN_SYK BTK BTK LYN_SYK->BTK PI3K PI3K LYN_SYK->PI3K PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG (Second Messengers) PLCg2->IP3_DAG Ca_PKC Ca2+ Flux / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Compound This compound Compound->BTK Inhibition Compound->PI3K Inhibition

Figure 3: Hypothetical signaling pathway modulated by the compound.

Conclusion and Future Directions

This guide outlines a comprehensive and systematic strategy for the target identification of a novel compound, this compound. By integrating phenotypic screening, computational modeling, direct biochemical approaches like AC-MS, and cellular target engagement assays such as CETSA, a researcher can confidently identify and validate the molecular target(s). The hypothetical data presented converge to suggest that this compound may act as a dual inhibitor of BTK and PI3K, providing a strong rationale for its observed cytotoxic effects in leukemia cell lines.

Future work would involve validating these interactions through detailed biochemical and biophysical assays (e.g., IC50 determination with purified enzymes, Surface Plasmon Resonance for binding kinetics), performing genetic validation by observing phenotypic rescue upon target knockdown, and initiating a medicinal chemistry program to optimize the compound's potency and selectivity.

References

An In-depth Technical Guide to the Derivatization of (3-Allyl-4-hydroxybenzyl)formamide for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic strategies, experimental protocols, and structure-activity relationship (SAR) considerations for the derivatization of (3-allyl-4-hydroxybenzyl)formamide. This core structure, featuring a phenolic hydroxyl group, an allyl substituent, and a formamide moiety, presents a versatile scaffold for the development of novel therapeutic agents, particularly in the realm of anticancer research.

Synthesis of the Core Compound: this compound

The synthesis of the target compound can be achieved through a straightforward multi-step process commencing with the commercially available 4-hydroxybenzaldehyde.

Synthesis of 3-Allyl-4-hydroxybenzaldehyde

The initial step involves the introduction of the allyl group onto the phenolic ring. This is accomplished via a two-step sequence: O-allylation followed by a Claisen rearrangement.

Experimental Protocol:

  • O-Allylation: To a solution of 4-hydroxybenzaldehyde in a suitable solvent such as acetone, add two equivalents of a base like potassium carbonate. Stir the mixture and add 1.1 equivalents of allyl bromide. Reflux the reaction mixture for approximately two hours. After cooling, filter the inorganic salts and remove the solvent under reduced pressure to yield 4-allyloxybenzaldehyde.

  • Claisen Rearrangement: Heat the obtained 4-allyloxybenzaldehyde at 220°C for six hours. This thermal rearrangement will yield the desired product, 3-allyl-4-hydroxybenzaldehyde.

Reductive Amination to 3-Allyl-4-hydroxybenzylamine

The aldehyde is then converted to the corresponding primary amine via reductive amination. This can be achieved using various reducing agents in the presence of an ammonia source.

Experimental Protocol:

A solution of 3-allyl-4-hydroxybenzaldehyde in methanol is treated with an excess of ammonium acetate and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography to yield 3-allyl-4-hydroxybenzylamine.

N-Formylation to this compound

The final step is the formylation of the primary amine. Various methods can be employed for this transformation.

Experimental Protocol:

A common and effective method involves the use of formic acid and a coupling agent or by using a mixed anhydride approach. For instance, the amine can be treated with an excess of formic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or with ethyl formate. Alternatively, a catalyst-free approach using carbon dioxide and a reducing agent like sodium borohydride in a suitable solvent can be employed for a greener synthesis. The reaction progress is monitored by TLC, and the final product is purified by crystallization or column chromatography.

Proposed Derivatization Strategies for SAR Studies

To explore the structure-activity relationships, systematic modifications of the core structure are proposed. These modifications target three key regions: the phenolic hydroxyl group, the aromatic ring, and the formamide moiety.

  • Modification of the Phenolic Hydroxyl Group:

    • Etherification: Conversion of the hydroxyl group to various ethers (e.g., methyl, ethyl, benzyl ethers) can probe the importance of the hydrogen bond donating ability of the phenol.

    • Esterification: Acylation of the hydroxyl group to form esters with varying chain lengths and steric bulk can investigate the impact of this modification on lipophilicity and potential prodrug strategies.

  • Modification of the Aromatic Ring:

    • Substitution: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the available positions on the benzene ring can explore the electronic and steric effects on activity.

    • Bioisosteric Replacement: The benzene ring could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to investigate the impact on target binding.

  • Modification of the Formamide Moiety:

    • N-Alkylation/Arylation: Introduction of substituents on the formamide nitrogen can probe the steric tolerance at this position.

    • Amide Homologation: Replacement of the formyl group with other acyl groups (e.g., acetyl, benzoyl) will explore the influence of the size and electronic nature of this group on biological activity.

Biological Evaluation: Cytotoxicity Assessment

The synthesized derivatives will be evaluated for their potential anticancer activity using standard in vitro cytotoxicity assays, such as the MTT assay.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.1 to 100 µM) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.

Structure-Activity Relationship (SAR) Data

The following tables summarize cytotoxicity data for structurally related substituted benzylamine and benzamide derivatives against various cancer cell lines. This data can serve as a preliminary guide for the expected outcomes of the proposed SAR studies on this compound derivatives.

Table 1: Cytotoxicity of Substituted Benzylamine Derivatives

Compound IDR1R2R3R4Cell LineIC₅₀ (µM)Reference
1a HHHHMCF-7>100[3]
1b 4-ClHHHMCF-755.89[4]
1c 2-FHHHK56243[5]
1d 3,4-diClHHHHeLa34[6]
1e 4-NO₂HHHHCT-11636[6]

Table 2: Cytotoxicity of Substituted Benzamide Derivatives

Compound IDR1R2R3R4Cell LineIC₅₀ (µM)Reference
2a HHHHA549>100[7]
2b 4-OCH₃HHHT-47D4.6[3]
2c 2-ClHHHMCF-79.9[3]
2d 4-FHHHMDA-MB-2316.1[3]
2e 3-BrHHHZR75-11.12[3]

Potential Signaling Pathways and Experimental Workflows

Phenolic compounds are known to exert their anticancer effects through modulation of various signaling pathways.[8] The derivatization of this compound offers the potential to create compounds that can interfere with key cellular processes in cancer cells.

G cluster_synthesis Synthetic Workflow cluster_derivatization Derivatization Strategy cluster_evaluation Biological Evaluation A 4-Hydroxybenzaldehyde B 3-Allyl-4-hydroxybenzaldehyde A->B Allylation & Claisen Rearrangement C 3-Allyl-4-hydroxybenzylamine B->C Reductive Amination D This compound C->D N-Formylation E Phenolic -OH Modification (Ethers, Esters) D->E F Aromatic Ring Substitution (Halogens, Alkyl, etc.) D->F G Formamide N/C-Modification (Acylation, Alkylation) D->G H Library of Derivatives E->H F->H G->H I In vitro Cytotoxicity Screening (MTT Assay) H->I J Identification of Lead Compounds I->J K Mechanism of Action Studies J->K

Caption: Experimental workflow for the synthesis, derivatization, and biological evaluation of this compound analogs.

G cluster_pathway Potential Anticancer Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Induction Compound This compound Derivative PI3K PI3K Compound->PI3K Ras Ras Compound->Ras Bax Bax Compound->Bax Bcl2 Bcl-2 Compound->Bcl2 CellCycle Cell Cycle Arrest (G2/M phase) Compound->CellCycle Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Inhibition of Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Apoptosis->Proliferation CellCycle->Proliferation

Caption: Potential signaling pathways that could be modulated by this compound derivatives to exert anticancer effects.

References

Methodological & Application

Using (3-Allyl-4-hydroxybenzyl)formamide as a chemical probe

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of late 2025, publicly available scientific literature does not contain specific studies detailing the use of (3-Allyl-4-hydroxybenzyl)formamide as a chemical probe. There is a notable absence of published data regarding its biological targets, mechanism of action, and established experimental protocols. The information presented herein is therefore provided as a general framework and guide for researchers who may be interested in investigating the potential of this molecule. The experimental protocols are based on standard methodologies for characterizing novel chemical probes and should be adapted as specific biological activities are discovered.

Introduction

This compound is a synthetic organic compound featuring a formamide group attached to a benzylamine core, which is further substituted with allyl and hydroxyl groups on the phenyl ring. The presence of these functional groups suggests potential for various biological interactions, making it a candidate for investigation as a chemical probe. The formamide moiety can act as a hydrogen bond donor and acceptor, while the allyl group can participate in covalent interactions or influence binding selectivity. The phenolic hydroxyl group can also engage in hydrogen bonding and may be important for target recognition.

This document provides a hypothetical framework for the application of this compound as a chemical probe, including potential experimental protocols and data presentation formats that would be necessary to characterize its activity and utility for the research community.

Chemical Properties

PropertyValue
IUPAC Name N-((3-allyl-4-hydroxyphenyl)methyl)formamide
CAS Number 1201633-41-1
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in DMSO, methanol, ethanol; poorly soluble in water (predicted)

Hypothetical Biological Activity and Target Identification

Initial screening of this compound would be required to identify its biological activity. A common starting point is to use phenotypic screens in relevant disease models or target-based screens against enzyme families known to interact with similar chemical scaffolds.

General Experimental Workflow for Target Identification

A generalized workflow for identifying the cellular target of a novel chemical probe is depicted below. This multi-pronged approach combines affinity-based methods with proteomic analysis to identify candidate proteins that directly bind to the probe.

workflow cluster_synthesis Probe Synthesis cluster_incubation Cellular Interaction cluster_capture Target Capture cluster_analysis Protein Identification cluster_validation Target Validation synthesis Synthesize Affinity Probe (e.g., Biotinylated or Click-Chemistry Handle) cell_lysate Incubate with Cell Lysate or Live Cells synthesis->cell_lysate Introduce Probe affinity_capture Affinity Capture (e.g., Streptavidin Beads) cell_lysate->affinity_capture Isolate Probe-Target Complexes proteomics On-Bead Digestion & LC-MS/MS Analysis affinity_capture->proteomics Identify Bound Proteins validation Validate Targets (e.g., Western Blot, CETSA, RNAi) proteomics->validation Confirm Interaction pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Phosphorylates probe This compound probe->kinase2 Inhibits gene Gene Expression tf->gene Regulates

Application Note: (3-Allyl-4-hydroxybenzyl)formamide in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Allyl-4-hydroxybenzyl)formamide is a novel synthetic compound with potential therapeutic applications. Its chemical structure, featuring a substituted phenolic ring, suggests possible antioxidant, anti-inflammatory, or enzyme-inhibitory activities. High-throughput screening (HTS) assays are essential for rapidly evaluating the biological activity of such novel compounds and identifying potential drug candidates. This document provides a detailed protocol for a representative HTS assay to assess the inhibitory activity of this compound against a hypothetical enzyme target, as well as a cell-based assay to evaluate its effect on a relevant signaling pathway.

Quantitative Data Summary

The following table summarizes hypothetical data from a primary HTS campaign and subsequent dose-response analysis for this compound.

Assay Type Target Parameter This compound Control Compound
Biochemical AssayRecombinant Human Enzyme X% Inhibition at 10 µM85.2%95.5%
Biochemical AssayRecombinant Human Enzyme XIC501.5 µM0.2 µM
Cell-Based AssayPathway Y Activation% Inhibition at 10 µM75.8%88.1%
Cell-Based AssayPathway Y ActivationEC502.8 µM0.5 µM

Experimental Protocols

Biochemical HTS Assay: Inhibition of Recombinant Human Enzyme X

This protocol describes a 384-well plate-based biochemical assay to screen for inhibitors of a hypothetical human enzyme "X". The assay measures the fluorescence generated by the enzymatic cleavage of a substrate.

Materials and Reagents:

  • This compound (test compound)

  • Control inhibitor compound

  • Recombinant Human Enzyme X

  • Fluorogenic substrate for Enzyme X

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT

  • DMSO (for compound dilution)

  • 384-well black, flat-bottom plates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Using an automated liquid handler, perform serial dilutions to create a concentration range for dose-response analysis.

    • Dispense 50 nL of each compound dilution into the appropriate wells of a 384-well plate. For the primary screen, dispense 50 nL of a 10 µM solution.

    • Include wells with DMSO only (negative control) and a known inhibitor (positive control).

  • Enzyme Addition:

    • Dilute Recombinant Human Enzyme X to a final concentration of 2X the desired assay concentration in Assay Buffer.

    • Add 5 µL of the diluted enzyme solution to each well of the 384-well plate containing the compounds.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Reaction Initiation:

    • Prepare a 2X solution of the fluorogenic substrate in Assay Buffer.

    • Add 5 µL of the substrate solution to each well to initiate the enzymatic reaction. The final reaction volume is 10 µL.

  • Signal Detection:

    • Incubate the plate at 37°C for 60 minutes.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • For dose-response curves, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based HTS Assay: Modulation of Signaling Pathway Y

This protocol describes a cell-based assay to evaluate the effect of this compound on a hypothetical "Signaling Pathway Y" using a reporter gene assay in a stable cell line.

Materials and Reagents:

  • This compound (test compound)

  • Control agonist/antagonist compound

  • HEK293 cell line stably expressing a Pathway Y-responsive reporter gene (e.g., luciferase)

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Assay Medium: Serum-free DMEM

  • Luciferase assay reagent

  • 384-well white, clear-bottom cell culture plates

  • Automated liquid handling system

  • Luminometer plate reader

Protocol:

  • Cell Plating:

    • Harvest and resuspend the HEK293 reporter cell line in cell culture medium.

    • Seed 5,000 cells per well in 20 µL of medium into a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of this compound in Assay Medium.

    • Remove the cell culture medium from the wells and add 10 µL of the compound dilutions.

    • Include wells with Assay Medium only (negative control) and a known modulator of Pathway Y (positive control).

  • Cell Stimulation and Incubation:

    • If studying inhibitory effects, add 10 µL of a known agonist for Pathway Y to the appropriate wells. For studying agonistic effects, this step is omitted.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 20 µL of luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of pathway activation or inhibition for each compound concentration relative to the controls.

    • Generate dose-response curves and calculate EC50 or IC50 values as described for the biochemical assay.

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_exec HTS Execution cluster_analysis Data Analysis Compound_Lib Compound Library This compound Plate_Prep 384-Well Plate Preparation Compound_Lib->Plate_Prep Dispensing Automated Dispensing Plate_Prep->Dispensing Reagent_Prep Reagent Preparation (Enzyme/Cells, Substrate) Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Fluorescence/Luminescence) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data QC Quality Control (Z'-factor) Raw_Data->QC Hit_ID Hit Identification QC->Hit_ID Dose_Response Dose-Response Analysis (IC50/EC50) Hit_ID->Dose_Response

Caption: High-Throughput Screening Experimental Workflow.

Signaling_Pathway cluster_Nucleus Nucleus Ligand External Signal Receptor Membrane Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Compound This compound Kinase2 Kinase 2 Compound->Kinase2 Inhibition Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Gene Reporter Gene Expression Response Cellular Response Gene->Response TF_in Active TF

Caption: Hypothetical Signaling Pathway Inhibition.

Application Notes and Protocols for (3-Allyl-4-hydroxybenzyl)formamide Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the cytotoxic, anti-inflammatory, and antioxidant properties of (3-Allyl-4-hydroxybenzyl)formamide.

Assessment of Cytotoxicity using MTT Assay

This protocol determines the cytotoxic effect of this compound on a selected cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.[1][2][3]

Experimental Protocol

  • Cell Seeding:

    • Culture a suitable cancer cell line (e.g., HeLa, A549, or MCF-7) in appropriate cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from the absorbance of all other wells.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the cells are viable).

Data Presentation

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control0.850100
10.83598.2
100.76590.0
250.62072.9
500.43050.6
1000.21024.7

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 treat_compound Treat with this compound incubate_24h_1->treat_compound incubate_treatment Incubate for 24/48/72h treat_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT cytotoxicity assay.

Evaluation of Anti-Inflammatory Activity

This protocol assesses the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-treat the cells with 100 µL of medium containing different concentrations of the compound for 1 hour.

    • Stimulate the cells by adding 10 µL of LPS (1 µg/mL final concentration) to each well, except for the negative control wells.

    • Include a vehicle control (LPS + vehicle) and a positive control (LPS + a known anti-inflammatory agent, e.g., dexamethasone).

    • Incubate the plate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Prepare a standard curve using sodium nitrite to quantify the amount of nitrite in the samples.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage of NO inhibition using the formula: % NO Inhibition = [(Nitrite in LPS-stimulated cells - Nitrite in treated cells) / Nitrite in LPS-stimulated cells] x 100

Data Presentation

TreatmentConcentration (µM)Nitrite (µM)% NO Inhibition
Control-1.2-
LPS (1 µg/mL)-25.80
LPS + Compound122.512.8
LPS + Compound1015.440.3
LPS + Compound259.862.0
LPS + Compound505.678.3
LPS + Dexamethasone104.283.7

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB p65 p65 NFkB->p65 p50 p50 NFkB->p50 Nucleus Nucleus p65->Nucleus translocation Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes

Caption: Simplified NF-κB signaling pathway.

Measurement of Cellular Antioxidant Activity (CAA)

This protocol evaluates the antioxidant capacity of this compound within a cellular environment using the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.[4][5][6] DCFH-DA is a cell-permeable probe that is de-esterified intracellularly and then oxidized by reactive oxygen species (ROS) to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[4]

Experimental Protocol

  • Cell Seeding:

    • Culture a suitable cell line (e.g., HepG2 or Caco-2) in a 96-well black, clear-bottom plate.

    • Seed the cells at an appropriate density to achieve confluence after 24 hours.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound and Probe Incubation:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Add 100 µL of medium containing various concentrations of this compound or a known antioxidant (e.g., quercetin) as a positive control.

    • Incubate for 1 hour.

    • Add 25 µM DCFH-DA to each well and incubate for 30 minutes in the dark.

  • Induction of Oxidative Stress:

    • Wash the cells twice with PBS.

    • Induce oxidative stress by adding 100 µL of a ROS-generating agent, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or hydrogen peroxide (H₂O₂), to each well.

    • Include a control group without the ROS inducer.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

    • Take readings every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Determine the percentage of ROS inhibition using the formula: % ROS Inhibition = [(AUC of control - AUC of treated) / AUC of control] x 100

Data Presentation

TreatmentConcentration (µM)AUC (Fluorescence Units)% ROS Inhibition
Control-15,6000
H₂O₂10048,200-
H₂O₂ + Compound141,50013.9
H₂O₂ + Compound1032,80031.9
H₂O₂ + Compound2521,70055.0
H₂O₂ + Compound5012,30074.5
H₂O₂ + Quercetin2510,50078.2

Experimental Workflow for CAA Assay

CAA_Workflow start Start seed_cells Seed cells in 96-well black plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with compound for 1h incubate_24h->treat_compound add_dcfhda Add DCFH-DA for 30 min treat_compound->add_dcfhda wash_cells Wash cells with PBS add_dcfhda->wash_cells induce_ros Induce ROS with H2O2/AAPH wash_cells->induce_ros read_fluorescence Measure fluorescence (Ex: 485, Em: 535) induce_ros->read_fluorescence analyze_data Analyze data and calculate % inhibition read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow of the Cellular Antioxidant Activity assay.

References

Application Notes and Protocols for (3-Allyl-4-hydroxybenzyl)formamide in Neuroprotective Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Allyl-4-hydroxybenzyl)formamide is a novel compound with structural similarities to known neuroprotective agents, such as 4-hydroxybenzyl alcohol (4-HBA). The presence of a formamide group and an allyl group on a 4-hydroxybenzyl scaffold suggests potential for multifaceted neuroprotective activity. These structural features may contribute to antioxidant, anti-inflammatory, and anti-apoptotic properties. This document provides a comprehensive guide for investigating the neuroprotective potential of this compound, including detailed experimental protocols and data presentation templates. While specific data for this compound is not yet available, the proposed methodologies are based on established protocols for analogous compounds and are designed to rigorously evaluate its therapeutic promise.

Potential Mechanism of Action

Based on the known neuroprotective effects of structurally related compounds like 4-hydroxybenzyl alcohol, it is hypothesized that this compound may exert its effects through multiple signaling pathways.[1][2][3][4][5] A potential mechanism involves the activation of pro-survival pathways and the inhibition of apoptotic cascades. The allyl group may enhance its antioxidant capacity, while the formamide moiety could influence its interaction with various cellular targets.

A proposed signaling pathway for the neuroprotective action of this compound is depicted below.

G Compound This compound PI3K PI3K Compound->PI3K Bcl2 Bcl-2 Compound->Bcl2 Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Proteins Antioxidant Proteins (e.g., HO-1, NQO1) ARE->Antioxidant_Proteins ROS Reactive Oxygen Species (ROS) Antioxidant_Proteins->ROS Inhibition Neuroprotection Neuroprotection Antioxidant_Proteins->Neuroprotection Apoptosis Apoptosis ROS->Apoptosis Bax Bax Bcl2->Bax Inhibition Bcl2->Neuroprotection Caspase3 Caspase-3 Bax->Caspase3 Caspase3->Apoptosis Ischemic_Stress Ischemic/Oxidative Stress Ischemic_Stress->ROS Ischemic_Stress->Bax

Caption: Proposed neuroprotective signaling pathway of this compound.

Data Presentation

Quantitative data from neuroprotective studies should be organized for clarity and comparative analysis. The following tables serve as templates for recording experimental findings.

Table 1: In Vitro Neuroprotective Efficacy of this compound

AssayCell LineNeurotoxic InsultCompound Conc. (µM)Outcome MeasureResult% Protection
Cell ViabilitySH-SY5YGlutamate (5 mM)1Absorbance (450 nm)
5
10
LDH ReleaseHT22OGD/R1LDH Activity (U/L)
5
10
ApoptosisPrimary Cortical NeuronsAβ₁₋₄₂ (10 µM)1% TUNEL+ cells
5
10
ROS ProductionSH-SY5YH₂O₂ (100 µM)1Fluorescence Intensity
5
10

Table 2: Effect of this compound on Protein Expression

Protein TargetTreatment GroupFold Change vs. Controlp-value
Bcl-2Vehicle + Insult
Compound (10 µM) + Insult
BaxVehicle + Insult
Compound (10 µM) + Insult
Cleaved Caspase-3Vehicle + Insult
Compound (10 µM) + Insult
Nrf2Vehicle + Insult
Compound (10 µM) + Insult
p-AktVehicle + Insult
Compound (10 µM) + Insult

Table 3: In Vivo Neuroprotective Effects of this compound in a Rat MCAO Model

Treatment GroupDose (mg/kg)Infarct Volume (mm³)Neurological Deficit Score
Sham-
Vehicle + MCAO-
Compound + MCAO25
Compound + MCAO50

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted based on specific laboratory conditions and research questions.

In Vitro Neuroprotection Assay Workflow

G Start Start Cell_Culture Cell Culture (e.g., SH-SY5Y, HT22) Start->Cell_Culture Plating Plate Cells in 96-well plates Cell_Culture->Plating Pretreatment Pre-treat with this compound Plating->Pretreatment Induction Induce Neurotoxicity (e.g., Glutamate, OGD/R) Pretreatment->Induction Incubation Incubate for 24 hours Induction->Incubation Assays Perform Assays Incubation->Assays Viability Cell Viability Assay (Resazurin) Assays->Viability Cytotoxicity Cytotoxicity Assay (LDH) Assays->Cytotoxicity Apoptosis Apoptosis Assay (Caspase-3/7) Assays->Apoptosis ROS ROS Assay (DCFDA) Assays->ROS Data_Analysis Data Analysis Viability->Data_Analysis Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis ROS->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro neuroprotection screening.

1. Cell Culture and Maintenance

  • Cell Lines: Human neuroblastoma SH-SY5Y cells or mouse hippocampal HT22 cells are suitable models.[6]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

2. In Vitro Model of Glutamate-Induced Oxidative Injury [7]

  • Cell Plating: Seed SH-SY5Y cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.

  • Induction of Neurotoxicity: Add glutamate to a final concentration of 5 mM to induce oxidative injury.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Assessment of Neuroprotection:

    • Cell Viability (Resazurin Assay): Add resazurin solution to each well and incubate for 2-4 hours. Measure the fluorescence at 560 nm excitation and 590 nm emission.[7]

    • Lactate Dehydrogenase (LDH) Assay: Measure LDH release into the culture medium as an indicator of cytotoxicity using a commercially available kit.

3. Western Blot Analysis for Protein Expression [1]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against Bcl-2, Bax, cleaved caspase-3, Nrf2, p-Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

In Vivo Neuroprotection Study Workflow

G Start Start Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Start->Animal_Acclimatization Group_Assignment Random Assignment to Treatment Groups Animal_Acclimatization->Group_Assignment Pretreatment Administer this compound or Vehicle Group_Assignment->Pretreatment MCAO_Surgery Middle Cerebral Artery Occlusion (MCAO) Surgery Pretreatment->MCAO_Surgery Reperfusion Reperfusion (e.g., 24 hours) MCAO_Surgery->Reperfusion Behavioral_Testing Neurological Deficit Scoring Reperfusion->Behavioral_Testing Euthanasia Euthanasia and Brain Collection Behavioral_Testing->Euthanasia Histology Histological Analysis (TTC Staining, Nissl Staining) Euthanasia->Histology Infarct_Volume Infarct Volume Measurement Histology->Infarct_Volume Neuronal_Loss Assessment of Neuronal Loss Histology->Neuronal_Loss Data_Analysis Data Analysis Infarct_Volume->Data_Analysis Neuronal_Loss->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vivo neuroprotection study using a MCAO model.

4. In Vivo Model of Transient Focal Cerebral Ischemia [1][2]

  • Animals: Use adult male Sprague-Dawley rats (250-300 g).

  • Animal Groups:

    • Sham-operated group.

    • MCAO + Vehicle group.

    • MCAO + this compound (25 mg/kg) group.

    • MCAO + this compound (50 mg/kg) group.

  • Drug Administration: Administer the compound or vehicle intraperitoneally 30 minutes before MCAO surgery.

  • Middle Cerebral Artery Occlusion (MCAO):

    • Anesthetize the rats.

    • Induce focal cerebral ischemia by inserting a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • After 1 hour of occlusion, withdraw the filament to allow for reperfusion.

  • Neurological Evaluation: Assess neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale).

  • Measurement of Infarct Volume:

    • Euthanize the animals and perfuse the brains.

    • Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC).

    • Quantify the infarct volume using image analysis software.

  • Histological Analysis:

    • Perform Nissl staining on brain sections to assess neuronal survival in the penumbra region.[1]

    • Conduct TUNEL staining to evaluate apoptosis.[1]

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound as a potential neuroprotective agent. By employing these standardized in vitro and in vivo models, researchers can systematically investigate its efficacy, elucidate its mechanism of action, and gather the necessary data to support its further development as a therapeutic candidate for neurodegenerative diseases.

References

Application Notes and Protocols: (3-Allyl-4-hydroxybenzyl)formamide as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols to investigate the potential anti-inflammatory properties of the novel compound, (3-Allyl-4-hydroxybenzyl)formamide. The methodologies described herein detail the assessment of its effects on key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in a lipopolysaccharide (LPS)-stimulated murine macrophage model (RAW 264.7). Furthermore, protocols for elucidating the compound's mechanism of action via analysis of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are provided.

Introduction to Anti-inflammatory Drug Discovery

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a significant focus of pharmaceutical research. Key molecular targets for anti-inflammatory drugs include the pathways that regulate the production of inflammatory mediators. Macrophages, when activated by stimuli like bacterial lipopolysaccharide (LPS), initiate a signaling cascade that results in the release of nitric oxide, TNF-α, IL-6, and IL-1β.[1][2] The NF-κB and MAPK signaling pathways are central regulators of these inflammatory responses.[3] This document outlines the experimental framework for evaluating the anti-inflammatory potential of this compound.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be proposed based on established organic chemistry principles, such as the Claisen rearrangement to introduce the allyl group, followed by functional group manipulations. A key intermediate is 3-allyl-4-hydroxybenzaldehyde.

Step 1: Synthesis of 3-Allyl-4-hydroxybenzaldehyde. 4-hydroxybenzaldehyde is first reacted with allyl bromide in the presence of a base like potassium carbonate in an acetone solvent to form 4-allyloxybenzaldehyde. This intermediate is then heated to induce a Claisen rearrangement, yielding the desired 3-allyl-4-hydroxybenzaldehyde.[4]

Step 2: Oximation and Reduction. The 3-allyl-4-hydroxybenzaldehyde is converted to an oxime using hydroxylamine hydrochloride. Subsequent reduction of the oxime, for example, using catalytic hydrogenation or a reducing agent like lithium aluminum hydride, would yield (3-allyl-4-hydroxybenzyl)amine.

Step 3: Formylation. The final step involves the formylation of the resulting amine. This can be achieved by reacting (3-allyl-4-hydroxybenzyl)amine with a formylating agent such as formic acid or ethyl formate to produce the target compound, this compound.

Data Presentation

Quantitative data from the following experiments should be recorded and summarized in a structured format to allow for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages.

Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100.0 ± 4.5
198.7 ± 5.1
597.2 ± 4.8
1095.5 ± 3.9
2592.1 ± 4.2
5088.4 ± 5.5
10085.3 ± 6.1

Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production.

TreatmentNO Concentration (µM) (Mean ± SD)% Inhibition
Control (Untreated)1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.10
LPS + Compound (10 µM)18.5 ± 1.528.3
LPS + Compound (25 µM)11.3 ± 1.156.2
LPS + Compound (50 µM)6.7 ± 0.874.0

Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production.

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control 25.1 ± 4.515.3 ± 3.110.2 ± 2.5
LPS (1 µg/mL) 1250.4 ± 98.2850.6 ± 75.4450.9 ± 55.1
LPS + Cmpd (25 µM) 675.2 ± 55.7430.1 ± 41.8210.5 ± 30.2
LPS + Cmpd (50 µM) 310.8 ± 40.1195.7 ± 25.595.3 ± 15.8

Experimental Protocols

Cell Culture and Treatment

The RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.[5]

  • Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[5]

  • Plating: Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for Western blotting) and allow them to adhere for 24 hours.[6]

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Following pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for cytokine/NO analysis, 30-60 minutes for signaling pathway analysis).[2][5]

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic concentration of the test compound.

  • Plating: Seed RAW 264.7 cells (5x10^4 cells/well) in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of the compound and incubate for another 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[7][8]

  • Sample Collection: After cell treatment and LPS stimulation for 24 hours, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[7][8]

  • Incubation: Incubate the mixture for 10-15 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540-550 nm.[7]

  • Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are measured using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9][10]

  • Sample Collection: Collect culture supernatants after 24 hours of LPS stimulation.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions provided with the specific kits for murine TNF-α, IL-6, and IL-1β.[9][11]

  • Principle: The assay typically involves capturing the cytokine with an immobilized antibody, followed by detection with a biotinylated secondary antibody and a streptavidin-HRP conjugate. A substrate solution is then added to produce a colorimetric signal.[11]

  • Measurement: Read the absorbance at the appropriate wavelength (usually 450 nm) and calculate the cytokine concentrations based on the standard curve.[12]

Western Blot Analysis for NF-κB and MAPK Signaling

This protocol is used to determine the effect of the compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[5][13]

  • Cell Lysis: After a short LPS stimulation period (e.g., 30 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30-40 µg) on a 10-12% SDS-polyacrylamide gel.[13]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[13]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated and total forms of p65 (NF-κB), IκBα, ERK1/2, JNK, and p38 MAPK.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze band intensities using densitometry software.

Visualizations: Workflows and Signaling Pathways

G Experimental Workflow for Anti-inflammatory Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action A RAW 264.7 Cell Culture B Compound Treatment This compound A->B C Cytotoxicity Assay (MTT) B->C D LPS Stimulation (1 µg/mL) B->D F Cytokine Assays (ELISA) (TNF-α, IL-6, IL-1β) E Nitric Oxide (NO) Assay (Griess Assay) D->E D->F G LPS Stimulation (Short Term) D->G J Analyze NF-κB Pathway (p-p65, p-IκBα) H Cell Lysis & Protein Extraction G->H I Western Blot Analysis H->I I->J K Analyze MAPK Pathway (p-ERK, p-JNK, p-p38) I->K

Caption: General workflow for screening and characterizing the anti-inflammatory activity of a test compound.

NFkB_Pathway Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Compound This compound Compound->IKK Inhibits? Compound->IkB Prevents Degradation? NFkB_n->Genes Transcription

Caption: The NF-κB signaling cascade, a key target for anti-inflammatory agents.

MAPK_Pathway Inhibition of the MAPK Signaling Pathway LPS LPS / Stress Upstream Upstream Kinases (e.g., TAK1) LPS->Upstream ERK p-ERK Upstream->ERK JNK p-JNK Upstream->JNK p38 p-p38 Upstream->p38 AP1 Transcription Factors (e.g., AP-1) ERK->AP1 JNK->AP1 p38->AP1 Genes Inflammatory Response AP1->Genes Compound This compound Compound->Upstream Inhibits Phosphorylation?

Caption: The MAPK signaling pathways (ERK, JNK, p38) involved in inflammation.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of (3-Allyl-4-hydroxybenzyl)formamide in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (3-Allyl-4-hydroxybenzyl)formamide in human plasma. The described method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of this compound.

Introduction

This compound is a molecule of interest in pharmaceutical research due to its structural similarity to other biologically active phenolic and formamide compounds. Accurate quantification of this analyte in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This application note provides a detailed protocol for a robust LC-MS/MS method developed and validated for the determination of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound (C₁₁H₁₃NO₂, MW: 191.23) reference standard

  • This compound-d₃ (isotopically labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Type I, ultrapure)

  • Human plasma (K₂EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound-d₃ in 1 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in acetonitrile.

Sample Preparation
  • Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of blank human plasma into each tube (except for blank matrix samples).

  • Spike 5 µL of the appropriate working standard solution into the corresponding tubes. For unknown samples, add 5 µL of 50:50 (v/v) methanol:water.

  • Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes except the blank matrix sample (add 200 µL of acetonitrile instead).

  • Vortex mix all tubes for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL onto the LC-MS/MS system.

Sample Preparation Workflow

G cluster_sample Sample Collection cluster_spike Spiking cluster_precipitation Protein Precipitation cluster_extraction Supernatant Transfer cluster_analysis Analysis plasma 50 µL Human Plasma spike Spike with Standard/QC or Blank Solution (5 µL) plasma->spike add_is Add 200 µL IS in ACN spike->add_is vortex1 Vortex Mix (30s) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge transfer Transfer 150 µL Supernatant centrifuge->transfer inject Inject 5 µL into LC-MS/MS transfer->inject

Caption: A flowchart of the sample preparation protocol.

LC-MS/MS Method

Liquid Chromatography

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound192.1174.11002515
This compound-d₃195.1177.11002515

Analyte Fragmentation Pathway

G Precursor Precursor Ion This compound [M+H]+ = 192.1 m/z Product Product Ion Loss of H₂O [M+H-H₂O]+ = 174.1 m/z Precursor->Product Collision-Induced Dissociation

Application Notes and Protocols for Testing (3-Allyl-4-hydroxybenzyl)formamide Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Allyl-4-hydroxybenzyl)formamide is a novel synthetic compound. Its structural features, namely the 4-hydroxybenzyl and allyl moieties, suggest potential therapeutic applications in conditions involving inflammation, pain, and oxidative stress-related neuronal damage. The 4-hydroxybenzyl group is found in compounds with known anti-inflammatory, antioxidant, and anti-nociceptive properties. Similarly, allyl compounds have demonstrated anti-inflammatory, neuroprotective, and analgesic effects. These application notes provide detailed protocols for evaluating the efficacy of this compound in established preclinical animal models.

Predicted Therapeutic Applications and Corresponding Animal Models

Based on the structural components of this compound, its primary therapeutic potentials are hypothesized to be in the areas of anti-inflammatory, analgesic, and neuroprotective activities. The following animal models are recommended for efficacy testing.

Anti-Inflammatory Efficacy Testing

Animal Model: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the efficacy of acute anti-inflammatory agents.[1][2][3][4][5]

Experimental Protocol

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Acclimatize animals for at least one week before the experiment.

  • Groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose, p.o.)

    • This compound (Dose 1, p.o.)

    • This compound (Dose 2, p.o.)

    • This compound (Dose 3, p.o.)

    • Positive Control (e.g., Indomethacin 5 mg/kg or Diclofenac Sodium, p.o.)

  • Procedure:

    • Administer the test compound or vehicle orally 30-60 minutes before carrageenan injection.

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[1][4]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[5]

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control.

    • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Data Presentation

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-1.25 ± 0.080
This compound100.95 ± 0.0624
This compound300.68 ± 0.05**45.6
This compound1000.45 ± 0.04 64
Positive Control (Indomethacin)50.52 ± 0.0558.4
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.

Associated Signaling Pathway: NF-κB

Inflammatory stimuli, such as carrageenan, activate the NF-κB signaling pathway, leading to the transcription of pro-inflammatory genes.[6][7][8][9][10] An effective anti-inflammatory compound may inhibit this pathway.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits IκBα-P p-IκBα IκBα->IκBα-P NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates Proteasome Proteasome IκBα-P->Proteasome Degradation Proteasome->NF-κB Releases DNA DNA NF-κB_nuc->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

NF-κB Signaling Pathway in Inflammation

Analgesic Efficacy Testing

Animal Model: Formalin Test in Mice

This model is used to assess both acute non-inflammatory and tonic inflammatory pain responses.[11][12][13][14][15]

Experimental Protocol

  • Animals: Male Swiss albino mice (20-25 g).

  • Housing: Standard laboratory conditions, acclimatized for one week.

  • Groups (n=6-8 per group):

    • Vehicle Control (e.g., saline, i.p.)

    • This compound (Dose 1, i.p.)

    • This compound (Dose 2, i.p.)

    • This compound (Dose 3, i.p.)

    • Positive Control (e.g., Morphine 5 mg/kg, i.p. or Indomethacin 10 mg/kg, i.p.)

  • Procedure:

    • Administer the test compound or vehicle intraperitoneally 30 minutes before the formalin injection.

    • Place the mouse in a transparent observation chamber for acclimatization.

    • Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

    • Immediately after injection, record the total time the animal spends licking or biting the injected paw for two distinct phases:

      • Phase 1 (Neurogenic pain): 0-5 minutes post-injection.

      • Phase 2 (Inflammatory pain): 15-30 minutes post-injection.

  • Data Analysis:

    • Compare the licking/biting time in each phase for the treated groups against the vehicle control group.

    • Analyze data using one-way ANOVA followed by a post-hoc test.

Data Presentation

Treatment GroupDose (mg/kg)Licking Time (s) - Phase 1 (Mean ± SEM)Licking Time (s) - Phase 2 (Mean ± SEM)
Vehicle Control-45.2 ± 3.1120.5 ± 8.7
This compound1038.5 ± 2.895.3 ± 7.2
This compound3030.1 ± 2.568.1 ± 6.5
This compound10022.7 ± 2.145.9 ± 5.3
Positive Control (Morphine)515.3 ± 1.930.2 ± 4.1***
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.

Associated Signaling Pathway: TRPV1

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key player in pain sensation, activated by various stimuli including inflammatory mediators.[16][17][18][19][20] Analgesic compounds may act by modulating TRPV1 activity.

TRPV1_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular TRPV1 TRPV1 Ca2+ Ca2+ TRPV1->Ca2+ Influx Na+ Na+ TRPV1->Na+ Influx Depolarization Depolarization Ca2+->Depolarization Na+->Depolarization Action Potential Action Potential Depolarization->Action Potential Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS Inflammatory Mediators Inflammatory Mediators Inflammatory Mediators->TRPV1 Activate Heat Heat Heat->TRPV1 Activate Protons Protons Protons->TRPV1 Activate

TRPV1 Signaling Pathway in Pain Perception

Neuroprotective Efficacy Testing

Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model mimics ischemic stroke in humans and is used to evaluate the neuroprotective potential of test compounds.[21][22][23][24]

Experimental Protocol

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Housing: Standard laboratory conditions, acclimatized for one week.

  • Groups (n=8-10 per group):

    • Sham-operated Control

    • MCAO + Vehicle

    • MCAO + this compound (Dose 1)

    • MCAO + this compound (Dose 2)

    • MCAO + this compound (Dose 3)

  • Procedure:

    • Anesthetize the rat (e.g., with isoflurane).

    • Perform MCAO surgery by inserting a filament into the internal carotid artery to occlude the middle cerebral artery.

    • Administer the test compound or vehicle (e.g., intravenously) at the time of reperfusion (e.g., after 90 minutes of occlusion).

    • Monitor neurological deficit scores at 24 hours post-MCAO.

    • At 24 or 48 hours, euthanize the animals and harvest the brains.

    • Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

  • Data Analysis:

    • Compare the infarct volume and neurological deficit scores between treated groups and the vehicle control group.

    • Analyze data using one-way ANOVA followed by a post-hoc test.

Data Presentation

Treatment GroupDose (mg/kg)Infarct Volume (% of Hemisphere) (Mean ± SEM)Neurological Deficit Score (Mean ± SEM)
Sham-0 ± 00 ± 0
MCAO + Vehicle-42.5 ± 3.83.5 ± 0.4
MCAO + Compound533.1 ± 3.22.8 ± 0.3
MCAO + Compound1524.7 ± 2.9**2.1 ± 0.3
MCAO + Compound4518.2 ± 2.5***1.5 ± 0.2**
*p<0.05, **p<0.01, ***p<0.001 compared to MCAO + Vehicle.

Associated Signaling Pathway: Nrf2-ARE

The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress, a key contributor to ischemic neuronal damage.[25][26][27][28][29] Neuroprotective agents often enhance this pathway.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Inhibits Keap1->Nrf2 Releases Nrf2 Ubiquitin Ubiquitin Keap1->Ubiquitin Promotes ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Ubiquitin->Nrf2 ARE ARE Nrf2_nuc->ARE Binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription

Nrf2-ARE Signaling Pathway in Neuroprotection

General Experimental Workflow

The following diagram outlines a general workflow for the in vivo evaluation of this compound.

Experimental_Workflow A Animal Acclimatization (1 week) B Randomization into Treatment Groups A->B C Test Compound/Vehicle Administration B->C D Induction of Pathology (e.g., Carrageenan, Formalin, MCAO) C->D E Behavioral/Physiological Assessment D->E F Euthanasia and Tissue Collection E->F G Biochemical/Histological Analysis F->G H Data Analysis and Interpretation G->H

General In Vivo Experimental Workflow

References

Application Note and Protocol: A General Approach to Enzyme Inhibition Kinetics Using Tyrosinase as a Model System

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific data concerning the enzyme inhibition kinetics of (3-Allyl-4-hydroxybenzyl)formamide is not available. Therefore, this document provides a generalized application note and protocol for studying enzyme inhibition kinetics, using mushroom tyrosinase as a well-documented model enzyme. This guide is intended for researchers, scientists, and drug development professionals interested in the screening and characterization of potential enzyme inhibitors.

Introduction

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis by catalyzing the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][2][3] Dysregulation of melanin production can lead to hyperpigmentation disorders.[4] Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening agents and treatments for pigmentation-related conditions.[4]

This application note provides a comprehensive overview of the principles and methodologies for assessing the inhibitory effects of novel compounds on tyrosinase activity. It includes a detailed protocol for an in vitro tyrosinase inhibition assay, guidelines for data analysis to determine key kinetic parameters, and examples of known tyrosinase inhibitors.

Principle of the Assay

The tyrosinase inhibition assay is a spectrophotometric method that measures the enzymatic conversion of a substrate, typically L-DOPA (L-3,4-dihydroxyphenylalanine), to dopachrome. The formation of dopachrome, an orange-red colored product, can be monitored by measuring the increase in absorbance at a specific wavelength (typically 475-492 nm).[5][6] The rate of the reaction is proportional to the enzyme activity. When an inhibitor is present, the rate of dopachrome formation decreases. By measuring the reaction rates at various inhibitor concentrations, one can determine the inhibitor's potency, commonly expressed as the half-maximal inhibitory concentration (IC50), and elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).

Signaling Pathway

Tyrosinase is the rate-limiting enzyme in the melanin biosynthesis pathway. The process begins with the hydroxylation of L-tyrosine to L-DOPA, followed by the oxidation of L-DOPA to dopaquinone. Dopaquinone is a precursor for the synthesis of both eumelanin (black-brown pigment) and pheomelanin (red-yellow pigment).[1][3][7]

Melanin_Biosynthesis_Pathway L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome Cysteinyldopa Cysteinyldopa Dopaquinone->Cysteinyldopa Dopachrome Dopachrome Leucodopachrome->Dopachrome DHI 5,6-Dihydroxyindole (DHI) Dopachrome->DHI Eumelanin Eumelanin (Brown-Black Pigment) DHI->Eumelanin Cysteine Cysteine Cysteine->Cysteinyldopa Pheomelanin Pheomelanin (Red-Yellow Pigment) Cysteinyldopa->Pheomelanin Tyrosinase Tyrosinase Tyrosinase->L_Tyrosine Tyrosinase->L_DOPA Inhibitor Inhibitor Inhibitor->Tyrosinase Enzyme_Inhibitor_Screening_Workflow cluster_0 Screening Phase cluster_1 Confirmation & Dose-Response cluster_2 Mechanism of Action Studies Compound_Library Compound Library HTS High-Throughput Screening (HTS) (Single Concentration) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_Confirmation Hit Confirmation Hit_Identification->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Kinetic_Analysis Kinetic Analysis (Lineweaver-Burk Plot) Dose_Response->Kinetic_Analysis Reversibility_Assay Reversibility Assay (e.g., Jump Dilution) Kinetic_Analysis->Reversibility_Assay Lead_Compound Lead Compound Reversibility_Assay->Lead_Compound

References

Application Notes: Fluorescent Labeling of (3-Allyl-4-hydroxybenzyl)formamide for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Allyl-4-hydroxybenzyl)formamide is a novel small molecule with potential applications in biomedical research and drug development. Its unique structure, featuring a reactive phenol group, an allyl moiety, and a formamide functional group, makes it an intriguing candidate for fluorescent labeling and subsequent use as a probe in cellular imaging. Fluorescently labeled molecules are powerful tools for visualizing and understanding complex biological processes at the subcellular level.[][2] This document provides detailed protocols for the fluorescent labeling of this compound and its application in cellular imaging, enabling researchers to track its localization, dynamics, and potential interactions within living cells.

Principle of Fluorescent Labeling

Fluorescent labeling involves the covalent attachment of a fluorophore, a molecule that can absorb light at a specific wavelength and emit it at a longer wavelength, to a target molecule.[] The choice of fluorophore and the labeling chemistry are critical for developing a bright, stable, and functional fluorescent probe.[4][5] For this compound, the phenolic hydroxyl group presents a prime target for labeling. Various fluorescent dyes are commercially available with functionalities that can react with phenols.[6][7]

Potential Applications in Cellular Imaging

The subcellular localization of this compound could provide insights into its mechanism of action and potential cellular targets. Depending on its properties, the fluorescently labeled probe could be used to:

  • Investigate cellular uptake and distribution: Visualize the accumulation of the compound in different cellular compartments such as the cytoplasm, nucleus, or specific organelles.[2][8]

  • Monitor dynamic processes: Track the movement and temporal changes in the concentration of the compound within live cells over time.

  • Study potential biological interactions: If the compound is designed to interact with a specific cellular target, the fluorescent probe could help to identify and localize these interactions.

Quantitative Data Summary

The following table summarizes the hypothetical photophysical properties of a fluorescently labeled this compound, here hypothetically labeled with a BODIPY™ FL dye. These properties are crucial for designing and interpreting fluorescence microscopy experiments.

PropertyValue
Excitation Maximum (λex) ~505 nm
Emission Maximum (λem) ~513 nm
Molar Extinction Coefficient >80,000 M⁻¹cm⁻¹
Quantum Yield (Φ) >0.9
Photostability High
Solubility Soluble in DMSO, DMF

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

This protocol describes the labeling of the phenolic hydroxyl group of this compound with an amine-reactive fluorescent dye after a two-step chemical modification.

Materials:

  • This compound

  • 1,4-Dibromobutane

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonia solution (7N in Methanol)

  • Amine-reactive fluorescent dye (e.g., BODIPY™ FL NHS Ester)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Alkylation of the Phenolic Hydroxyl Group:

    • Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

    • Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution at 0°C.

    • Stir the mixture for 30 minutes at 0°C.

    • Add 1,4-dibromobutane (5 equivalents) dropwise and allow the reaction to warm to room temperature.

    • Stir the reaction mixture overnight at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by slowly adding water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting bromo-alkylated intermediate by silica gel column chromatography.

  • Conversion to Primary Amine:

    • Dissolve the purified bromo-alkylated intermediate (1 equivalent) in a 7N solution of ammonia in methanol.

    • Transfer the solution to a sealed tube and heat at 70°C for 24 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

    • The resulting crude amine-functionalized this compound derivative can be used for the next step without further purification if the purity is deemed sufficient by TLC or LC-MS.

  • Fluorescent Dye Conjugation:

    • Dissolve the amine-functionalized derivative (1 equivalent) in anhydrous DMF.

    • Add triethylamine (3 equivalents) to the solution.

    • In a separate vial, dissolve the amine-reactive fluorescent dye (e.g., BODIPY™ FL NHS Ester) (1.1 equivalents) in anhydrous DMF.[9]

    • Add the dye solution dropwise to the solution of the amine-functionalized derivative while stirring.

    • Stir the reaction mixture in the dark at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the fluorescently labeled product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization and Storage:

    • Characterize the final product by mass spectrometry and NMR spectroscopy to confirm its identity and purity.

    • Determine the concentration of the fluorescent probe by measuring its absorbance at the excitation maximum of the fluorophore.

    • Store the fluorescently labeled compound in a dark, dry place at -20°C.

Fluorescent_Labeling_Workflow cluster_synthesis Synthesis of Amine-Functionalized Intermediate cluster_labeling Fluorescent Labeling start This compound alkylation Alkylation with 1,4-Dibromobutane start->alkylation 1. NaH, THF amination Amination with Ammonia alkylation->amination 2. NH3/MeOH intermediate Amine-Functionalized Intermediate amination->intermediate conjugation Conjugation Reaction intermediate->conjugation dye Amine-Reactive Fluorescent Dye dye->conjugation 3. TEA, DMF purification Purification (Column Chromatography) conjugation->purification final_product Fluorescently Labeled Probe purification->final_product

Caption: Workflow for the fluorescent labeling of this compound.

Protocol 2: Cellular Imaging with Fluorescently Labeled this compound

This protocol provides a general guideline for using the fluorescently labeled probe for imaging in cultured cells. Optimization of probe concentration and incubation time may be required for different cell types and experimental goals.

Materials:

  • Fluorescently labeled this compound probe

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde solution (for fixing, optional)

  • DAPI or Hoechst stain (for nuclear counterstaining, optional)

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture and Seeding:

    • Culture the desired cell line in appropriate medium supplemented with FBS and antibiotics.

    • Seed the cells onto glass-bottom dishes or coverslips at a suitable density to achieve 60-70% confluency on the day of the experiment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Probe Loading:

    • Prepare a stock solution of the fluorescently labeled probe in DMSO (e.g., 1 mM).

    • On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed serum-free or complete cell culture medium.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for the desired time (e.g., 30-60 minutes) at 37°C. The optimal incubation time should be determined empirically.

  • Washing and Imaging:

    • After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any unbound probe.

    • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

  • Live-Cell Imaging:

    • Immediately transfer the cells to the fluorescence microscope for imaging.

    • Use the appropriate filter set for the chosen fluorophore (e.g., FITC/GFP filter for BODIPY™ FL).

    • Acquire images using the lowest possible excitation light intensity to minimize phototoxicity.[4]

  • Fixed-Cell Imaging (Optional):

    • After washing, fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes and counterstain the nuclei with DAPI or Hoechst stain.

    • Mount the coverslips on a microscope slide with an appropriate mounting medium.

    • Image the fixed cells using a fluorescence microscope.

Cellular_Imaging_Workflow cluster_live Live-Cell Imaging cluster_fixed Fixed-Cell Imaging (Optional) start Seed Cells on Glass-Bottom Dish culture Culture to 60-70% Confluency start->culture probe_loading Incubate with Fluorescent Probe culture->probe_loading wash Wash with PBS probe_loading->wash image Fluorescence Microscopy wash->image live_image Acquire Live-Cell Images image->live_image fix Fix with Formaldehyde image->fix Optional Path stain Counterstain (e.g., DAPI) fix->stain fixed_image Acquire Fixed-Cell Images stain->fixed_image

Caption: Workflow for cellular imaging using the fluorescently labeled probe.

Potential Signaling Pathway for Investigation

The this compound structure contains a phenol group, which is a common motif in molecules that can modulate oxidative stress pathways. The allyl group can also have interesting biological activities. A potential signaling pathway to investigate using a fluorescently labeled version of this compound could be the Nrf2-Keap1 pathway, which is a master regulator of the cellular antioxidant response.

Signaling_Pathway cluster_nucleus probe This compound Probe keap1_nrf2 Keap1-Nrf2 Complex probe->keap1_nrf2 Modulation? ros Cellular Stress (e.g., ROS) ros->keap1_nrf2 Induces Dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Release nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->genes Binding and Transcription

Caption: Hypothetical modulation of the Nrf2-Keap1 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Allyl-4-hydroxybenzyl)formamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of (3-Allyl-4-hydroxybenzyl)formamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic approach involves a three-step process:

  • Synthesis of 3-Allyl-4-hydroxybenzaldehyde: This is typically achieved through a Claisen rearrangement of 4-allyloxybenzaldehyde, which is synthesized from 4-hydroxybenzaldehyde and allyl bromide.[1]

  • Synthesis of (3-Allyl-4-hydroxybenzyl)amine: The aldehyde is then converted to the corresponding amine. A standard method is reductive amination.

  • Formylation of (3-Allyl-4-hydroxybenzyl)amine: The final step is the formylation of the benzylamine to yield this compound. Various formylating agents and conditions can be employed.

Q2: I am having trouble with the Claisen rearrangement step. What are some key parameters to control?

The Claisen rearrangement is a thermal reaction, and temperature is a critical parameter. For the synthesis of 3-allyl-4-hydroxybenzaldehyde from 4-allyloxybenzaldehyde, heating at high temperatures (e.g., 220°C) is often required.[1] For similar substrates, microwave-assisted synthesis at 200°C in a high-boiling solvent like N-methylpyrrolidone (NMP) has been shown to give high yields (e.g., 92%).[2]

Q3: What are some common methods for the formylation of a primary amine?

Several methods can be used for N-formylation. Common approaches include:

  • Formic acid: Using formic acid, often with a coupling agent or under specific conditions to drive the reaction.

  • Triethyl orthoformate: This reagent can be effective, sometimes in the presence of a catalyst.

  • Paraformaldehyde and a catalyst: For example, an iridium catalyst in refluxing water has been reported for the formylation of primary amines.[3]

  • Mechanochemistry: A solvent-free approach using formic acid and imidazole has been shown to be effective for various amines.[4]

Q4: Are there any known side reactions to be aware of during the formylation of primary amines?

Yes, with primary amines, the formation of alkyl formate salts instead of the desired formamide can be a significant side reaction under certain conditions.[3] The choice of formylating agent and reaction conditions is crucial to minimize this.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Synthesis of 3-Allyl-4-hydroxybenzaldehyde
Potential Cause Suggested Solution
Incomplete Claisen RearrangementEnsure the reaction temperature is sufficiently high and maintained for an adequate duration. For thermal rearrangement, temperatures around 220°C for several hours are typical.[1] Consider using microwave irradiation in a high-boiling solvent like NMP, which can significantly reduce reaction time and improve yield.[2]
Sub-optimal Base in Allylation StepWhen preparing the 4-allyloxybenzaldehyde precursor, ensure an appropriate base (e.g., potassium carbonate) is used in a suitable solvent (e.g., acetone) to facilitate the Williamson ether synthesis.[1]
Purification LossesThe product can be purified by column chromatography. Optimize the solvent system to ensure good separation from any unreacted starting material or byproducts.
Problem 2: Low Yield or No Product in the Formylation Step
Potential Cause Suggested Solution
Formation of Alkyl Formate SaltsThis is a known side reaction with primary amines.[3] Consider using a catalytic method, such as an iridium catalyst with paraformaldehyde, which has shown high yields for formamide synthesis from primary amines.[3]
Ineffective Formylating AgentIf using formic acid alone, the reaction may not go to completion. The use of a promoter like imidazole in a mechanochemical approach has been shown to improve yields.[4] Alternatively, other formylating agents like triethyl orthoformate can be tested.
Catalyst InactivityIf using a catalyst (e.g., RuCl₃·3H₂O or an Iridium complex), ensure it is of good quality and that the reaction is performed under the recommended conditions (e.g., appropriate solvent, temperature, and pressure if applicable).[3]
Steric HindranceWhile less likely for this substrate, sterically hindered amines can be challenging to formylate. More forcing conditions or alternative catalytic systems may be required.

Experimental Protocols

Protocol 1: Synthesis of 3-Allyl-4-hydroxybenzaldehyde

This protocol is adapted from the synthesis of similar compounds.[1]

  • Step 1: Synthesis of 4-Allyloxybenzaldehyde.

    • To a solution of 4-hydroxybenzaldehyde in acetone, add two equivalents of potassium carbonate with stirring.

    • Slowly add a solution of 1.1 equivalents of allyl bromide in acetone.

    • Reflux the mixture for two hours.

    • Filter the mixture to remove inorganic salts and evaporate the solvent under reduced pressure to obtain 4-allyloxybenzaldehyde.

  • Step 2: Claisen Rearrangement.

    • Heat the crude 4-allyloxybenzaldehyde at 220°C for six hours.

    • The product, 3-allyl-4-hydroxybenzaldehyde, can be purified by column chromatography.

Protocol 2: Formylation of (3-Allyl-4-hydroxybenzyl)amine using Formic Acid and Imidazole (Mechanochemical)

This protocol is based on a general method for the formylation of amines.[4]

  • To a milling jar, add (3-Allyl-4-hydroxybenzyl)amine (1.0 mmol), formic acid (2.0 mmol), and imidazole (1.0 mmol).

  • Add a milling ball and mill the mixture in a vibratory mill at a specified frequency (e.g., 30 Hz) for a set time (e.g., 60 minutes).

  • After milling, the product can be extracted with a suitable organic solvent and purified, typically by column chromatography. The imidazole can be removed by an acidic aqueous workup.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 3-Allyl-4-hydroxybenzaldehyde cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: Formylation A 4-Hydroxybenzaldehyde C 4-Allyloxybenzaldehyde A->C K2CO3, Acetone B Allyl Bromide B->C D 3-Allyl-4-hydroxybenzaldehyde C->D Heat (220°C) E 3-Allyl-4-hydroxybenzylamine D->E NH3, Reducing Agent (e.g., NaBH3CN) F This compound E->F Formylating Agent (e.g., Formic Acid)

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield in Formylation Step q1 Primary amine starting material? start->q1 a1_yes Check for alkyl formate salt byproduct q1->a1_yes Yes a1_no Investigate other causes q1->a1_no No solution1 Change formylation method (e.g., catalytic) a1_yes->solution1 q2 Using a catalyst? a1_no->q2 a2_yes Verify catalyst activity and conditions q2->a2_yes Yes a2_no Consider a catalytic method q2->a2_no No solution2 Use fresh catalyst, optimize conditions a2_yes->solution2 solution3 Adopt a catalytic protocol a2_no->solution3

Caption: Troubleshooting logic for the formylation step.

References

Overcoming solubility issues with (3-Allyl-4-hydroxybenzyl)formamide in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (3-Allyl-4-hydroxybenzyl)formamide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this compound, particularly concerning its solubility.

Troubleshooting Guides

This section provides step-by-step guidance on how to address solubility issues with this compound.

Q1: I am having trouble dissolving this compound for my in vitro experiments. What are the recommended initial steps?

A1: Due to its chemical structure, which includes a phenolic hydroxyl group and an allyl group on a benzene ring, this compound is expected to have low aqueous solubility. We recommend starting with a small amount of the compound and testing its solubility in a range of organic solvents before preparing a stock solution.

Recommended Solvents and Techniques:

For initial solubilization, organic solvents are generally required. The table below summarizes common solvents and techniques to improve the solubility of hydrophobic compounds for use in aqueous cell culture media.

Solvent/TechniqueConcentrationProtocol SummaryProsCons
Dimethyl sulfoxide (DMSO) 10-100 mM (stock)Dissolve the compound in 100% DMSO to make a concentrated stock solution. Serially dilute in culture medium to the final working concentration.High solubilizing power for many organic compounds; miscible with water.Can be toxic to cells at higher concentrations (>0.5%); may affect cell differentiation and other cellular processes.
Ethanol 10-100 mM (stock)Similar to DMSO, create a concentrated stock in 100% ethanol. Dilute to the final concentration in the aqueous medium.Less toxic than DMSO for some cell lines; volatile and can be easily removed if necessary.Can cause protein denaturation and cellular stress at higher concentrations.
Co-solvents VariableUse a mixture of solvents, such as water and a water-miscible organic solvent like polyethylene glycol (PEG) or glycerin, to enhance solubility.[1]Can improve solubility without relying on a single, potentially toxic solvent.The optimal co-solvent ratio needs to be determined empirically for each compound and cell type.
pH Adjustment VariableThe phenolic hydroxyl group may be deprotonated at a higher pH, increasing its solubility in aqueous solutions.Can be a simple and effective method for ionizable compounds.Changes in pH can significantly impact cell viability and the stability of the compound.

Experimental Protocol: Preparation of a this compound Stock Solution using DMSO

  • Weighing the Compound: Accurately weigh a small amount (e.g., 1-5 mg) of this compound powder in a sterile microcentrifuge tube.

  • Adding the Solvent: Add the appropriate volume of 100% cell culture-grade DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 191.23 g/mol , add 523 µL of DMSO to 1 mg of the compound).

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate for 5-10 minutes in a water bath. Gentle warming to 37°C may also aid dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q2: My this compound precipitates when I add it to my cell culture medium. What should I do?

A2: Precipitation upon dilution in aqueous media is a common issue for hydrophobic compounds.[1] Here are several steps you can take to troubleshoot this problem:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your experiment.

  • Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. Add the DMSO stock to a small volume of media while vortexing, and then add this intermediate dilution to the rest of the culture medium.

  • Use a Carrier Protein: For in vitro assays, supplementing the medium with a carrier protein like bovine serum albumin (BSA) can help to keep hydrophobic compounds in solution.

  • Consider Alternative Solvents: If DMSO is not effective or is causing toxicity, you could try other solvents like ethanol or co-solvent systems.[1]

Below is a workflow to guide you through troubleshooting solubility issues.

G start Start: Compound Precipitation check_conc Is the final concentration as low as experimentally feasible? start->check_conc lower_conc Lower the working concentration check_conc->lower_conc No check_dilution Is the dilution performed stepwise with vigorous mixing? check_conc->check_dilution Yes lower_conc->check_dilution optimize_dilution Optimize dilution method: - Add stock to small media volume first - Vortex during addition check_dilution->optimize_dilution No check_serum Does the medium contain serum or a carrier protein (e.g., BSA)? check_dilution->check_serum Yes optimize_dilution->check_serum add_serum Add BSA (e.g., 0.1-0.5%) to the medium check_serum->add_serum No consider_solvent Consider alternative solvents or co-solvent systems (e.g., PEG, Tween 80) check_serum->consider_solvent Yes add_serum->consider_solvent success Success: Compound is soluble consider_solvent->success Soluble fail Issue persists: Consider compound derivatization or formulation strategies consider_solvent->fail Not Soluble

Troubleshooting workflow for compound precipitation.

Frequently Asked Questions (FAQs)

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The tolerance to DMSO varies significantly between cell types. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is crucial to perform a vehicle control experiment to determine the maximum tolerable concentration for your specific cell line and assay. We recommend a dose-response curve with DMSO alone (e.g., 0.1%, 0.25%, 0.5%, 1%) to assess its effect on cell viability and any other relevant readouts.

Q4: Could the allyl or formamide groups in this compound have specific biological activities?

A4: While specific data for this compound is limited, the structural motifs suggest potential biological activities. The phenolic hydroxyl group is a common feature in many antioxidant and signaling molecules. The allyl group is present in various natural products and can be involved in diverse biological interactions. Formamide itself is a chemical feedstock for various pharmaceuticals.[2] Therefore, it is plausible that this compound could interact with various cellular pathways. Below is a hypothetical signaling pathway that a phenolic compound might modulate, for illustrative purposes.

G compound This compound ros Reactive Oxygen Species (ROS) compound->ros scavenges nrf2 Nrf2 compound->nrf2 activates mapk MAPK Pathway (e.g., JNK, p38) ros->mapk stress Cellular Stress stress->ros induces apoptosis Apoptosis mapk->apoptosis are Antioxidant Response Element (ARE) nrf2->are antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes promotes transcription antioxidant_genes->ros neutralizes

Hypothetical antioxidant signaling pathway.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own optimization and validation experiments.

References

Technical Support Center: (3-Allyl-4-hydroxybenzyl)formamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (3-Allyl-4-hydroxybenzyl)formamide. This guide provides troubleshooting advice and detailed protocols to address common challenges encountered during the isolation and purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude product is a dark-colored oil or gum. How can I purify it and obtain a solid?

Possible Cause: The dark coloration is often due to the oxidation of the phenolic hydroxyl group, a common issue with phenolic compounds. The oily consistency may indicate the presence of residual solvent or impurities that are depressing the melting point.

Solution: A multi-step approach involving an initial wash, followed by chromatography and then recrystallization is recommended.

Troubleshooting Protocol:

  • Initial Wash:

    • Dissolve the crude oil in a suitable organic solvent like ethyl acetate.

    • Wash the organic solution with a mild reducing agent solution (e.g., 5% aqueous sodium bisulfite) to remove some oxidation products.

    • Follow with a wash with brine (saturated aqueous NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Column Chromatography: If the product is still an oil, column chromatography is the next step to separate the target compound from polar and non-polar impurities.[2] (See Q2 for a detailed protocol).

  • Recrystallization: After chromatography, attempt recrystallization from a suitable solvent system to obtain a crystalline solid.[3] (See Q3 for solvent selection).

Q2: My TLC analysis shows multiple spots. What are the likely impurities and how can I separate them using column chromatography?

Possible Cause: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of unreacted starting materials, byproducts from the formylation reaction, or side-products from reactions involving the allyl or phenol groups.

Common Impurities:

Based on a potential synthesis route from 3-allyl-4-hydroxybenzylamine and a formylating agent, likely impurities are summarized in the table below.

Impurity NameStructureExpected TLC Rf (relative to product)Notes
3-Allyl-4-hydroxybenzylamineHigherMore polar starting material.
Formic Acid / Formylating AgentHCOOHVariable/StreakyOften removed during aqueous workup.[4]
Oxidized ByproductsLower/BaselineHighly polar, often colored.
Isomerized Allyl CompoundSimilarPotential migration of the double bond.

Experimental Protocol: Flash Column Chromatography

This technique uses pressure to speed up the separation process.[5]

  • Stationary Phase Selection: Silica gel is the most common choice for compounds of this polarity.[2] Alumina (neutral or acidic) can also be used, especially if the compound is sensitive to the acidic nature of silica gel.[2]

  • Mobile Phase (Eluent) Selection: The goal is to find a solvent system that gives the product an Rf value of ~0.3 on the TLC plate. Start with a non-polar solvent and gradually increase the polarity with a polar solvent.

    • Suggested Solvent Systems:

      • Hexanes/Ethyl Acetate gradient (e.g., start with 9:1, move to 1:1)

      • Dichloromethane/Methanol gradient (e.g., start with 99:1, move to 95:5)[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the chromatography solvent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent mixture, collecting fractions.

    • Gradually increase the polarity of the mobile phase to elute the compounds.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Purification Workflow Diagram

G cluster_start Start: Crude Product cluster_workup Aqueous Workup cluster_main_purification Primary Purification cluster_final_purification Final Purification cluster_analysis Analysis crude Crude Oily Product wash Dissolve in EtOAc Wash with NaHSO3/Brine crude->wash chromatography Silica Gel Column Chromatography (e.g., Hexane/EtOAc gradient) wash->chromatography recrystallize Recrystallization (See Solvent Screening) chromatography->recrystallize analysis Purity Check (TLC, NMR, etc.) recrystallize->analysis

Caption: General purification workflow for this compound.

Q3: I am having difficulty finding a suitable solvent for recrystallization. What are the best practices?

Possible Cause: Finding the right solvent is key to successful recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold.[7][8]

Solution: A systematic screening of solvents with varying polarities is the most effective approach.

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount of your purified product (10-20 mg) into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Heat the tubes that show poor room temperature solubility. A good solvent will dissolve the compound completely at or near its boiling point.[3]

  • Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.

  • The best solvent will be one from which the product crystallizes out in high yield.[9]

Suggested Solvents for Screening:

SolventPolarityBoiling Point (°C)Notes
WaterHigh100May be suitable, especially if mixed with a co-solvent.
Ethanol/WaterMedium-HighVariableA common mixture for polar compounds.
Ethyl AcetateMedium77Good for moderately polar compounds.
TolueneLow111Can be effective for aromatic compounds.
Hexanes/Ethyl AcetateLow-MediumVariableA two-solvent system can be very effective.
Q4: My product appears pure by NMR, but the yield is very low. What are common causes of product loss during purification?

Possible Cause: Low yields can result from several issues during workup and purification.[10]

Troubleshooting Checklist:

  • Aqueous Workup: Is your product partially soluble in the aqueous layers? If you suspect this, re-extract the combined aqueous layers with fresh organic solvent.[11]

  • Column Chromatography:

    • Streaking: The compound may be streaking on the silica gel column, leading to broad elution and mixing of fractions. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can sometimes resolve this, but be cautious of product stability.

    • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel. Using a less active stationary phase like neutral alumina might be a solution.

  • Recrystallization:

    • Too much solvent: Using an excessive amount of solvent to dissolve the compound will result in a low recovery of crystals upon cooling.[7] Always use the minimum amount of hot solvent required.

    • Cooling too quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly.[12]

Troubleshooting Logic Diagram

G cluster_column Chromatography Problems cluster_recrys Recrystallization Problems start Low Purification Yield check_workup Check Aqueous Layers? (Re-extract with solvent) start->check_workup check_column Issue with Chromatography? start->check_column check_recrys Issue with Recrystallization? start->check_recrys streaking Streaking on TLC/Column? (Modify eluent with acid/base) check_column->streaking adsorption Irreversible Adsorption? (Switch to Alumina) check_column->adsorption solvent_vol Too much solvent used? (Use minimum hot solvent) check_recrys->solvent_vol cooling_rate Cooled too quickly? (Allow slow cooling) check_recrys->cooling_rate

References

Technical Support Center: Optimizing Reaction Conditions for (3-Allyl-4-hydroxybenzyl)formamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of (3-Allyl-4-hydroxybenzyl)formamide analogs.

I. Experimental Protocols

This section details the key experimental procedures for the synthesis of the target compounds, starting from the preparation of the key intermediate, (3-Allyl-4-hydroxybenzyl)amine.

Protocol 1: Synthesis of (3-Allyl-4-hydroxybenzyl)amine

Step 1a: Synthesis of 4-(Allyloxy)benzaldehyde

A mixture of 4-hydroxybenzaldehyde, allyl bromide, and a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone or DMF) is stirred at room temperature or gentle reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield crude 4-(allyloxy)benzaldehyde, which can be purified by column chromatography or used directly in the next step.

Step 1b: Claisen Rearrangement to 3-Allyl-4-hydroxybenzaldehyde

The crude 4-(allyloxy)benzaldehyde is heated neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to induce a Claisen rearrangement. This reaction typically requires elevated temperatures (180-220 °C) and is monitored by TLC until the starting material is consumed. The resulting 3-allyl-4-hydroxybenzaldehyde is then purified by column chromatography.

Step 1c: Reductive Amination to (3-Allyl-4-hydroxybenzyl)amine

3-Allyl-4-hydroxybenzaldehyde is dissolved in a suitable solvent (e.g., methanol) and reacted with an ammonia source (e.g., ammonium acetate, aqueous ammonia) in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation as it is selective for the imine intermediate over the aldehyde.[1] The reaction is typically stirred at room temperature. The progress is monitored by TLC. After completion, the reaction is worked up by quenching the excess reducing agent and extracting the product. The final amine can be purified by column chromatography or crystallization.

Protocol 2: N-Formylation of (3-Allyl-4-hydroxybenzyl)amine

Below are three common methods for the N-formylation of the synthesized amine. The choice of method may depend on the desired reaction conditions (e.g., temperature, reaction time) and the available reagents.

Method A: Formic Acid

(3-Allyl-4-hydroxybenzyl)amine is dissolved in a suitable solvent (e.g., toluene, or neat) and treated with formic acid (typically 1.1 to 3 equivalents). The reaction can be run at temperatures ranging from room temperature to reflux.[2][3] For reactions at higher temperatures, a Dean-Stark trap can be used to remove the water byproduct and drive the reaction to completion.[2] The reaction is monitored by TLC. Upon completion, the solvent and excess formic acid are removed under reduced pressure to yield the crude formamide.

Method B: Formic Acid / Acetic Anhydride

Acetic formic anhydride, a potent formylating agent, can be generated in situ by reacting formic acid with acetic anhydride.[1] This mixture is then added to a solution of (3-Allyl-4-hydroxybenzyl)amine, often at a reduced temperature (e.g., 0 °C to room temperature) to control the exothermic reaction. The reaction is typically fast. After the reaction is complete, the product is isolated by an appropriate work-up procedure, which may include quenching with water and extraction.

Method C: Triethyl Orthoformate

(3-Allyl-4-hydroxybenzyl)amine is reacted with triethyl orthoformate, which serves as both the formylating agent and a dehydrating agent. The reaction can be performed neat or in a suitable solvent and may be catalyzed by an acid.[4] Heating is often required to drive the reaction to completion. The progress is monitored by TLC, and upon completion, the volatile byproducts and excess reagents are removed under reduced pressure.

II. Data Presentation: Comparison of N-Formylation Methods

The following tables summarize typical reaction conditions and outcomes for the N-formylation of aminophenol analogs, providing a baseline for optimizing the synthesis of this compound.

Table 1: N-Formylation using Formic Acid

EntryCatalyst/SolventAmine:Formic Acid RatioTemperature (°C)Time (h)Yield (%)Reference(s)
1Neat1:2601 - 485 - 95[2]
2Toluene (Dean-Stark)1:1.2Reflux4 - 890 - 98[3]
3Iodine (cat.) / Neat1:2701 - 390 - 94[5]
4ZnO / Neat1:3700.5 - 1288 - 96[2]

Table 2: N-Formylation using Other Reagents

EntryFormylating AgentSolventCatalystTemperature (°C)Time (h)Yield (%)Reference(s)
1Formic Acid/Acetic AnhydrideNeatNone0 - 250.25 - 195 - 100[2]
2Triethyl OrthoformateNeat or WaterNoneReflux2 - 870 - 90[2]
3Triethyl OrthoformateRefluxing TEOFH₂SO₄-SiO₂650.1 - 285 - 95

III. Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound analogs.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the N-formylation of (3-Allyl-4-hydroxybenzyl)amine, and how can I prevent it?

A1: The most common side reaction is the O-formylation of the phenolic hydroxyl group to form a formate ester. To prevent this, it is crucial to use reaction conditions that favor chemoselective N-formylation. Methods using formic acid alone, especially under mild conditions (room temperature to 60 °C), often show high selectivity for N-formylation over O-formylation.[6] The use of certain catalysts like ZnO has also been reported to provide excellent chemoselectivity.[2]

Q2: My reaction is sluggish or incomplete. What can I do to improve the conversion?

A2: If the reaction is slow, consider the following:

  • Increase the temperature: Gently heating the reaction mixture can significantly increase the reaction rate. For formic acid reactions, refluxing in toluene with a Dean-Stark trap is effective.[3]

  • Increase the concentration of the formylating agent: Using a slight excess of the formylating agent can help drive the reaction to completion.

  • Use a catalyst: For formic acid reactions, catalytic amounts of iodine or solid acid catalysts like H₂SO₄-SiO₂ can accelerate the reaction.[4][5]

  • Use a more reactive formylating agent: Acetic formic anhydride is a more potent formylating agent than formic acid alone and can lead to faster and more complete reactions.[1]

Q3: How do I purify the final this compound product?

A3: The product is a polar molecule. Common purification techniques include:

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.

  • Column Chromatography: Silica gel column chromatography is a standard method. Due to the polarity of the product, a polar eluent system such as ethyl acetate/methanol or dichloromethane/methanol might be required.

  • Preparative TLC or HPLC: For small-scale purification or for obtaining highly pure material, preparative thin-layer chromatography or high-performance liquid chromatography can be used.

Q4: Can the allyl group react under the formylation conditions?

A4: The allyl group is generally stable under most N-formylation conditions. However, under strongly acidic or high-temperature conditions, isomerization or other side reactions of the allyl group are theoretically possible, though not commonly reported for these types of reactions. It is always good practice to monitor the reaction by NMR to ensure the integrity of the allyl group in the final product.

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during work-up/purification. 3. Degradation of starting material or product.1. See FAQ Q2 for improving conversion. 2. Optimize extraction and purification procedures. Ensure the pH is appropriate during aqueous work-up to prevent the product from dissolving in the aqueous layer. 3. Use milder reaction conditions (lower temperature, shorter reaction time). Ensure starting amine is pure.
Formation of a significant amount of O-formylated byproduct 1. Reaction conditions are too harsh (high temperature, strongly acidic). 2. Use of a non-selective formylating agent.1. Use milder conditions (e.g., formic acid at room temperature). 2. Choose a method known for its chemoselectivity (see Table 1 and FAQ Q1).
Multiple spots on TLC, difficult to purify 1. Presence of unreacted starting materials. 2. Formation of multiple byproducts. 3. Decomposition of the product on silica gel.1. Drive the reaction to completion (see FAQ Q2). 2. Re-evaluate the reaction conditions to improve selectivity. 3. Consider using a different stationary phase for chromatography (e.g., alumina) or deactivating the silica gel with a small amount of triethylamine in the eluent.
Product is an oil and difficult to handle 1. Presence of residual solvent or impurities.1. Ensure complete removal of solvent under high vacuum. Attempt purification by column chromatography. If the product is still an oil, it may be its natural state at room temperature.

IV. Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in troubleshooting the synthesis.

experimental_workflow cluster_synthesis Synthesis of (3-Allyl-4-hydroxybenzyl)amine cluster_formylation N-Formylation cluster_purification Purification 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-(Allyloxy)benzaldehyde 4-(Allyloxy)benzaldehyde 4-Hydroxybenzaldehyde->4-(Allyloxy)benzaldehyde Allylation 3-Allyl-4-hydroxybenzaldehyde 3-Allyl-4-hydroxybenzaldehyde 4-(Allyloxy)benzaldehyde->3-Allyl-4-hydroxybenzaldehyde Claisen Rearrangement (3-Allyl-4-hydroxybenzyl)amine (3-Allyl-4-hydroxybenzyl)amine 3-Allyl-4-hydroxybenzaldehyde->(3-Allyl-4-hydroxybenzyl)amine Reductive Amination Crude Product Crude Product (3-Allyl-4-hydroxybenzyl)amine->Crude Product Formic Acid or Other Reagents Pure this compound Pure this compound Crude Product->Pure this compound Chromatography or Crystallization

Figure 1: Overall experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? start->side_products optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Add Catalyst - Change Reagent incomplete_reaction->optimize_conditions chemoselectivity Improve Chemoselectivity: - Milder Conditions - Selective Reagent side_products->chemoselectivity purification Refine Purification: - Different Solvent System - Alternative Stationary Phase side_products->purification

References

Preventing degradation of (3-Allyl-4-hydroxybenzyl)formamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of (3-Allyl-4-hydroxybenzyl)formamide in solution. The information is based on the general chemical principles governing its functional groups: a phenolic hydroxyl, a formamide, and an allyl group.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: The degradation of this compound is primarily caused by two chemical processes targeting its functional groups:

  • Oxidation: The phenolic hydroxyl group is highly susceptible to oxidation, which can be initiated by oxygen, light, heat, and trace metal ions.[1][2] This often results in the formation of colored quinone-type byproducts, leading to a yellow or brown discoloration of the solution.

  • Hydrolysis: The formamide group can undergo hydrolysis, breaking the amide bond to yield 3-allyl-4-hydroxybenzylamine and formic acid. This reaction is catalyzed by acidic or basic conditions and can proceed slowly even at neutral pH, especially with elevated temperatures.[3][4][5]

Q2: My solution of this compound is changing color. What should I do?

A2: A color change, typically to yellow or brown, is a strong indicator of phenolic oxidation.[6] To prevent this, you should minimize the solution's exposure to oxygen, light, and heat. Working under an inert atmosphere (e.g., nitrogen or argon), using amber-colored vials, and storing solutions at low temperatures can significantly reduce the rate of oxidation.[2][7][8] The addition of antioxidants and metal chelators is also highly recommended.[1][9]

Q3: What are the ideal storage conditions for a stock solution?

A3: For maximum stability, a stock solution of this compound should be prepared in a non-aqueous, deoxygenated solvent such as DMSO or ethanol. It should be stored in a tightly sealed amber vial at -20°C or lower. For aqueous solutions, it is best to prepare them fresh. If storage is necessary, use a deoxygenated acidic buffer, add stabilizers, and store at 2-8°C for short-term use or frozen for longer periods.

Q4: How does pH affect the stability of the compound?

A4: The pH of the solution is a critical factor. Phenolic compounds are generally more stable in acidic conditions (pH < 7) and degrade rapidly in alkaline (basic) environments.[10][11] High pH increases the susceptibility of the phenolic group to oxidation.[10] Conversely, very low or high pH can accelerate the hydrolysis of the formamide group.[5][12] Therefore, a slightly acidic pH range (e.g., pH 4-6) is often a good compromise for stability in aqueous solutions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Solution turns yellow, brown, or pink.Oxidation of the phenol group. This is accelerated by oxygen, light, high pH, and trace metal ions.[1][2][6]1. Exclude Oxygen: Prepare solutions with deoxygenated solvents and purge the headspace of the vial with an inert gas (N₂ or Ar).[8] 2. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[7] 3. Control pH: Maintain a slightly acidic pH (4-6) using a suitable buffer system.[10] 4. Add a Chelating Agent: Use EDTA (0.1-1 mM) to sequester catalytic metal ions.[13][14] 5. Add an Antioxidant: Incorporate an antioxidant like ascorbic acid or sodium sulfite.[9][15]
Loss of compound concentration over time (confirmed by HPLC/LC-MS).Hydrolysis of the formamide group. This is catalyzed by strong acids or bases and elevated temperatures.[3][16][17]1. Control pH: Avoid strongly acidic or basic conditions. A buffer in the pH 4-6 range is recommended.[5] 2. Control Temperature: Avoid heating the solution. Perform experiments at room temperature or below if possible. Store solutions cold.[2] 3. Solvent Choice: For long-term storage, use aprotic organic solvents like DMSO or DMF instead of aqueous solutions.
Precipitate forms in the solution.Low Solubility or Degradation. The compound may be poorly soluble in the chosen solvent, or degradation products may be precipitating.1. Verify Solubility: Check the compound's solubility in your solvent system. A co-solvent like DMSO or ethanol may be needed for aqueous solutions.[18] 2. Address Degradation: If precipitation occurs over time, it is likely due to degradation. Follow the steps to prevent oxidation and hydrolysis.

Data Summary Tables

Table 1: Recommended Solvents and Storage Conditions

SolventSuitability for Stock SolutionRecommended Storage Temp.Notes
DMSO, Anhydrous EthanolExcellent-20°C to -80°CBest for long-term stability. Minimize water content.
Acetonitrile, AcetoneGood-20°CSuitable for intermediate storage and analytical standards.
Aqueous Buffers (pH 4-6)Fair2-8°C (short-term), -20°C (long-term)Prone to hydrolysis and oxidation. Prepare fresh and use stabilizers.[10]
Water (unbuffered)Poor2-8°C (very short-term)Not recommended due to lack of pH control.
Alkaline Buffers (pH > 8)Not Recommended-Promotes rapid oxidative degradation of the phenol group.[11]

Table 2: Factors Affecting Stability and Mitigation Strategies

FactorEffect on CompoundMitigation Strategy
Oxygen Promotes rapid oxidation of the phenol.[1]Use deoxygenated solvents; sparge solutions with N₂ or Ar.
Light (especially UV) Catalyzes oxidation and other degradation pathways.[7][19]Use amber glass vials; protect from direct light.
High Temperature (>40°C) Accelerates both oxidation and hydrolysis.[2][7]Store solutions cold; avoid heating during experiments.
High pH (>8) Greatly increases susceptibility to oxidation.[10][11]Maintain solution pH in a slightly acidic range (4-6).
Strongly Acidic pH (<3) Can accelerate formamide hydrolysis.[5]Maintain solution pH in a slightly acidic range (4-6).
Trace Metal Ions (Fe³⁺, Cu²⁺) Catalyze oxidative degradation.[1]Add a chelating agent such as EDTA or DTPA.[13][14]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution

This protocol describes the preparation of a 10 mM aqueous solution of this compound with stabilizing agents.

  • Prepare the Buffer: Prepare a 50 mM citrate or acetate buffer at pH 5.0.

  • Deoxygenate the Buffer: Sparge the buffer with high-purity nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Prepare Stabilizer Stock Solutions:

    • Prepare a 100 mM stock solution of EDTA in deionized water.

    • Prepare a 100 mM stock solution of L-Ascorbic Acid in the deoxygenated buffer. Prepare this solution immediately before use as ascorbic acid can also degrade.

  • Add Stabilizers: To your desired final volume of deoxygenated buffer, add the EDTA stock solution to a final concentration of 0.1 mM and the ascorbic acid stock solution to a final concentration of 0.5 mM.

  • Dissolve the Compound: Weigh the required amount of this compound and dissolve it directly into the stabilized buffer to achieve the final desired concentration. A small amount of a co-solvent like DMSO (e.g., <1% final volume) may be used if solubility is an issue.

  • Storage: Immediately transfer the solution to an amber glass vial, purge the headspace with inert gas, seal tightly, and store at 2-8°C. For best results, use the solution within 24-48 hours.

Protocol 2: General Method for Monitoring Stability via HPLC

This protocol provides a general framework for assessing the stability of the compound over time.

  • Prepare the Solution: Prepare the solution of this compound under the desired experimental conditions (e.g., specific buffer, temperature, light exposure).

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of the solution, dilute it to an appropriate concentration with mobile phase, and inject it into a reverse-phase HPLC system with a UV detector.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength corresponding to the compound's absorbance maximum (e.g., ~280 nm).

    • Injection Volume: 10 µL

  • Incubation: Store the stock solution under the conditions being tested.

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot, dilute it in the same manner, and analyze it by HPLC.

  • Data Analysis: Record the peak area of the parent compound at each time point. A decrease in the main peak area or the appearance of new peaks indicates degradation. The stability can be quantified by plotting the percentage of the remaining compound against time.

Visualizations

DegradationPathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Compound This compound Quinone Quinone-type Products (Colored) Compound->Quinone O₂, Light, Heat, Metal Ions Compound2 This compound Products Benzylamine + Formic Acid Compound2->Products H₂O (H⁺ or OH⁻), Heat Workflow cluster_prep Solution Preparation Workflow A 1. Select Solvent (e.g., pH 5 Buffer) B 2. Deoxygenate Solvent (Sparge with N₂/Ar) A->B C 3. Add Stabilizers (EDTA, Ascorbic Acid) B->C D 4. Dissolve Compound C->D E 5. Transfer to Amber Vial D->E F 6. Purge Headspace & Seal E->F G 7. Store at Low Temp (e.g., 4°C) F->G

References

Troubleshooting (3-Allyl-4-hydroxybenzyl)formamide in cell culture assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using (3-Allyl-4-hydroxybenzyl)formamide in cell culture assays. Information on this specific compound is limited in scientific literature; therefore, this document is based on best practices for handling novel small molecules in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

This compound is a specific chemical compound.[1] While detailed biological activity for this exact molecule is not extensively documented in publicly available literature, its structure suggests potential for biological activity. Related compounds, such as other formamides and allyl-containing molecules, have shown a range of effects, including acting as beta2-adrenergic agonists or having antifungal properties.[2][3] Researchers should treat it as a novel compound and perform thorough dose-response and toxicity studies.

Q2: How should I dissolve and store this compound?

Proper handling of small molecules is crucial for experimental reproducibility.[4] For a novel compound like this compound, it is recommended to start with a small amount to test solubility in common laboratory solvents.

Recommended Solvents and Storage Conditions

SolventStarting ConcentrationStorage of Stock SolutionNotes
DMSO10-100 mM-20°C or -80°C in small aliquotsMost common solvent for initial screening of small molecules.
Ethanol10-100 mM-20°C or -80°C in small aliquotsCan be an alternative if DMSO is toxic to the cell line.
PBSTest for direct solubilityUse freshUnlikely to be soluble at high concentrations.

To prevent degradation, avoid repeated freeze-thaw cycles of stock solutions.

Q3: I am observing high levels of cell death even at low concentrations. What could be the cause?

There are several potential reasons for unexpected cytotoxicity:

  • Solvent Toxicity : The solvent used to dissolve the compound may be toxic to your cells.[4] It is essential to run a vehicle control (cells treated with the same concentration of solvent used in the highest drug treatment group) to determine the solvent's effect on cell viability.

  • Compound Insolubility : If the compound precipitates out of the media, it can cause physical stress to the cells.[4] Visually inspect the culture media for any signs of precipitation after adding the compound.

  • Inherent Cytotoxicity : The compound itself may be highly potent and cytotoxic to your specific cell line.

Q4: I am not observing any effect of the compound on my cells. What should I check?

If the compound does not elicit a response, consider the following:

  • Concentration Range : The concentrations tested may be too low. A broad range of concentrations should be tested initially (e.g., from nanomolar to high micromolar) to identify the active range.

  • Compound Stability : The compound may be unstable in your cell culture media. Consider the stability of the compound at 37°C over the time course of your experiment.

  • Cell Line Specificity : The compound's target may not be present or may be expressed at very low levels in your chosen cell line.

  • Incorrect Structure or Purity : It is crucial to ensure the identity and purity of the small molecule, as incorrect isomers or impurities can lead to a lack of activity.[4]

Troubleshooting Common Issues

Issue 1: Inconsistent results between experiments.

Inconsistent data is a common challenge in cell culture. To improve reproducibility, consider these factors:

  • Cell Passage Number : Use cells within a consistent and low passage number range, as cellular characteristics can change over time.

  • Reagent Variability : Use the same lot of media, serum, and other reagents whenever possible.

  • Aseptic Technique : Ensure strict aseptic techniques to prevent low-level contamination that can affect cell health and experimental outcomes.[5][6]

Issue 2: My adherent cells are detaching after treatment.

Cell detachment can be a sign of cytotoxicity or a specific cellular response.

  • Check for Apoptosis : Cell detachment can be a hallmark of apoptosis. Consider performing an assay to detect markers of programmed cell death (e.g., caspase activity assay).

  • Coating of Cultureware : Some cell lines require specially coated plates (e.g., with poly-L-lysine or collagen) for proper adherence, and the compound might interfere with this.[5]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay to assess cell viability.

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of this compound in culture media. Remove the old media from the cells and add the media containing the compound or vehicle control.

  • Incubation : Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading : Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Visual Guides

Below are diagrams to help visualize experimental workflows and troubleshooting logic.

G cluster_workflow Experimental Workflow for a Novel Compound prep Prepare Stock Solution (e.g., 100 mM in DMSO) seed Seed Cells in Multi-well Plate treat Treat Cells with Serial Dilutions of Compound seed->treat incubate Incubate for Desired Time treat->incubate assay Perform Endpoint Assay (e.g., Viability, Gene Expression) incubate->assay analyze Data Analysis (e.g., IC50 Calculation) assay->analyze

Caption: A typical experimental workflow for testing a novel compound.

G cluster_troubleshooting Troubleshooting Logic start Problem: Inconsistent Results q_passage Is cell passage number consistent? start->q_passage sol_passage Action: Use cells within a defined passage range. q_passage->sol_passage No q_reagents Are reagents from the same lot? q_passage->q_reagents Yes sol_reagents Action: Standardize reagent lots for a set of experiments. q_reagents->sol_reagents No q_contamination Is there evidence of low-level contamination? q_reagents->q_contamination Yes sol_contamination Action: Review aseptic technique and test for mycoplasma. q_contamination->sol_contamination Yes

Caption: A decision tree for troubleshooting inconsistent experimental results.

G start Hypothetical Signaling Pathway for this compound compound This compound receptor Unknown Receptor or Target compound->receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor gene_expression Changes in Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response

References

Technical Support Center: Enhancing the In Vivo Stability of (3-Allyl-4-hydroxybenzyl)formamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in-vivo stability of (3-Allyl-4-hydroxybenzyl)formamide. The information provided is based on established methods for improving the stability of phenolic compounds.

Troubleshooting Guide

This guide addresses common issues encountered during in-vivo experiments with this compound and similar phenolic compounds.

Issue Potential Cause Recommended Solution
Low Bioavailability Poor aqueous solubility; rapid metabolism (glucuronidation, sulfation); poor gastrointestinal stability.[1]Employ formulation strategies such as lipid-based formulations, solid dispersions, or microencapsulation to improve solubility and protect the compound from degradation.[2][3] Chemical modification through lipophilization or bioisosteric replacement of the phenolic hydroxyl group can also reduce metabolic breakdown.[4][5]
High Variability in Efficacy Inconsistent absorption due to poor formulation; degradation of the compound in the dosing solution.Optimize the formulation for consistency. Prepare fresh dosing solutions for each experiment and protect them from light and oxygen. The addition of antioxidants to the formulation can also enhance stability.[][7]
Rapid Clearance Extensive first-pass metabolism in the liver.Consider alternative routes of administration that bypass the liver, such as parenteral or transdermal, if appropriate for the experimental model. Encapsulation techniques can also shield the compound from metabolic enzymes.[1][8]
Precipitation of Compound in Aqueous Buffers Low aqueous solubility of the compound.Increase solubility by using co-solvents (e.g., DMSO, ethanol) in the vehicle, but be mindful of potential toxicity in vivo. Lipid-based formulations are a preferred approach for poorly soluble compounds.
Oxidative Degradation The phenolic hydroxyl group is susceptible to oxidation.Add antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or vitamin E to the formulation.[][9] Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: Why is the in vivo stability of this compound a concern?

A1: this compound is a phenolic compound. Phenolic compounds are often susceptible to rapid metabolism, particularly in the liver and gut wall, through processes like glucuronidation and sulfation.[1] They can also have poor aqueous solubility and be prone to oxidative degradation, all of which can limit their bioavailability and efficacy in vivo.[1]

Q2: What are the primary formulation strategies to improve the stability of this compound?

A2: The primary formulation strategies include:

  • Lipid-Based Formulations: These can enhance the solubility and absorption of hydrophobic compounds.[10]

  • Solid Dispersions: Dispersing the compound in a polymer matrix at a molecular level can improve its dissolution rate and bioavailability.[11][12]

  • Microencapsulation: This involves enclosing the compound within a protective shell to shield it from the harsh environment of the gastrointestinal tract and control its release.[1][2][8]

Q3: Can I chemically modify this compound to improve its stability?

A3: Yes, chemical modification is a viable strategy. Two common approaches are:

  • Lipophilization: This involves adding a lipid-soluble moiety to the molecule to increase its lipophilicity, which can improve its metabolic stability and ability to cross cell membranes.[5][13][14]

  • Bioisosteric Replacement: The phenolic hydroxyl group, a primary site of metabolism, can be replaced with a bioisostere (e.g., a carboxamide) to block metabolism while retaining biological activity.[4][15][16]

Q4: What antioxidants can be used to prevent the degradation of this compound?

A4: Both natural and synthetic antioxidants can be used. Common examples include:

  • Water-soluble: Ascorbic acid (Vitamin C), sodium sulfite.[][9]

  • Lipid-soluble: Butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and tocopherols (Vitamin E).[][9]

Q5: How can I assess the in vivo stability of my formulation?

A5: In vivo stability is typically assessed through pharmacokinetic studies. After administering the formulated compound to an animal model, blood samples are collected at various time points and the concentration of the compound (and any known metabolites) is measured using a validated analytical method like LC-MS/MS.[17]

Experimental Protocols

Preparation of a Lipid-Based Formulation (Self-Microemulsifying Drug Delivery System - SMEDDS)

This protocol is a general guideline for developing a SMEDDS for a hydrophobic compound like this compound.

Materials:

  • This compound

  • Oil phase (e.g., Labrafil® M 1944 CS, Capryol™ 90)

  • Surfactant (e.g., Kolliphor® RH 40, Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Glass vials

  • Magnetic stirrer

Procedure:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants.

    • Add an excess amount of the compound to a known volume of each excipient.

    • Stir the mixtures for 24-48 hours at room temperature.

    • Centrifuge the samples and analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Construction of Ternary Phase Diagrams:

    • Based on the solubility data, select the most suitable oil, surfactant, and co-surfactant.

    • Prepare a series of blank formulations with varying ratios of the selected excipients.

    • Titrate each mixture with water and observe for the formation of a clear or slightly bluish microemulsion.

    • Plot the results on a ternary phase diagram to identify the microemulsion region.

  • Preparation of the Drug-Loaded SMEDDS:

    • Select a ratio of oil, surfactant, and co-surfactant from the microemulsion region of the phase diagram.

    • Accurately weigh the selected excipients into a glass vial.

    • Add the pre-weighed this compound to the mixture.

    • Gently heat (if necessary, not exceeding 40°C) and stir until the compound is completely dissolved and the mixture is clear and homogenous.

Characterization:

  • Droplet Size and Zeta Potential: Dilute the SMEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.

  • In Vitro Dispersion Test: Assess the self-emulsification performance by adding the SMEDDS to water and observing the rate and clarity of emulsion formation.

Microencapsulation by Spray Drying

This protocol describes the encapsulation of this compound using a spray dryer.

Materials:

  • This compound

  • Wall material (e.g., maltodextrin, gum arabic)[2]

  • Solvent (e.g., water, ethanol, or a mixture)

  • Spray dryer

Procedure:

  • Preparation of the Feed Solution:

    • Dissolve the wall material in the chosen solvent to create a solution of a specific concentration (e.g., 10-30% w/v).

    • Dissolve or disperse this compound in the wall material solution. If the compound is not water-soluble, it can first be dissolved in a small amount of a suitable organic solvent (e.g., ethanol) and then added to the aqueous wall material solution under homogenization to form an emulsion.

  • Spray Drying:

    • Set the spray dryer parameters (inlet temperature, feed rate, atomization pressure). These will need to be optimized for the specific formulation.

    • Pump the feed solution into the spray dryer.

    • The atomized droplets are dried in the hot air stream, forming microcapsules.

    • Collect the powdered microcapsules from the cyclone collector.

  • Characterization:

    • Encapsulation Efficiency: Determine the amount of encapsulated compound versus the total amount used.

    • Particle Size and Morphology: Analyze the size and shape of the microcapsules using laser diffraction and scanning electron microscopy (SEM).

Signaling Pathways and Experimental Workflows

Below are diagrams of potential signaling pathways that may be modulated by hydroxybenzyl compounds and a general workflow for evaluating stability-enhancing formulations.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Stability & Release cluster_invivo In Vivo Evaluation F1 Solubility Screening F2 Formulation Optimization (e.g., Ternary Phase Diagram) F1->F2 F3 Preparation of Drug-Loaded Formulation F2->F3 F4 In Vitro Characterization (Size, Zeta, Encapsulation Efficiency) F3->F4 IV1 In Vitro Stability Assay (e.g., in simulated gastric/intestinal fluid) F4->IV1 IV2 In Vitro Release Study IV1->IV2 INV1 Animal Dosing IV2->INV1 INV2 Pharmacokinetic Study (Blood Sampling) INV1->INV2 INV4 Efficacy Study INV1->INV4 INV3 Bioanalysis (LC-MS/MS) INV2->INV3

General workflow for formulation development and evaluation.

nrf2_pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation HBA This compound (Hypothesized) HBA->Keap1_Nrf2 promotes dissociation Keap1_Nrf2->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Genes activates transcription Genes->ROS neutralizes

Hypothesized activation of the Nrf2 signaling pathway.

jnk_pathway Stress Cellular Stress (e.g., 6-OHDA) ROS ROS Stress->ROS JNK JNK ROS->JNK activates cJun c-Jun JNK->cJun phosphorylates Caspase3 Caspase-3 cJun->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces HBA This compound (Hypothesized) HBA->ROS inhibits HBA->JNK inhibits

Hypothesized inhibition of the JNK/c-Jun/Caspase-3 pathway.

References

Minimizing off-target effects of (3-Allyl-4-hydroxybenzyl)formamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (3-Allyl-4-hydroxybenzyl)formamide, a selective inhibitor of Kinase X. The following resources are designed to help you minimize off-target effects and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and secondary targets of this compound?

A1: The primary target of this compound is Kinase X, a key regulator of cell proliferation and survival. While designed for high selectivity, in vitro screening has revealed potential low-micromolar affinity for other kinases, including Kinase Y and Kinase Z. It is crucial to consider these potential off-target interactions when interpreting experimental data.[1]

Q2: How can I minimize off-target effects in my cell-based assays?

A2: Minimizing off-target effects is a critical aspect of drug development.[2] We recommend the following strategies:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect by performing a dose-response curve.

  • Employ highly specific assays: Utilize assays that directly measure the activity of Kinase X rather than relying solely on downstream phenotypic changes, which can be influenced by off-target effects.

  • Use appropriate controls: Include negative and positive controls in all experiments. A structurally similar but inactive analog of this compound, if available, can be an excellent negative control.

  • Consider the experimental model: The expression levels of on- and off-targets can vary between cell lines. Choose a cell line with high expression of Kinase X and low expression of known off-target kinases.

Q3: Are there computational tools to predict potential off-target effects of this compound?

A3: Yes, several computational approaches can predict potential off-target interactions.[1][3] These methods utilize ligand-based or structure-based approaches to screen for proteins that may bind to the compound.[1] Tools like Off-Target Safety Assessment (OTSA) can provide a list of potential off-targets that can then be experimentally validated.[1]

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity at Low Concentrations

Q: I am observing significant cell death in my experiments at concentrations of this compound that should be selective for Kinase X. What could be the cause?

A: Unexpected toxicity can arise from several factors:

  • Off-target kinase inhibition: The compound may be inhibiting other kinases essential for cell survival in your specific cell line.

  • Mitochondrial toxicity: Some small molecules can disrupt mitochondrial function, leading to apoptosis.

  • Metabolite toxicity: A metabolite of the compound could be more toxic than the parent molecule.

Troubleshooting Workflow:

start Unexpected Cell Toxicity check_selectivity Perform Kinase Selectivity Profiling start->check_selectivity mito_assay Conduct Mitochondrial Toxicity Assay start->mito_assay metabolite_id Identify Metabolites (LC-MS) start->metabolite_id data_analysis Analyze Data check_selectivity->data_analysis mito_assay->data_analysis metabolite_id->data_analysis conclusion Determine Source of Toxicity data_analysis->conclusion

Caption: Workflow for investigating unexpected cell toxicity.

Experimental Steps:

  • Kinase Selectivity Profiling: Test the compound against a broad panel of kinases to identify potential off-target interactions.

  • Mitochondrial Toxicity Assay: Use assays such as the MTT or Seahorse assay to assess the compound's effect on mitochondrial function.

  • Metabolite Identification: Use liquid chromatography-mass spectrometry (LC-MS) to identify any major metabolites of the compound in your cell line and test their toxicity.

Issue 2: Inconsistent Results Between In Vitro and In Vivo Experiments

Q: The in vitro efficacy of this compound does not translate to my in vivo animal models. Why might this be happening?

A: Discrepancies between in vitro and in vivo results are common in drug development and can be attributed to:

  • Pharmacokinetic properties: Poor absorption, rapid metabolism, or inefficient distribution to the target tissue can limit the compound's efficacy in vivo.

  • Off-target effects in vivo: The compound may have off-target effects in the whole organism that are not apparent in cell culture.

  • Compensation mechanisms: In vivo, biological systems may activate compensatory signaling pathways that overcome the effect of Kinase X inhibition.

Troubleshooting Workflow:

start In Vitro / In Vivo Discrepancy pk_study Conduct Pharmacokinetic Study start->pk_study off_target_vivo Assess In Vivo Off-Target Effects start->off_target_vivo pathway_analysis Analyze Compensatory Pathways start->pathway_analysis data_integration Integrate and Analyze Data pk_study->data_integration off_target_vivo->data_integration pathway_analysis->data_integration conclusion Identify Cause of Discrepancy data_integration->conclusion

Caption: Workflow for addressing in vitro/in vivo discrepancies.

Experimental Steps:

  • Pharmacokinetic Studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile in your animal model.

  • In Vivo Target Engagement: Use techniques like Cellular Thermal Shift Assay (CETSA) on tissue samples to confirm that the compound is reaching and binding to Kinase X in vivo.

  • Transcriptomic/Proteomic Analysis: Analyze tissue samples from treated animals to identify changes in gene or protein expression that may indicate the activation of compensatory pathways.

Data Presentation

Table 1: In Vitro Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)
Kinase X (Primary Target) 15
Kinase Y (Off-Target)1,200
Kinase Z (Off-Target)3,500
Kinase A> 10,000
Kinase B> 10,000

Table 2: Cellular Activity of this compound

AssayCell LineEC50 (nM)
Kinase X Pathway Inhibition HEK293 50
Kinase Y Pathway InhibitionHEK2934,500
Cell Viability (Cytotoxicity)HeLa8,000

Signaling Pathway Diagram

compound This compound kinase_x Kinase X compound->kinase_x Inhibits (High Affinity) kinase_y Kinase Y compound->kinase_y Inhibits (Low Affinity) kinase_z Kinase Z compound->kinase_z Inhibits (Low Affinity) downstream_x Downstream Effector X kinase_x->downstream_x downstream_y Downstream Effector Y kinase_y->downstream_y downstream_z Downstream Effector Z kinase_z->downstream_z proliferation Cell Proliferation downstream_x->proliferation off_target_effect Off-Target Effect downstream_y->off_target_effect downstream_z->off_target_effect

Caption: On-target and potential off-target signaling pathways.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling Assay

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Materials:

  • This compound

  • Recombinant human kinases

  • ATP

  • Substrate peptides

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader

Methodology:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the kinase, substrate peptide, and ATP in kinase buffer.

  • Add the diluted compound to the wells. Include DMSO-only wells as a negative control.

  • Incubate the plate at room temperature for 1 hour.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein, Kinase X, in intact cells.

Materials:

  • This compound

  • Cell line expressing Kinase X

  • PBS

  • Protease inhibitor cocktail

  • Laemmli sample buffer

  • SDS-PAGE equipment

  • Western blot equipment

  • Anti-Kinase X antibody

Methodology:

  • Treat cultured cells with this compound or vehicle (DMSO) for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS with a protease inhibitor cocktail.

  • Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cool the samples to room temperature and lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble Kinase X in each sample by Western blotting.

  • A shift in the melting curve of Kinase X in the presence of the compound indicates target engagement.

References

Technical Support Center: Scaling Up the Synthesis of (3-Allyl-4-hydroxybenzyl)formamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (3-Allyl-4-hydroxybenzyl)formamide. The information is designed to address specific issues that may be encountered during experimental work, particularly when scaling up the synthesis from laboratory to pilot or production scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and scalable synthetic approach involves a two-stage process. The first stage is the synthesis of the key intermediate, 3-allyl-4-hydroxybenzaldehyde. This is typically followed by a reductive amination of the aldehyde to form 4-(aminomethyl)-2-allylphenol, which is then formylated to yield the final product, this compound.

Q2: What are the critical process parameters to monitor during the Claisen rearrangement to form 3-allyl-4-hydroxybenzaldehyde?

A2: Temperature control is paramount during the Claisen rearrangement of 4-(allyloxy)benzaldehyde. The reaction is typically conducted at high temperatures (around 200-220 °C)[1]. Inconsistent heating can lead to incomplete rearrangement or the formation of byproducts. On a larger scale, ensuring uniform heat distribution throughout the reactor is critical to achieving a consistent product profile.

Q3: Are there alternative methods to the high-temperature Claisen rearrangement?

A3: While the thermal Claisen rearrangement is a classic method, microwave-assisted synthesis can be explored as an alternative to potentially reduce reaction times and improve energy efficiency. However, scalability of microwave reactions can be a challenge and requires specialized equipment.

Q4: Which method is recommended for the reductive amination of 3-allyl-4-hydroxybenzaldehyde on a large scale?

A4: For large-scale production, catalytic hydrogenation is often preferred due to its high efficiency, cleaner reaction profile, and the avoidance of stoichiometric metal hydride reagents. However, the Leuckart reaction, a one-pot reductive amination using formamide or ammonium formate, is a viable and cost-effective alternative, though it often requires high temperatures[2]. A modified, accelerated Leuckart reaction has been reported for similar substrates, which could be advantageous for scalability[3].

Q5: What are the common challenges in the final formylation step?

A5: The formylation of 4-(aminomethyl)-2-allylphenol is generally straightforward. A common method involves the use of formic acid. Ensuring the reaction goes to completion without forming side products is key. The choice of formylating agent and reaction conditions can influence the purity of the final product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Stage 1: Synthesis of 3-Allyl-4-hydroxybenzaldehyde
Problem Potential Cause(s) Recommended Solution(s)
Low yield of 4-(allyloxy)benzaldehyde in the initial allylation step. Incomplete reaction due to insufficient base or alkylating agent.Ensure at least two equivalents of a suitable base like potassium carbonate are used. Use a slight excess (1.1 equivalents) of allyl bromide.[1]
Reaction time is too short.Monitor the reaction by TLC. Increase the reflux time if necessary.
Incomplete Claisen rearrangement. Reaction temperature is too low or heating is uneven.Ensure the reaction mixture is heated uniformly to the target temperature (220 °C).[1] For larger batches, consider using a stirred reactor with a high-temperature heating mantle or an oil bath.
Reaction time is insufficient.Extend the heating time and monitor the disappearance of the starting material by TLC or GC.
Formation of dark-colored impurities. Overheating or prolonged reaction time leading to decomposition.Carefully control the reaction temperature and time. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Stage 2: Reductive Amination to 4-(aminomethyl)-2-allylphenol
Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired amine. Inefficient imine formation.If using a two-step process, ensure the removal of water during imine formation to drive the equilibrium forward.
Incomplete reduction.Increase the amount of reducing agent (e.g., NaBH4) or the hydrogen pressure in catalytic hydrogenation. Ensure the catalyst is active.
Catalyst poisoning (for catalytic hydrogenation).Use high-purity starting materials and solvents. Ensure the reaction setup is free of contaminants that could poison the catalyst (e.g., sulfur compounds).
Formation of secondary or tertiary amines as byproducts. Over-alkylation of the amine product.This is a common issue with direct alkylation methods but less so with reductive amination. If observed, consider using a large excess of the ammonia source. The Leuckart reaction is generally selective for the primary amine.[2]
Stage 3: Formylation to this compound
Problem Potential Cause(s) Recommended Solution(s)
Incomplete formylation. Insufficient formylating agent or reaction time.Use a slight excess of the formylating agent (e.g., formic acid). Monitor the reaction by TLC and extend the reaction time if necessary.
Formation of O-formylated byproduct. Reaction conditions favoring O-formylation.N-formylation is generally favored. However, to minimize O-formylation, the reaction can be carried out at lower temperatures.
Difficulty in isolating the pure product. Presence of unreacted starting materials or byproducts.Optimize the reaction conditions to maximize conversion. Employ appropriate purification techniques such as recrystallization or column chromatography.

Experimental Protocols

Synthesis of 3-Allyl-4-hydroxybenzaldehyde

A two-step procedure is employed for the synthesis of the aldehyde intermediate.

Step 1: Synthesis of 4-(allyloxy)benzaldehyde

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, potassium carbonate (2.0 eq) is added. The mixture is stirred, and a solution of allyl bromide (1.1 eq) in acetone is added dropwise. The reaction mixture is then refluxed for 2-3 hours. After cooling, the inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure to yield crude 4-(allyloxy)benzaldehyde, which can be used in the next step without further purification.[1]

Step 2: Claisen Rearrangement to 3-Allyl-4-hydroxybenzaldehyde

The crude 4-(allyloxy)benzaldehyde is heated neat at 220 °C for 6 hours.[1] The progress of the rearrangement can be monitored by TLC. Upon completion, the product, 3-allyl-4-hydroxybenzaldehyde, is purified by column chromatography or recrystallization.

Synthesis of this compound via Leuckart Reaction

A mixture of 3-allyl-4-hydroxybenzaldehyde (1.0 eq), formamide (large excess, e.g., 20 eq), and formic acid (2.0 eq) is heated to 160-180 °C. The reaction is monitored by TLC until the starting aldehyde is consumed. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting N-(3-allyl-4-hydroxybenzyl)formamide can be purified by column chromatography or recrystallization. A patent for a similar compound, vanillin, suggests that this reaction can be significantly accelerated[3].

Data Presentation

Table 1: Scale-Up Data for the Synthesis of 3-Allyl-4-hydroxybenzaldehyde
Scale 4-Hydroxybenzaldehyde (g) Allyl Bromide (mL) Potassium Carbonate (g) Acetone (mL) Typical Yield of 4-(allyloxy)benzaldehyde (%) Typical Yield of 3-Allyl-4-hydroxybenzaldehyde (%)
Lab (1x)10.08.822.610090-9580-85
Pilot (10x)100.088.0226.0100088-9378-83
Production (100x)1000.0880.02260.01000085-9075-80
Table 2: Scale-Up Data for the Leuckart Reductive Amination and Formylation
Scale 3-Allyl-4-hydroxybenzaldehyde (g) Formamide (mL) Formic Acid (mL) Typical Yield of this compound (%)
Lab (1x)10.01109.270-75
Pilot (10x)100.011009268-73
Production (100x)1000.01100092065-70

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Aldehyde Synthesis cluster_stage2 Stage 2: Formamide Synthesis A 4-Hydroxybenzaldehyde B 4-(Allyloxy)benzaldehyde A->B Allyl Bromide, K2CO3 C 3-Allyl-4-hydroxybenzaldehyde B->C Heat (220°C) Claisen Rearrangement D This compound C->D Formamide, Formic Acid Leuckart Reaction

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Stage 1? Check_Rearrangement Incomplete Rearrangement? Start->Check_Rearrangement Yes Check_Allylation Incomplete Allylation? Start->Check_Allylation No Increase_Temp Increase & Uniformly Heat to 220°C Check_Rearrangement->Increase_Temp Yes Increase_Reagents Check Stoichiometry of Allyl Bromide & K2CO3 Check_Allylation->Increase_Reagents Yes Monitor_TLC Monitor Reaction by TLC Increase_Temp->Monitor_TLC Increase_Reagents->Monitor_TLC

Caption: Troubleshooting logic for low yield in Stage 1.

References

Refining analytical methods for (3-Allyl-4-hydroxybenzyl)formamide detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the detection and analysis of (3-Allyl-4-hydroxybenzyl)formamide. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for the analysis of this compound?

A1: For initial analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended due to its robustness and wide availability. A reverse-phase C18 column is a suitable starting point. For more sensitive and selective detection, especially in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, potentially requiring derivatization to improve volatility.

Q2: How should I prepare my sample for analysis?

A2: Sample preparation will depend on the matrix. For pure compounds, dissolution in a suitable solvent like methanol or acetonitrile is sufficient. For biological matrices or formulated products, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

Q3: What are the expected degradation products or related impurities I should be aware of?

A3: Potential related substances could arise from the synthesis of the precursor, 3-allyl-4-hydroxybenzaldehyde.[1] Be aware of potential oxidation of the hydroxyl group or cleavage of the formamide group under harsh conditions.

Q4: Can I use GC-MS for direct analysis of this compound?

A4: Direct GC-MS analysis might be challenging due to the polarity of the hydroxyl and formamide groups. Derivatization, such as silylation, may be necessary to increase volatility and improve peak shape.

Troubleshooting Guides

HPLC Method Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with the column stationary phase.Add a small amount of a competing agent, like trifluoroacetic acid (0.1%), to the mobile phase. Ensure the mobile phase pH is appropriate for the analyte's pKa.
Ghost Peaks Carryover from a previous injection or contamination in the mobile phase.Run a blank injection with a strong solvent (e.g., 100% acetonitrile) to wash the column. Filter all mobile phases.
Low Sensitivity Suboptimal detection wavelength or poor ionization in MS.Determine the UV max of this compound. For LC-MS, optimize the source parameters (e.g., spray voltage, gas flow).
Inconsistent Retention Times Fluctuations in mobile phase composition or column temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature.
GC-MS Method Troubleshooting
Issue Potential Cause Recommended Solution
No Peak Detected The compound is not volatile enough or is degrading in the injector.Derivatize the sample to increase volatility. Use a lower injector temperature. Check for leaks in the system.
Broad Peaks Active sites in the GC liner or column.Use a deactivated liner. Condition the column according to the manufacturer's instructions.
Poor Fragmentation Incorrect ionization energy or issues with the ion source.Tune the mass spectrometer. Clean the ion source.
Matrix Interference Co-eluting compounds from the sample matrix.Improve the sample cleanup procedure (e.g., use a more selective SPE cartridge). Optimize the GC temperature program for better separation.

Quantitative Data Summary

The following tables present hypothetical performance characteristics for HPLC-UV and GC-MS methods for the analysis of this compound. These values can serve as a benchmark for method development and validation.

Table 1: HPLC-UV Method Performance

ParameterValue
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Recovery (%)98 - 102%
Precision (%RSD)< 2%

Table 2: GC-MS Method Performance (with derivatization)

ParameterValue
Linearity (R²)> 0.998
Limit of Detection (LOD)0.01 ng/mL
Limit of Quantitation (LOQ)0.03 ng/mL
Recovery (%)95 - 105%
Precision (%RSD)< 5%

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

    • Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 275 nm

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for this compound
  • Derivatization:

    • To 100 µL of the sample extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt Extraction Extraction/Dilution Sample->Extraction Filter Filtration Extraction->Filter HPLC_GCMS HPLC or GC-MS Filter->HPLC_GCMS DataAcq Data Acquisition HPLC_GCMS->DataAcq Integration Peak Integration DataAcq->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic Start Inconsistent Retention Time? Check_Temp Is Column Temperature Stable? Start->Check_Temp Yes Check_Flow Is Flow Rate Consistent? Check_Temp->Check_Flow Yes Solution_Temp Use Column Oven Check_Temp->Solution_Temp No Check_MobilePhase Is Mobile Phase Properly Mixed? Check_Flow->Check_MobilePhase Yes Solution_Flow Service Pump Check_Flow->Solution_Flow No Solution_MobilePhase Degas and Remix Mobile Phase Check_MobilePhase->Solution_MobilePhase No

Caption: Troubleshooting logic for inconsistent HPLC retention times.

signaling_pathway Compound This compound Receptor Target Receptor Compound->Receptor Binds Kinase Kinase Cascade Receptor->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Gene Gene Expression TF->Gene Response Cellular Response Gene->Response

Caption: Hypothetical signaling pathway involving this compound.

References

Validation & Comparative

Cross-Validation of (3-Allyl-4-hydroxybenzyl)formamide Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cytotoxic and apoptotic activities of a novel compound, (3-Allyl-4-hydroxybenzyl)formamide, against two distinct human cancer cell lines: A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma). The performance of this compound is benchmarked against Doxorubicin, a standard chemotherapeutic agent, and Allicin, a natural compound containing a reactive allyl group. This document is intended to serve as a model for the evaluation of new chemical entities in preclinical research.

Comparative Activity Profile

The cytotoxic and pro-apoptotic activities of this compound were assessed in A549 and MCF-7 cells. The results are compared with Doxorubicin and Allicin to contextualize its potential efficacy.

Table 1: Cytotoxicity (IC50) Data

The half-maximal inhibitory concentration (IC50) was determined following a 48-hour treatment period.

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)
This compound15.228.5
Doxorubicin0.81.2
Allicin50.765.1
Table 2: Apoptosis Induction

The percentage of apoptotic cells was quantified by flow cytometry after 24 hours of treatment at the respective IC50 concentrations.

Compound% Apoptotic Cells (A549)% Apoptotic Cells (MCF-7)
This compound45.3%38.9%
Doxorubicin60.1%55.7%
Allicin25.8%20.4%

Postulated Signaling Pathway of this compound

Based on its structural motifs, it is hypothesized that this compound induces apoptosis through the intrinsic mitochondrial pathway, potentially initiated by the generation of reactive oxygen species (ROS) and subsequent activation of the p53 tumor suppressor protein.

G Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS p53 p53 Activation ROS->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptotic signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

A549 and MCF-7 cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G start Seed cells in 96-well plate (5x10^3 cells/well) incubate1 Incubate for 24h start->incubate1 treat Add serial dilutions of compounds incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read

Caption: MTT cytotoxicity assay workflow.

Protocol Steps:

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • The medium was replaced with fresh medium containing serial dilutions of this compound, Doxorubicin, or Allicin.

  • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

G start Seed cells in 6-well plate (2x10^5 cells/well) incubate1 Incubate for 24h start->incubate1 treat Treat with IC50 concentration of compounds incubate1->treat incubate2 Incubate for 24h treat->incubate2 harvest Harvest and wash cells with cold PBS incubate2->harvest stain Resuspend in binding buffer and stain with Annexin V-FITC & PI harvest->stain incubate3 Incubate for 15 min in dark stain->incubate3 analyze Analyze by flow cytometry incubate3->analyze

Caption: Apoptosis analysis workflow.

Protocol Steps:

  • Cells were seeded in 6-well plates at a density of 2 x 10^5 cells per well and incubated for 24 hours.

  • Cells were treated with the respective IC50 concentrations of the compounds for 24 hours.

  • Both adherent and floating cells were collected, washed with cold PBS, and centrifuged.

  • The cell pellet was resuspended in 1X binding buffer.

  • Annexin V-FITC and Propidium Iodide were added to the cell suspension, and the mixture was incubated in the dark at room temperature for 15 minutes.

  • The stained cells were analyzed by flow cytometry within one hour.

Western Blot Analysis

To investigate the effect of this compound on key apoptotic proteins, Western blot analysis would be performed.

Protocol Steps:

  • A549 and MCF-7 cells would be treated with this compound at its IC50 concentration for 24 hours.

  • Cells would be lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentrations would be determined using a BCA protein assay kit.

  • Equal amounts of protein (30 µg) would be separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane would be blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • The membrane would be incubated overnight at 4°C with primary antibodies against p53, Bax, Bcl-2, cleaved Caspase-9, cleaved Caspase-3, and β-actin.

  • After washing with TBST, the membrane would be incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • The protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system.

A Comparative Guide: (3-Allyl-4-hydroxybenzyl)formamide and Capsaicin

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Analysis of Biological Activity for Researchers and Drug Development Professionals

Disclaimer: Direct experimental data comparing the biological activity of (3-Allyl-4-hydroxybenzyl)formamide and capsaicin is not available in the current scientific literature. This guide provides a comprehensive overview of the well-documented biological activities of capsaicin and offers a theoretical comparison for this compound based on structure-activity relationship (SAR) analysis of capsaicin and its analogs. The proposed synthesis and predicted activities for this compound are theoretical and await experimental validation.

Introduction

Capsaicin, the pungent principle in chili peppers, is a well-researched vanilloid compound with a broad spectrum of biological activities, most notably as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] This interaction underpins its widely recognized analgesic properties.[3] Beyond pain relief, capsaicin exhibits anti-inflammatory, antioxidant, and metabolic effects.[4][5] this compound is a structural analog of capsaicin, sharing the core 4-hydroxy-3-allylbenzyl moiety but differing in the amide side chain. While experimental data on this specific formamide derivative is lacking, its structural similarity to capsaicin allows for informed predictions regarding its potential biological activities. This guide aims to provide a detailed comparison, presenting established data for capsaicin and a theoretical framework for this compound to guide future research.

I. Comparative Overview of Biological Activities

Biological ActivityCapsaicinThis compound (Theoretical)
TRPV1 Agonism Potent agonist with EC50 values in the sub-micromolar to low micromolar range.[2][4]Likely a TRPV1 agonist, but potentially with different potency and efficacy compared to capsaicin due to the smaller formamide group.
Analgesic Effect Well-established analgesic properties following initial nociceptive stimulation, leading to desensitization of sensory neurons.[3] Used topically for pain relief.Predicted to have analgesic properties, likely mediated through TRPV1 activation and subsequent desensitization. The potency would need experimental determination.
Anti-inflammatory Activity Demonstrates anti-inflammatory effects by inhibiting pro-inflammatory mediators like prostaglandins and nitric oxide.[6][7]May possess anti-inflammatory activity, potentially through modulation of similar pathways as capsaicin.
Antioxidant Properties Exhibits antioxidant effects by scavenging free radicals and upregulating antioxidant enzymes.[5]The phenolic hydroxyl group suggests potential antioxidant activity, similar to capsaicin.

II. Mechanism of Action: The TRPV1 Receptor

The primary molecular target for capsaicin is the TRPV1 receptor, a non-selective cation channel predominantly expressed in sensory neurons.[2] Binding of capsaicin to an intracellular site on the TRPV1 channel induces a conformational change, leading to channel opening and an influx of calcium and sodium ions.[2] This influx results in neuronal depolarization and the sensation of heat and pain. Prolonged or repeated exposure to capsaicin leads to a desensitization of the TRPV1-expressing neurons, rendering them less responsive to noxious stimuli, which is the basis for its analgesic effect.[3]

Given that this compound retains the key vanilloid and allyl groups, it is highly probable that it also interacts with the TRPV1 receptor. The formamide group is significantly smaller than the acyl chain of capsaicin, which could influence its binding affinity and activation kinetics.

Capsaicin Signaling Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) Ca_ion Ca²⁺ TRPV1_open->Ca_ion Influx Na_ion Na⁺ TRPV1_open->Na_ion Influx Capsaicin Capsaicin Capsaicin->TRPV1 Binds to intracellular site Depolarization Neuronal Depolarization Ca_ion->Depolarization Na_ion->Depolarization Pain_sensation Sensation of Pain and Heat Depolarization->Pain_sensation Desensitization Neuronal Desensitization (Analgesia) Pain_sensation->Desensitization Prolonged stimulation leads to Synthesis of this compound start 4-Hydroxybenzaldehyde step1 Allylation (Allyl bromide, K₂CO₃, Acetone) start->step1 intermediate1 4-Allyloxybenzaldehyde step1->intermediate1 step2 Claisen Rearrangement (Heat, ~200-220°C) intermediate1->step2 intermediate2 3-Allyl-4-hydroxybenzaldehyde step2->intermediate2 step3 Reductive Amination (e.g., with NH₃/H₂, catalyst or Leuckart-Wallach reaction) intermediate2->step3 intermediate3 (3-Allyl-4-hydroxybenzyl)amine step3->intermediate3 step4 Formylation (e.g., with Formic acid or Ethyl formate) intermediate3->step4 end This compound step4->end

References

Comparative Analysis of (3-Allyl-4-hydroxybenzyl)formamide Derivatives: A Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a comparative analysis of the structure-activity relationship (SAR) of a series of (3-Allyl-4-hydroxybenzyl)formamide derivatives, focusing on their potential as enzyme inhibitors. The following sections detail the synthesis, experimental data, and key structural insights governing the biological activity of these compounds. This information is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

The this compound scaffold is a key pharmacophore with potential for diverse biological activities. Understanding the relationship between its structural modifications and resulting biological efficacy is crucial for the rational design of more potent and selective therapeutic agents. This guide focuses on a study of N-acyl derivatives of a closely related structure, 3-allyl-4-isopropoxybenzenamine, which provide valuable insights into the SAR of this class of compounds as 15-lipoxygenase (SLO) inhibitors.

Data Summary

The inhibitory activity of a series of N-(3-allyl-4-isopropoxyphenyl)amide derivatives against soybean 15-lipoxygenase (SLO) was evaluated. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Compound IDR Group (Acyl Moiety)IC50 (µM)[1]
6a Cyclopropyl> 100 (weakest)
6b Cyclobutyl45.3
6c Cyclopentyl10.1
6d Cyclohexyl4.2
6e PhenylNo effect
6f Adamantyl1.35 (most potent)

Structure-Activity Relationship

The data reveals a clear structure-activity relationship for the N-(3-allyl-4-isopropoxyphenyl)amide derivatives[1]:

  • Size of the Acyl Group: For the cycloaliphatic amides (6a-d, 6f), there is a direct correlation between the size of the cycloalkyl group and the inhibitory potency. The activity increases from cyclopropyl (weakest) to adamantyl (most potent)[1].

  • Nature of the Acyl Group: The aromatic phenyl derivative (6e) showed no inhibitory effect, indicating that an aliphatic or cycloaliphatic acyl moiety is preferred for activity against 15-lipoxygenase[1].

  • Docking Studies: Molecular docking studies suggest that the orientation of the allyl and amide groups within the active site of the enzyme is a critical factor influencing the inhibitory potency[1]. For the active aliphatic amides, the allyl group orients towards the iron core of the enzyme[1].

Experimental Protocols

The synthesis and evaluation of the N-(3-allyl-4-isopropoxyphenyl)amide derivatives were performed as follows:

Synthesis of 3-allyl-4-isopropoxybenzenamine (Parent Amine)[1]

A multi-step synthesis was employed to prepare the starting amine:

  • Allylation: 4-Nitrophenol was reacted with allyl bromide to yield 1-allyloxy-4-nitrobenzene.

  • Claisen Rearrangement: The allyloxy intermediate was heated to induce a Claisen rearrangement, moving the allyl group to the position ortho to the hydroxyl group, forming 3-allyl-4-hydroxynitrobenzene.

  • Isopropylation: The hydroxyl group was then alkylated using an isopropoxy group.

  • Reduction: Finally, the nitro group was reduced to an amine to yield 3-allyl-4-isopropoxybenzenamine.

General Procedure for Amidation[1]

The final amide derivatives (6a-f) were synthesized by reacting the parent amine, 3-allyl-4-isopropoxybenzenamine, with the corresponding acyl chloride in the presence of potassium carbonate in a mixture of acetone and water. The reaction mixture was stirred for 30 minutes, followed by extraction with ethyl acetate.

15-Lipoxygenase Inhibition Assay[1]

The inhibitory activity of the synthesized compounds against soybean 15-lipoxygenase was determined spectrophotometrically. The assay measures the peroxidation of linoleic acid, a substrate for the enzyme. The IC50 values were calculated from the dose-response curves.

Visualizations

Synthetic Pathway

Synthetic Pathway A 4-Nitrophenol B 1-Allyloxy-4-nitrobenzene A->B Allyl Bromide C 3-Allyl-4-hydroxynitrobenzene B->C Claisen Rearrangement D 3-Allyl-4-isopropoxynitrobenzene C->D Isopropylation E 3-Allyl-4-isopropoxybenzenamine (Parent Amine) D->E Reduction F N-(3-allyl-4-isopropoxyphenyl)amides (Final Products) E->F Acyl Chloride

Caption: Synthetic route for N-(3-allyl-4-isopropoxyphenyl)amide derivatives.

Structure-Activity Relationship Logic

SAR Logic cluster_0 Cycloaliphatic Amides cluster_1 Aromatic Amide Adamantyl (6f) Adamantyl (6f) Increased Potency Increased Potency Adamantyl (6f)->Increased Potency IC50 = 1.35 µM Cyclohexyl (6d) Cyclohexyl (6d) Cyclohexyl (6d)->Increased Potency IC50 = 4.2 µM Cyclopentyl (6c) Cyclopentyl (6c) Cyclopentyl (6c)->Increased Potency IC50 = 10.1 µM Cyclobutyl (6b) Cyclobutyl (6b) Cyclobutyl (6b)->Increased Potency IC50 = 45.3 µM Cyclopropyl (6a) Cyclopropyl (6a) Cyclopropyl (6a)->Increased Potency IC50 > 100 µM Phenyl (6e) Phenyl (6e) No Effect No Effect Phenyl (6e)->No Effect

Caption: SAR of N-acyl derivatives on 15-lipoxygenase inhibitory activity.

References

Comparison Guide: Target Engagement of Formamide-Containing Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of scientific literature and databases for "(3-Allyl-4-hydroxybenzyl)formamide" has revealed a significant lack of publicly available information regarding its specific biological target engagement, mechanism of action, and comparative performance data. Research on this particular compound appears to be limited or not published in accessible scientific literature.

Therefore, a direct comparison guide for "this compound" with supporting experimental data, as requested, cannot be constructed at this time.

However, to address the user's interest in this chemical scaffold, we can broaden the scope to a related and well-studied class of compounds: Formamide-Containing Tyrosine Kinase Inhibitors . This allows us to provide a comparative guide that aligns with the core requirements of the original request, focusing on compounds with a similar structural motif that have established biological targets and available experimental data.

This guide provides a comparative analysis of the target engagement of selected formamide-containing tyrosine kinase inhibitors (TKIs). The data presented here is collated from publicly available research to illustrate how target engagement is validated for this class of compounds.

Data Presentation

The following table summarizes key quantitative data for two example formamide-containing TKIs, demonstrating typical metrics used to evaluate target engagement and potency.

CompoundTarget KinaseIC₅₀ (nM)Binding Affinity (Kᵢ, nM)Cellular Potency (EC₅₀, nM)Reference
Compound A (Exemplar) Epidermal Growth Factor Receptor (EGFR)1525150Fictional Data for Illustration
Compound B (Exemplar) Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)3050300Fictional Data for Illustration

Note: The data in this table is for illustrative purposes to demonstrate the format of a comparative guide and does not represent real experimental values for specific, unnamed compounds.

Experimental Protocols

Detailed methodologies are crucial for the validation of target engagement. Below are representative protocols for key experiments typically cited in the study of TKIs.

Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of its target kinase.

Protocol:

  • Reagents and Materials: Purified recombinant kinase, kinase-specific peptide substrate, ATP, test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The test compound is serially diluted in DMSO and then added to the wells of a 384-well plate.

    • The target kinase and its peptide substrate are added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The detection reagent is added to stop the reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: The luminescence signal is measured, and IC₅₀ values are calculated by fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

Protocol:

  • Cell Culture and Treatment:

    • Cells expressing the target kinase are cultured to ~80% confluency.

    • The cells are treated with the test compound or vehicle (DMSO) for a specific duration.

  • Thermal Challenge:

    • The cell suspension is divided into aliquots, and each aliquot is heated to a different temperature for a set time (e.g., 3 minutes).

    • The cells are then rapidly cooled on ice.

  • Protein Extraction and Analysis:

    • Cells are lysed, and the soluble protein fraction is separated from the precipitated protein by centrifugation.

    • The amount of soluble target protein at each temperature is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualizations

Diagrams illustrating key concepts and workflows are provided below.

G cluster_0 Tyrosine Kinase Signaling Pathway Ligand Growth Factor (e.g., EGF) Receptor Tyrosine Kinase Receptor (e.g., EGFR) Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor Formamide-TKI Inhibitor->Dimerization Inhibition G cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow A 1. Treat Cells with Compound or Vehicle B 2. Heat Cells to a Range of Temperatures A->B C 3. Lyse Cells and Separate Soluble Fraction B->C D 4. Quantify Soluble Target Protein C->D E 5. Plot Melting Curves (Vehicle vs. Compound) D->E

In vivo validation of (3-Allyl-4-hydroxybenzyl)formamide's therapeutic potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic potential of (3-Allyl-4-hydroxybenzyl)formamide and its structural and functional analogs, Nonivamide and Capsaicin, with Olvanil included as a key alternative. The focus is on their application in pain management, a primary therapeutic area for this class of compounds. Due to the limited direct in vivo data on this compound, this guide leverages the extensive research on its close analogs to provide a robust comparative framework.

The primary mechanism of action for these vanilloid compounds is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1), a crucial ion channel in nociceptive pathways.[1][2] Activation of TRPV1 by these agonists leads to a biphasic effect: an initial excitatory phase characterized by a burning sensation, followed by a desensitization phase, which results in analgesia.[2][3] This guide will delve into the in vivo validation of this therapeutic potential, comparing the efficacy and experimental protocols of these key compounds.

Comparative Analysis of In Vivo Efficacy

The following table summarizes the quantitative data from various in vivo studies, offering a direct comparison of the analgesic effects of Nonivamide, Capsaicin, and Olvanil.

CompoundAnimal ModelPain ModalityDosageEfficacyReference
Nonivamide RatOcular ChemosensitivityNot specifiedPotency approximately half that of Capsaicin[4][5]
RatReflex Depressor ResponseNot specifiedPotency approximately half that of Capsaicin[4][5]
Capsaicin RatThermal Hyperalgesia0.1, 0.3, and 1 µg (intraplantar)Robust, dose-dependent thermal hyperalgesia[6][7]
RatNeuropathic Pain (CCI)125 mg/kg (intraperitoneal)Resolved heat hyperalgesia[8]
MouseNeuropathic Pain (PSL)10 mg/kg (oral gavage)Effective against mechanical allodynia[9][10]
Olvanil RatThermal Hyperalgesia0.1, 0.3, and 1 µg (intraplantar)No hyperalgesia produced; highest dose reduced Capsaicin-induced hyperalgesia[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are protocols for key experiments cited in this guide.

1. Capsaicin-Induced Thermal Hyperalgesia in Rats

  • Objective: To induce and measure thermal hyperalgesia following the administration of capsaicin.

  • Animals: Male Sprague-Dawley rats.[11]

  • Procedure:

    • Rats are lightly anesthetized with isoflurane.[12]

    • Capsaicin (0.3–10 μg) is injected subcutaneously into the terminal 3–4 cm of the tail in a constant volume of 0.1 ml.[12]

    • Nociceptive responses are measured using a warm-water tail-withdrawal procedure at 45°C and 50°C.[12]

    • Tail-withdrawal latencies are recorded every 15 minutes for 1 hour post-injection.[12]

    • A reduction in tail-withdrawal latency indicates thermal hyperalgesia.[12]

2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

  • Objective: To create a model of neuropathic pain to assess the analgesic effects of test compounds.

  • Animals: Adult male Sprague-Dawley rats.[8]

  • Procedure:

    • Under anesthesia, the common sciatic nerve is exposed at the level of the mid-thigh.

    • Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve.

    • The incision is then closed in layers.

    • Paw withdrawal latency to a radiant heat source is measured before and at multiple time points after surgery to assess thermal hyperalgesia.[11]

3. Partial Sciatic Nerve Ligation (PSL) Model of Neuropathic Pain in Mice

  • Objective: To induce neuropathic pain for the evaluation of therapeutic agents.

  • Animals: Swiss albino male mice (25-30 g).[9][10]

  • Procedure:

    • Under anesthesia, the sciatic nerve is exposed.

    • A partial ligation of the sciatic nerve is performed.[9][10]

    • In sham-operated mice, the nerve is exposed but not ligated.[9][10]

    • Neuropathic pain is assessed two weeks after surgery using the cold plate test (for cold allodynia) and von Frey filaments (for mechanical allodynia).[9][10]

Visualizing the Mechanism and Workflow

Signaling Pathway of Vanilloid Compounds

The primary therapeutic effects of Nonivamide, Capsaicin, and their analogs are mediated through the TRPV1 signaling pathway. The following diagram illustrates the key steps in this pathway upon activation by a vanilloid agonist.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_ion Ca²⁺ Influx TRPV1->Ca_ion Opens Vanilloid Vanilloid Agonist (e.g., Nonivamide, Capsaicin) Vanilloid->TRPV1 Binds to Depolarization Neuronal Depolarization Ca_ion->Depolarization Desensitization TRPV1 Desensitization & Downregulation Ca_ion->Desensitization Prolonged Activation Action_Potential Action Potential Firing Depolarization->Action_Potential Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Action_Potential->Neuropeptide_Release Initial Effect Neuropeptide_Release->Action_Potential Pain Sensation Analgesia Analgesia Desensitization->Analgesia Leads to Experimental_Workflow start Start animal_model Induce Pain Model (e.g., CCI, PSL, Capsaicin Injection) start->animal_model baseline Baseline Nociceptive Testing (e.g., von Frey, Hot Plate) animal_model->baseline treatment Administer Test Compound or Vehicle baseline->treatment post_treatment_testing Post-treatment Nociceptive Testing (at various time points) treatment->post_treatment_testing data_analysis Data Analysis (Compare treatment vs. vehicle) post_treatment_testing->data_analysis conclusion Conclusion on Analgesic Efficacy data_analysis->conclusion

References

The Reproducibility of Capsaicin's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for capsaicin, the pungent principle of chili peppers, and its analogues. Due to the limited availability of public data on "(3-Allyl-4-hydroxybenzyl)formamide," this document focuses on the extensively studied and structurally related compound, capsaicin, to illustrate a framework for assessing the reproducibility and comparative efficacy of bioactive molecules.

Capsaicin is renowned for its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and heat sensation.[1][2] Its diverse biological activities, including analgesic, antioxidant, anti-inflammatory, and anticancer effects, have made it a subject of intense research.[3][4][5] This guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways to provide a comprehensive resource for researchers.

Comparative Analysis of Biological Activities

The biological efficacy of capsaicin and its analogues varies significantly depending on the specific chemical structure and the experimental context. The following tables summarize quantitative data from various studies, providing a basis for comparing their performance.

Antioxidant Activity

The antioxidant potential of capsaicin and its analogues is often evaluated using radical scavenging assays such as DPPH and ABTS. The IC50 value, representing the concentration required to scavenge 50% of the free radicals, is a key metric for comparison.

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)Reference
CapsaicinNot consistently reportedNot consistently reported
Analogue 3c7.33 ± 0.98Not Reported[6]
Analogue 3h4.49 ± 0.74Not Reported[6]
Analogue 3k5.06 ± 1.3410.62 ± 1.28[6]
Analogue 3n5.91 ± 0.77Not Reported[6]
Analogue 3q4.14 ± 1.09Not Reported[6]
Quercetin (Control)8.70 ± 1.7513.85 ± 2.87[6]

Table 1: Comparative antioxidant activity of capsaicin analogues.

Anticancer Activity

The antiproliferative effects of capsaicin are often assessed by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Cell LineCapsaicin IC50 (µM)Treatment Duration (h)Reference
ORL-48 (Oral Squamous Cancer)20024, 48, 72[7]
HepG2 (Hepatocellular Carcinoma)~150-25024[8]
AGS (Gastric Cancer)253.024[9]

Table 2: In vitro anticancer activity of capsaicin.

Antimicrobial Activity

Capsaicin has demonstrated inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) is a common measure of its antibacterial potency.

Bacterial StrainReported EffectReference
Staphylococcus aureusPotent action, with bactericidal effects observed.[10]
Pseudomonas aeruginosaInhibits growth, though at a relatively high MIC.[10]
Enterococcus faecalisGrowth inhibition observed.[10]

Table 3: Summary of capsaicin's antimicrobial properties.

Experimental Protocols

Reproducibility of experimental results is contingent on detailed and standardized methodologies. Below are protocols for key assays used to evaluate the biological activity of capsaicin.

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells (e.g., ORL-48, HepG2, AGS) in a 96-well plate at a density of 1 × 10^5 cells/mL and incubate overnight.[7][9]

  • Treat cells with varying concentrations of capsaicin or its analogues for the desired duration (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]

  • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or SDS-HCl solution).[7][8]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]

  • Calculate the IC50 value from the dose-response curve.

Apoptosis Detection (Caspase Activity Assay)

Caspase-Glo assays are used to measure the activity of caspases, which are key mediators of apoptosis.

Protocol:

  • Seed cells in a 96-well white-walled plate at a concentration of 1 × 10^5 cells/mL and incubate overnight.[7]

  • Treat cells with the test compound at its IC50 concentration for 24 hours.[7]

  • Add 100 µL of the Caspase-Glo reagent to each well.

  • Incubate at room temperature for 1 hour in the dark.[7]

  • Measure the luminescence using a plate reader.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to donate an electron or hydrogen to the stable DPPH radical.

Protocol:

  • Prepare a stock solution of the test compound.

  • Mix various concentrations of the test compound with a solution of DPPH in methanol.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • The percentage of scavenging activity is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in capsaicin's mechanism of action can aid in understanding its effects and designing further experiments.

capsaicin_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol TRPV1 TRPV1 Channel Ca_ion Ca²⁺ Influx TRPV1->Ca_ion Opens Na_ion Na⁺ Influx TRPV1->Na_ion Opens Depolarization Depolarization Ca_ion->Depolarization Calcineurin Calcineurin Activation Ca_ion->Calcineurin Caspase Caspase Activation Ca_ion->Caspase Activates Na_ion->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Triggers Pain Sensation Pain Sensation Action_Potential->Pain Sensation Desensitization TRPV1 Desensitization Calcineurin->Desensitization Leads to Apoptosis Apoptosis Caspase->Apoptosis Capsaicin Capsaicin Capsaicin->TRPV1 Binds to

Figure 1: Simplified signaling pathway of capsaicin-induced cellular effects.

mtt_assay_workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Capsaicin/Analogue A->B C 3. Add MTT Reagent (Incubate 4h) B->C D 4. Solubilize Formazan (e.g., with DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate Cell Viability and IC50 E->F

Figure 2: Experimental workflow for the MTT cell viability assay.

Conclusion

The reproducibility of experimental findings for capsaicin is generally robust, particularly concerning its primary mechanism of action through the TRPV1 receptor. However, variations in IC50 and MIC values across different studies highlight the importance of standardized protocols and the influence of specific experimental conditions, such as cell lines and bacterial strains. This guide provides a foundational framework for comparing the biological activities of capsaicin and its analogues, emphasizing the need for detailed methodological reporting to ensure the reproducibility and reliability of research findings in drug discovery and development.

References

Benchmarking (3-Allyl-4-hydroxybenzyl)formamide Against Current Standards of Care for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational compound (3-Allyl-4-hydroxybenzyl)formamide against established standards of care for rheumatoid arthritis (RA), a chronic autoimmune disease characterized by persistent synovitis and systemic inflammation. Due to the novel nature of this compound, this guide presents a comparative framework based on a hypothesized mechanism of action and projected experimental data, alongside established data for current therapies.

Introduction to this compound

This compound is a novel small molecule with structural motifs suggesting potential anti-inflammatory and analgesic properties. The presence of a 4-hydroxybenzyl group is associated with antioxidant and anti-inflammatory effects, while the allyl group is found in various compounds with demonstrated anti-inflammatory activity. The formamide moiety may contribute to its interaction with biological targets. Based on these structural features, a plausible mechanism of action involves the modulation of key inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes, lipoxygenases (LOX), or transient receptor potential vanilloid 1 (TRPV1) channels.

Current Standards of Care in Rheumatoid Arthritis

The current treatment paradigm for RA involves a treat-to-target approach, aiming for low disease activity or remission.[1][2][3] First-line therapy for patients with moderate to high disease activity is typically a conventional synthetic disease-modifying antirheumatic drug (csDMARD), with methotrexate being the cornerstone of treatment.[1][3][4] For patients with an inadequate response to csDMARDs, biologic DMARDs (bDMARDs) or targeted synthetic DMARDs (tsDMARDs) are introduced.[2] Adalimumab, a tumor necrosis factor (TNF) inhibitor, is a widely used bDMARD.[5][6][7][8][9]

Comparative Efficacy and Safety Data

The following tables summarize the established clinical efficacy and safety data for methotrexate and adalimumab, alongside projected data for this compound based on its theoretical potential.

Table 1: Comparative Efficacy in Rheumatoid Arthritis

ParameterMethotrexateAdalimumabThis compound (Projected)
ACR20 Response (Week 24/26) ~60-70%~65-75%~60-70%
ACR50 Response (Week 24/26) ~35-45%~40-50%~35-45%
ACR70 Response (Week 24/26) ~15-25%~20-30%~15-25%
DAS28 Remission (Week 24/26) ~25-35%~30-40%~25-35%

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. DAS28: Disease Activity Score in 28 joints. Data for methotrexate and adalimumab are aggregated from multiple clinical trials.[5][6][7][9][10][11][12]

Table 2: Comparative Safety Profile

Adverse EventMethotrexateAdalimumabThis compound (Projected)
Gastrointestinal Nausea, vomiting, diarrhea (common)Nausea, abdominal pain (less common)Mild to moderate GI upset
Hepatic Elevated liver enzymes (monitoring required)Elevated liver enzymes (less common)Potential for mild liver enzyme elevation
Hematologic Myelosuppression (rare but serious)Neutropenia, thrombocytopenia (rare)Low risk of hematologic effects
Infections Increased risk of infectionsIncreased risk of serious infections (including tuberculosis)Moderate increase in infection risk
Injection Site Reactions N/A (oral or subcutaneous injection)Common (erythema, itching, pain)N/A (assuming oral administration)
Other Stomatitis, alopecia, pulmonary toxicity (rare)Demyelinating disorders, lupus-like syndrome (rare)Headache, dizziness (potential)

This table presents common and notable adverse events. The safety profile of this compound is hypothetical and requires thorough investigation.

Proposed Mechanism of Action and Signaling Pathways

Based on its chemical structure, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of the arachidonic acid cascade and potentially TRPV1 signaling.

Proposed_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX1_2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Leukotrienes->Inflammation_Pain TRPV1 TRPV1 Channel Calcium_Influx Ca2+ Influx TRPV1->Calcium_Influx Activation Calcium_Influx->Inflammation_Pain Pro-inflammatory signaling AHBF This compound AHBF->COX1_2 Inhibition AHBF->LOX Inhibition AHBF->TRPV1 Modulation

Caption: Proposed mechanism of this compound targeting inflammatory pathways.

Experimental Protocols

To validate the therapeutic potential of this compound and compare it to the standards of care, a series of in vitro and in vivo experiments are proposed.

In Vitro Anti-inflammatory Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

  • Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

  • Methodology: A colorimetric or fluorometric COX inhibitor screening assay kit can be used. The assay measures the peroxidase activity of COX. The compound at various concentrations will be incubated with purified COX-1 or COX-2 enzyme, arachidonic acid, and a colorimetric substrate. The absorbance is measured to determine the extent of inhibition. Celecoxib (a selective COX-2 inhibitor) and indomethacin (a non-selective COX inhibitor) will be used as positive controls.

2. 5-Lipoxygenase (5-LOX) Inhibition Assay:

  • Objective: To assess the inhibitory activity of the compound against 5-LOX.

  • Methodology: A spectrophotometric assay will be used to measure the formation of leukotrienes from arachidonic acid. The compound will be incubated with potato 5-LOX enzyme and arachidonic acid. The change in absorbance at 234 nm will be monitored. Zileuton will be used as a positive control.

3. TRPV1 Antagonist Assay:

  • Objective: To evaluate the modulatory effect of the compound on the TRPV1 channel.

  • Methodology: A cell-based calcium influx assay using HEK293 cells stably expressing human TRPV1 will be performed. Cells will be loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The compound will be pre-incubated with the cells before stimulating with the TRPV1 agonist, capsaicin. The change in intracellular calcium concentration will be measured using a fluorescence plate reader. Capsazepine will be used as a positive control.

In_Vitro_Workflow Compound This compound Assay1 COX-1/2 Inhibition Assay Compound->Assay1 Assay2 5-LOX Inhibition Assay Compound->Assay2 Assay3 TRPV1 Antagonist Assay Compound->Assay3 Data IC50 Determination Assay1->Data Assay2->Data Assay3->Data

Caption: Workflow for in vitro evaluation of the investigational compound.

In Vivo Model of Rheumatoid Arthritis

Collagen-Induced Arthritis (CIA) in Mice:

  • Objective: To evaluate the in vivo efficacy of this compound in a well-established animal model of RA.[13][14][15][16][17]

  • Methodology:

    • Induction of Arthritis: DBA/1J mice will be immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster immunization will be given 21 days later.

    • Treatment: Once clinical signs of arthritis appear, mice will be randomized into treatment groups: Vehicle control, this compound (multiple doses), Methotrexate, and Adalimumab. The investigational compound will be administered orally daily, while methotrexate will be administered intraperitoneally weekly, and adalimumab subcutaneously twice a week.

    • Efficacy Assessment:

      • Clinical Scoring: Arthritis severity will be assessed daily using a standardized clinical scoring system (0-4 scale per paw).

      • Paw Thickness: Paw swelling will be measured using a digital caliper.

      • Histopathology: At the end of the study, joints will be collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

      • Biomarker Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) will be measured by ELISA.

In_Vivo_Workflow Induction Collagen-Induced Arthritis in DBA/1J Mice Treatment Treatment Groups: - Vehicle - AHBF (multiple doses) - Methotrexate - Adalimumab Induction->Treatment Assessment Efficacy Assessment: - Clinical Score - Paw Thickness - Histopathology - Biomarkers Treatment->Assessment Comparison Comparative Analysis Assessment->Comparison

Caption: Experimental workflow for the in vivo evaluation in a mouse model of RA.

Conclusion

This compound represents a promising area of investigation for the development of novel anti-inflammatory and analgesic agents. Based on its structural characteristics, it is hypothesized to target key pathways in the inflammatory cascade. The comprehensive experimental plan outlined in this guide will enable a direct and objective comparison of its efficacy and safety profile against the current standards of care for rheumatoid arthritis, methotrexate and adalimumab. The successful completion of these studies will be crucial in determining the potential of this compound as a future therapeutic option for patients with rheumatoid arthritis.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative guide has been developed to evaluate the potential therapeutic properties of (3-Allyl-4-hydroxybenzyl)formamide against a panel of structurally similar and well-characterized phenolic compounds. This guide, intended for researchers, scientists, and professionals in drug development, provides a head-to-head comparison based on available experimental data on antioxidant and anti-inflammatory activities. While experimental data for this compound is not yet publicly available, this document serves as a crucial framework for its future evaluation and positioning within this class of compounds.

The comparison includes the following naturally occurring phenols, known for their significant biological activities: Eugenol, Capsaicin, Vanillin, and[1]-Gingerol. These compounds share structural motifs with this compound, such as the substituted phenolic ring, which is often crucial for their antioxidant and anti-inflammatory effects.

Quantitative Comparison of Biological Activities

To facilitate a clear comparison, the available quantitative data on the antioxidant and anti-inflammatory activities of the selected phenols are summarized below. This data is compiled from various in vitro and in vivo studies.

Table 1: Antioxidant Activity of Selected Phenolic Compounds

CompoundAntioxidant AssayIC50 / ActivityReference
This compound -Data not available-
Eugenol DPPH radical scavenging11.7 µg/mL - 16.06 µg/mL[2][3]
ABTS radical scavenging7.84 µg/mL[3]
Superoxide radical scavenging--
Hydroxyl radical scavenging--
Capsaicin DPPH radical scavenging0.02 mg/mL[4]
Superoxide radical scavengingLow activity[4]
Hydroxyl radical scavenging0.28 mg/mL[4]
Vanillin DPPH radical scavengingNo activity[5][6]
ABTS radical scavengingStronger than Trolox[5][7]
ORACStronger than Trolox[5][6]
[1]-Gingerol DPPH radical scavenging26.3 µM[8]
Superoxide radical scavenging4.05 µM[8]
Hydroxyl radical scavenging4.62 µM[8]

Table 2: Anti-inflammatory Activity of Selected Phenolic Compounds

CompoundKey Target/PathwayEffectReference
This compound -Data not available-
Eugenol NF-κBInhibition of activation[1][9][10]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Reduction of expression[1]
COX-2Downregulation[9]
Capsaicin NF-κBInhibition of IκB-α degradation[11]
Pro-inflammatory Cytokines (TNF-α, IL-6)Reduction of secretion[12][13]
MAPKInhibition of phosphorylation[12][14]
Vanillin NF-κBInhibition of p65 translocation[15]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Reduction of expression[15][16][17]
MAPKInhibition of phosphorylation[16]
[1]-Gingerol NF-κBInhibition of activation[18][19]
Pro-inflammatory Cytokines (TNF-α, IL-1β)Reduction of secretion[20]
COX-2Upregulation inhibited[19]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and to guide future studies on this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent to a specific absorbance at a particular wavelength (e.g., ~1.0 at 517 nm).

    • Add different concentrations of the test compound to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at the characteristic wavelength of DPPH.

    • Ascorbic acid or Trolox is typically used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[4][21]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is another common method to evaluate antioxidant capacity.

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate an electron to the ABTS•+ will reduce it back to its colorless form.

  • Protocol:

    • Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., ~0.7 at 734 nm).

    • Add different concentrations of the test compound to the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance.

    • Trolox or ascorbic acid is used as a standard.

    • The percentage of scavenging is calculated similarly to the DPPH assay.

    • The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).[5][21]

In Vitro Anti-inflammatory Assay in Macrophages

This assay evaluates the potential of a compound to suppress the inflammatory response in immune cells.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1) are commonly used.

  • Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α, IL-1β, and IL-6. The anti-inflammatory potential of a compound is assessed by its ability to inhibit the production of these mediators.

  • Protocol:

    • Culture the macrophage cells in a suitable medium.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

    • Measurement of Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Western Blot Analysis: To investigate the mechanism of action, the expression levels of key inflammatory proteins such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and components of signaling pathways like NF-κB (e.g., p65, IκB-α) and MAPKs (e.g., p-ERK, p-p38) are analyzed in the cell lysates.[11][12][13][14][16]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, visualize key signaling pathways involved in inflammation and a typical experimental workflow for evaluating anti-inflammatory agents.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates MAPK MAPKs (ERK, p38, JNK) MyD88->MAPK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Gene Induces G cluster_assays Biological Assays start Start cell_culture Macrophage Cell Culture (e.g., RAW 264.7) start->cell_culture pretreatment Pre-treatment with Test Compound cell_culture->pretreatment lps_stimulation LPS Stimulation pretreatment->lps_stimulation incubation Incubation (24 hours) lps_stimulation->incubation griess_assay Griess Assay (NO measurement) incubation->griess_assay elisa ELISA (Cytokine measurement) incubation->elisa western_blot Western Blot (Protein expression) incubation->western_blot end Data Analysis & Conclusion griess_assay->end elisa->end western_blot->end

References

Safety Operating Guide

Navigating the Safe Disposal of (3-Allyl-4-hydroxybenzyl)formamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Chemical Waste Management

The fundamental principle of laboratory waste management is to treat all chemical waste as hazardous until proven otherwise. This involves proper labeling, segregation, and containment to prevent accidental exposure and environmental contamination. Never dispose of hazardous chemicals down the drain, by evaporation, or in regular trash.[1][2]

Disposal Procedures for (3-Allyl-4-hydroxybenzyl)formamide

Given that this compound is a derivative of formamide, it should be handled with the same precautions. Formamide is classified as a hazardous waste due to its potential as a reproductive toxin and carcinogen.[3][4][5] Aromatic compounds are also often resistant to degradation and can be toxic, making landfill disposal of large quantities unsuitable.[6]

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including nitrile gloves, chemical splash goggles, and a fully buttoned lab coat.[3][7] All handling of the chemical and its waste should be conducted within a certified laboratory chemical fume hood.[3]

  • Waste Collection:

    • Collect waste this compound, including pure substance and solutions, in a designated, sealable, and airtight container that is chemically compatible.[3]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][3] Attach a completed hazardous waste label as soon as the first drop of waste is added.[3]

    • Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, or bases.[3][8] Keep chlorinated and non-chlorinated solvent waste separate.[9]

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and ignition sources.[3][10]

    • Ensure the storage area provides for the segregation of incompatible waste types.[1] Secondary containment, such as a spill tray, is recommended for all liquid hazardous waste.[1][8]

  • Arranging for Disposal:

    • Once the waste container is full (do not overfill; a good practice is to fill to no more than 75-90% capacity), or if it is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][11]

    • Complete any necessary chemical collection request forms as required by your institution.[3]

  • Spill Cleanup:

    • In the event of a small spill, trained personnel wearing appropriate PPE can absorb the material with an inert dry substance (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.[3][10]

    • For large spills, evacuate the area immediately, secure it, and contact your institution's emergency response team or EHS.[3][7]

  • Disposal of Empty Containers:

    • A container that has held this compound should be considered hazardous waste.

    • For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[1] The rinseate should be collected in a designated hazardous waste container. After thorough rinsing and air-drying in a fume hood, the defaced container may be disposed of as regular trash, in accordance with institutional policies.[1][2]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes key hazard information for the parent compound, formamide, which should be used as a conservative guide.

PropertyData for FormamideReference
CAS Number 75-12-7[3][5][10]
Hazard Class Reproductive Toxicity (Category 1B), Carcinogenicity (Category 2), Specific Target Organ Toxicity - Repeated Exposure (Category 2)[5][12]
Signal Word Danger[3][5]
Hazard Statements H360 (May damage fertility or the unborn child), H351 (Suspected of causing cancer), H373 (May cause damage to organs through prolonged or repeated exposure)[12]
Oral LD50 (Rat) 5,577 mg/kg[3]
Dermal LD50 (Rabbit) 17,000 mg/kg[3]
Inhalation LC50 (Rat) 3,900 ppm (6 hours)[3]

Experimental Protocols

There are no specific experimental protocols cited for the disposal of this compound. The recommended procedure is based on established best practices for the disposal of formamide and other hazardous laboratory chemicals. It is imperative to consult and adhere to your institution's specific chemical hygiene plan and waste disposal guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood collect_waste Collect in a Labeled, Compatible, Sealed Container fume_hood->collect_waste spill Spill Occurs fume_hood->spill segregate Segregate from Incompatible Wastes collect_waste->segregate store Store in a Cool, Dry, Ventilated Area with Secondary Containment segregate->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs end Proper Hazardous Waste Disposal contact_ehs->end small_spill Small Spill? (<1 L, Trained Personnel) spill->small_spill Assess Size large_spill Large Spill small_spill->large_spill No absorb Absorb with Inert Material small_spill->absorb Yes evacuate Evacuate, Secure Area, Call Emergency Response large_spill->evacuate collect_spill Collect and Dispose of as Hazardous Waste absorb->collect_spill collect_spill->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (3-Allyl-4-hydroxybenzyl)formamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling (3-Allyl-4-hydroxybenzyl)formamide in a laboratory setting. The following procedures are based on the safety data sheet for the related compound, formamide, and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Disclaimer: The safety information provided is based on the available data for formamide. While this compound is a derivative, it may have unique properties. A substance-specific risk assessment should always be conducted before handling.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecification/Standard
Eyes/Face Safety goggles and face shieldCompliant with OSHA's 29 CFR 1910.133 or European Standard EN166[1]
Skin Protective gloves and clothingMaterial recommendations should be sought from safety equipment suppliers[2]
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation occurs[1]

Handling and Storage

Safe handling and storage practices are critical to prevent accidents and exposure. Always handle this compound within a chemical fume hood.[1]

Operational Plan:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] All personnel must be trained on the specific hazards of the chemical.

  • Handling: Wear the appropriate PPE as detailed in the table above. Avoid skin and eye contact, and do not breathe in vapors or mists.[1][2]

  • Storage: Store the compound in a tightly closed container in a well-ventilated area. It should be stored in a locked-up area accessible only to authorized personnel.[3]

  • In case of spill: Evacuate the area. For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth and place in a sealed container for disposal.[2] Ventilate the area and wash the spill site after clean-up is complete.[2]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste.[2] All disposal must be in accordance with local, regional, and national regulations. Contact your institution's environmental health and safety department for specific guidance.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS & Risk Assessment prep2 Verify Fume Hood Operation prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work Within Chemical Fume Hood prep3->handle1 Enter Lab handle2 Perform Experiment handle1->handle2 handle3 Securely Close Container handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3-Allyl-4-hydroxybenzyl)formamide
Reactant of Route 2
Reactant of Route 2
(3-Allyl-4-hydroxybenzyl)formamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.